molecular formula C8H7BrN2 B1523569 3-Bromo-4-methyl-1H-indazole CAS No. 1082042-31-6

3-Bromo-4-methyl-1H-indazole

カタログ番号: B1523569
CAS番号: 1082042-31-6
分子量: 211.06 g/mol
InChIキー: BJBFQUJXLZFHCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-bromo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBFQUJXLZFHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694627
Record name 3-Bromo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-31-6
Record name 3-Bromo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Bromo-4-methyl-1H-indazole, a key heterocyclic building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and its pivotal role in the creation of novel therapeutics.

Chemical Identity and Properties

3-Bromo-4-methyl-1H-indazole is a substituted indazole with the chemical formula C₈H₇BrN₂. The presence of a bromine atom and a methyl group on the indazole scaffold provides strategic points for chemical modification, making it a valuable intermediate in organic synthesis.

CAS Number: 1082042-31-6[1][2][3][4]

Molecular Formula: C₈H₇BrN₂[2][3]

Molecular Weight: 211.06 g/mol [2][3]

To avoid confusion, it is crucial to distinguish 3-Bromo-4-methyl-1H-indazole from its isomer, 4-Bromo-3-methyl-1H-indazole, which possesses the CAS Number 1159511-73-5.[5][6][7][8] While sharing the same molecular formula and weight, the different substitution pattern significantly influences their chemical reactivity and biological activity.

Physicochemical Properties

Detailed experimental data for 3-Bromo-4-methyl-1H-indazole is not extensively published. However, based on information from suppliers and data for analogous compounds, the following properties can be summarized.

PropertyValueSource
Physical State Solid[4]
Appearance White to off-white or pale brown powder/lumpInferred from related compounds like 4-Bromo-3-methyl-1H-indazole[5] and 3-bromo-4-nitro (1H)indazole.[9]
Melting Point Not explicitly reported. For the isomer 4-Bromo-3-methyl-1H-indazole, the melting point is 185.0 to 190.0 °C.[5]It is reasonable to expect a similar, though not identical, melting point for the 3-bromo-4-methyl isomer.
Boiling Point Predicted to be around 341.4±22.0 °C for the isomer 4-Bromo-3-methyl-1H-indazole.[10]Experimental data for the target compound is unavailable.
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and methanol.Based on general solubility of similar heterocyclic compounds.
Storage Store in a cool, dry place under an inert atmosphere.[4][5]Recommended to prevent degradation.

Synthesis Strategies

A plausible and common strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines or related precursors. For instance, a general approach could involve the diazotization of a 2-amino-3-methyl-bromobenzaldehyde derivative followed by intramolecular cyclization.

A patented method for a related compound, 4-bromo-5-methyl-1H-indazole, highlights a multi-step synthesis that avoids harsh nitrating conditions, which can be a concern for safety and environmental impact on a larger scale.[9] This approach involves the reaction of a substituted toluene with lithium diisopropylamide, followed by formylation and subsequent ring closure with hydrazine.[9]

Another relevant synthetic methodology is the bromination of the parent indazole. For example, the synthesis of 3-bromo-5-nitro-1H-indazole is achieved by the bromination of 5-nitro-1H-indazole in DMF.[11] This suggests that direct bromination of 4-methyl-1H-indazole could be a viable route to obtain the desired product, although regioselectivity would need to be carefully controlled.

The following diagram illustrates a generalized synthetic workflow for substituted indazoles, which can be adapted for the synthesis of 3-Bromo-4-methyl-1H-indazole.

G cluster_0 Starting Material Selection cluster_1 Functional Group Interconversion cluster_2 Indazole Ring Formation cluster_3 Final Product A Substituted Aniline or Toluene Derivative B Introduction of Bromo and Amino/Formyl Groups A->B Halogenation/ Nitration-Reduction/ Formylation C Diazotization and Intramolecular Cyclization B->C NaNO2, Acid D Reaction with Hydrazine B->D Hydrazine Hydrate E 3-Bromo-4-methyl-1H-indazole C->E D->E

Caption: Generalized synthetic pathways to substituted indazoles.

Role in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the indazole ring in 3-Bromo-4-methyl-1H-indazole provides a versatile platform for the synthesis of compound libraries for drug discovery.

The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, enabling extensive Structure-Activity Relationship (SAR) studies.[12] The methyl group can influence the compound's lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

Indazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of new drugs. These activities include:

  • Protein Kinase Inhibition: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial targets in oncology.[13]

  • CNS Disorders: The unique structure of substituted indazoles makes them suitable for targeting receptors and enzymes in the central nervous system, with potential applications in treating neurological disorders and for pain management.[12]

  • Anti-inflammatory and Analgesic Properties: Some indazole derivatives exhibit anti-inflammatory and pain-relieving effects.[12]

The following diagram illustrates the central role of 3-Bromo-4-methyl-1H-indazole as a scaffold in the drug discovery process.

G cluster_0 Chemical Diversification via Cross-Coupling A 3-Bromo-4-methyl-1H-indazole (Scaffold) B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Sonogashira Coupling (Alkynyl Groups) A->C D Buchwald-Hartwig Amination (Amino Groups) A->D E Compound Library Generation B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G H Lead Optimization (SAR) G->H I Candidate Drug H->I

Caption: The role of 3-Bromo-4-methyl-1H-indazole in a typical drug discovery workflow.

Experimental Protocols

While a specific protocol for the use of 3-Bromo-4-methyl-1H-indazole is highly dependent on the desired final product, a general procedure for a Suzuki cross-coupling reaction is provided below as an illustrative example of its application.

Objective: To synthesize a 3-aryl-4-methyl-1H-indazole derivative via a Suzuki cross-coupling reaction.

Materials:

  • 3-Bromo-4-methyl-1H-indazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-Bromo-4-methyl-1H-indazole (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-methyl-1H-indazole.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-4-methyl-1H-indazole should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related bromo-indazole derivatives indicates that it should be considered:

  • Harmful if swallowed. [14]

  • Causes skin irritation. [14]

  • Causes serious eye irritation. [14]

  • May cause respiratory irritation. [14]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated fume hood.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

3-Bromo-4-methyl-1H-indazole is a valuable and versatile building block in the field of medicinal chemistry. Its strategic placement of a bromine atom and a methyl group on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse compound libraries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the quest for novel and improved therapeutics. As research in this area continues, the importance of 3-Bromo-4-methyl-1H-indazole and its derivatives in drug discovery is expected to grow.

References

A comprehensive list of references is not available in the provided search results. The citations within the text refer to the search snippets which are not persistent URLs. For a complete list of references, it would be necessary to consult the original sources from which the search snippets were derived, such as chemical supplier websites, patent databases, and scientific journals.

Sources

The Synthesis of 3-Bromo-4-methyl-1H-indazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Protocols for a Key Heterocyclic Building Block.

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Substituted indazoles, in particular, have garnered significant attention from researchers in drug discovery and development due to their diverse biological activities. Among these, 3-Bromo-4-methyl-1H-indazole stands out as a versatile building block, enabling the introduction of various functionalities at the 3-position through cross-coupling reactions, thereby facilitating the exploration of chemical space in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the viable synthetic routes to 3-Bromo-4-methyl-1H-indazole, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis of the presented methodologies.

Strategic Approaches to the Synthesis of 3-Bromo-4-methyl-1H-indazole

The synthesis of 3-Bromo-4-methyl-1H-indazole can be approached through two primary strategic disconnections: direct functionalization of a pre-formed indazole core or a de novo synthesis that constructs the brominated indazole ring from an acyclic precursor. This guide will elaborate on two of the most practical and scientifically sound approaches:

  • Route 1: Direct Electrophilic Bromination of 4-methyl-1H-indazole. This is often the most straightforward approach, leveraging the inherent reactivity of the indazole ring towards electrophiles.

  • Route 2: Multi-step Synthesis via Indazole Formation and Sandmeyer Reaction. A more classical and versatile approach that builds the indazole ring first and then introduces the bromine atom at the desired position through a diazonium salt intermediate.

Route 1: Direct Electrophilic Bromination of 4-methyl-1H-indazole

The direct bromination of the 4-methyl-1H-indazole core is an attractive and atom-economical approach. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, offering milder reaction conditions and better selectivity compared to elemental bromine.[1][2]

Reaction Scheme

Caption: Direct C3 bromination of 4-methyl-1H-indazole.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The N-bromosuccinimide acts as a source of an electrophilic bromine species. The electron-rich C3 position of the 4-methyl-1H-indazole attacks the bromine atom of NBS, leading to the formation of a sigma complex (a resonance-stabilized carbocation intermediate). Subsequent deprotonation by a base (which can be the solvent or the succinimide anion) restores the aromaticity of the indazole ring, yielding the 3-bromo product. The methyl group at the 4-position is an electron-donating group, which further activates the ring towards electrophilic substitution.

Experimental Protocol

Materials:

  • 4-methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 4-methyl-1H-indazole (1.0 eq.) in DMF or CH3CN at room temperature, add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-4-methyl-1H-indazole.

Route 2: Multi-step Synthesis via Indazole Formation and Sandmeyer Reaction

This classical approach offers a robust, albeit longer, alternative to direct bromination. It involves the construction of the indazole ring from a suitable aniline precursor, followed by the conversion of an amino group at the 3-position to a bromo group via the Sandmeyer reaction.[3][4][5] A plausible starting material for this route is 2-amino-3-methylbenzonitrile.

Overall Synthetic Workflow

Sandmeyer_Route_Workflow A Start: 2-Amino-3-methylbenzonitrile B Step 1: Indazole Ring Formation (Cyclization with Hydrazine) A->B C Intermediate: 3-Amino-4-methyl-1H-indazole B->C D Step 2: Diazotization (NaNO2, HBr) C->D E Intermediate: Diazonium Salt D->E F Step 3: Sandmeyer Reaction (CuBr) E->F G Product: 3-Bromo-4-methyl-1H-indazole F->G

Caption: Workflow for the Sandmeyer synthesis route.

Step 1: Synthesis of 3-Amino-4-methyl-1H-indazole

The initial step involves the cyclization of 2-amino-3-methylbenzonitrile with hydrazine to form the 3-aminoindazole core. This reaction is a well-established method for the synthesis of 3-aminoindazoles.[6]

Reaction Scheme:

Caption: Formation of 3-Amino-4-methyl-1H-indazole.

Experimental Protocol:

  • A mixture of 2-amino-3-methylbenzonitrile (1.0 eq.) and hydrazine hydrate (3.0 eq.) in ethanol is heated at reflux for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Amino-4-methyl-1H-indazole.

Step 2 & 3: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[3][7][8] The process involves two key stages: the diazotization of the amino group to form a diazonium salt, followed by the copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.[4][5]

Reaction Scheme:

Caption: Sandmeyer bromination of 3-Amino-4-methyl-1H-indazole.

Experimental Protocol:

  • Suspend 3-Amino-4-methyl-1H-indazole (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N2 gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Bromo-4-methyl-1H-indazole.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Number of Steps 13 (from 2-amino-3-methylbenzonitrile)
Starting Materials 4-methyl-1H-indazole2-amino-3-methylbenzonitrile, Hydrazine
Key Reagents N-Bromosuccinimide (NBS)NaNO2, CuBr
Potential Yield Good to excellentModerate to good (over 3 steps)
Advantages High atom economy, shorter routeReliable, avoids potential regioselectivity issues of direct bromination, versatile for other halides.
Disadvantages Potential for side products (e.g., C7 bromination), requires availability of the indazole precursor.Longer synthesis, handling of potentially unstable diazonium salts, generation of copper waste.

Conclusion

Both direct bromination and the Sandmeyer reaction represent viable and effective strategies for the synthesis of 3-Bromo-4-methyl-1H-indazole. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Direct bromination offers a more concise and atom-economical approach, while the Sandmeyer reaction provides a classic and robust alternative with potentially broader applicability for the synthesis of other 3-halo-indazoles. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • Alam, S., & Keeting, S. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1835-1845.
  • García-García, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6834.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Gui, Q.-W., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35835-35839.
  • Xie, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(6), 1236-1241.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Wikipedia. (2024). Sandmeyer reaction.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)
  • Tang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Wang, L., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(11), 2742-2745.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232.
  • Master Organic Chemistry. (2018).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • Hradil, P., et al. (2014). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 79(14), 6449–6457.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ACS Publications. (2013).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE?.
  • Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Patsnap. (2020).
  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Printtech Healthcare Pvt Ltd. (n.d.). USE 3- BROMO ANILINE Organic Synthesis: 3-Bromoan....
  • International journal of health sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

Sources

A Comprehensive Technical Guide to 3-Bromo-4-methyl-1H-indazole for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized for their significant and diverse biological activities.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of 3-Bromo-4-methyl-1H-indazole. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed methodologies for its synthesis and characterization, insights into its chemical reactivity, and a discussion of its potential applications in the pharmaceutical landscape.[4][5]

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties. 3-Bromo-4-methyl-1H-indazole possesses a bicyclic structure, comprising a pyrazole ring fused to a benzene ring, with a bromine atom at position 3 and a methyl group at position 4. The 1H-tautomer is generally the most thermodynamically stable form.[4]

IdentifierValueSource
Chemical Name 3-Bromo-4-methyl-1H-indazoleSunway Pharm Ltd[6]
CAS Number 1082042-31-6ChemicalBook[7]
Molecular Formula C₈H₇BrN₂Sunway Pharm Ltd[6]
Molecular Weight 211.06 g/mol Sunway Pharm Ltd[6]
SMILES Cc1cccc2c1c(Br)n[nH]2Reagentia[8]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. These properties influence formulation, delivery, and pharmacokinetic profiles in drug development.

PropertyValueNotes
Melting Point Not availableExperimental data is not consistently reported in public sources.
Boiling Point Not availablePredicted values vary; experimental data is not available.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol).This is a general characteristic for similar bromo-nitro-indazoles and is expected to hold for this compound.[9][10]
pKa Not availableData not found in surveyed literature.
LogP Not availableData not found in surveyed literature.

Note: The lack of consistent, experimentally verified data for some properties highlights the specialized nature of this compound and the necessity for empirical determination in a laboratory setting.

Chemical Reactivity and Synthesis

The reactivity of the 3-Bromo-4-methyl-1H-indazole scaffold is of significant interest to medicinal chemists. The bromine at the 3-position is a key functional handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.

Key Reactivity Insights

The bromine atom at the C3 position of the indazole ring is susceptible to displacement and participation in metal-catalyzed cross-coupling reactions. This makes it a valuable intermediate for synthesizing more complex molecules. 3-bromoindazoles are known substrates for reactions like the Heck reaction, which is used to form carbon-carbon bonds.[11][12] The indazole core itself can be modified, but the C3-bromo position is a primary site for derivatization, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[5][13]

The nitrogen atoms in the pyrazole ring can also be alkylated or acylated, though this can sometimes be challenging to control regioselectively between the N1 and N2 positions.

Conceptual Synthesis Workflow

The synthesis of substituted indazoles can be achieved through various strategies. A common approach involves the cyclization of appropriately substituted anilines or related precursors.[14][15] Below is a conceptual, step-by-step protocol for the synthesis of a substituted indazole, illustrating the general principles that could be adapted for 3-Bromo-4-methyl-1H-indazole.

Workflow: Synthesis & Purification of a Substituted Indazole

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Final Purification A 1. Precursor Preparation (e.g., Bromination of 2-methylaniline derivative) B 2. Diazotization (NaNO2, acid) A->B Step 1 C 3. Intramolecular Cyclization (Formation of Indazole Ring) B->C Step 2 D 4. Reaction Quenching (e.g., with water or base) C->D Crude Product E 5. Extraction (e.g., with Ethyl Acetate) D->E Isolation F 6. Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) E->F Purification Prep G 7. Column Chromatography (Silica gel, Hexane/EtOAc gradient) F->G Concentrated Crude H 8. Characterization (NMR, MS, HPLC) G->H Purity Check

Caption: General workflow for indazole synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general indazole synthesis methods and should be optimized for the specific target.

  • Bromination of the Precursor:

    • Dissolve the starting material (e.g., 4-methyl-1H-indazole) in a suitable solvent like acetonitrile.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) portion-wise while monitoring the temperature.

    • Causality: Using NBS provides a source of electrophilic bromine under mild conditions, preventing over-bromination or side reactions that might occur with harsher reagents like liquid bromine.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Self-Validation: The TLC monitoring ensures the reaction has gone to completion before initiating the work-up, preventing the isolation of a mixture of starting material and product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent to yield 3-Bromo-4-methyl-1H-indazole as a solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.[16][17]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show characteristic signals for the carbon atoms of the bicyclic system. The carbon atom attached to the bromine (C3) will appear at a specific chemical shift, which can be confirmed by spectral databases or prediction software.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (typically a broad peak around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic system.[18]

Applications in Drug Discovery and Research

The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4]

  • Kinase Inhibition: Many indazole-based compounds are potent kinase inhibitors. The ability to easily modify the 3-position of the indazole ring allows for the exploration of the chemical space around the ATP-binding site of many kinases.[3][5]

  • Fragment-Based Drug Discovery (FBDD): The indazole core is considered a "privileged fragment" in FBDD. Its size, rigidity, and ability to form key hydrogen bond interactions make it an excellent starting point for building more complex and potent drug candidates.[3]

  • Bioisostere: Indazole can act as a bioisostere for other aromatic systems like indole or phenol, offering improved metabolic stability or different receptor interaction profiles.[3]

The specific compound, 3-Bromo-4-methyl-1H-indazole, serves as a crucial building block for creating libraries of novel indazole derivatives for screening against various biological targets.[19]

Conclusion

3-Bromo-4-methyl-1H-indazole is a valuable heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. Its key feature is the reactive C3-bromo substituent, which allows for extensive chemical modification. This guide has provided a detailed overview of its known properties, a framework for its synthesis and characterization, and the scientific rationale behind its importance in drug discovery. Further experimental investigation is warranted to fully elucidate its physicochemical properties and expand its synthetic utility.

References

  • Benchchem. Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWs4LomfzthPFI9YaHIFhW8u7sbPZ2a2C5idXydU1S9cWyGM9bdRZpkRYYkDm_o32E7pduh6FFPhoxkvei5u7r_1_mY_vQOda7sDO5ITHKuvG_T3uKKzgmrFLDpNTLj1NqC6JnCpAiTC5Gtjuy9LNg6ycEZIeZSb9JyUjpgO_gdcy8XwatkAZ6vWqSHEucznL8XYfzJ4g7db02JRtQYoa8WXR6TTA=]
  • Benchchem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElti78AhVK-3lS8DsNeboDUrCxWdT2yfEb-zjV35qKukgeyekwSp5m7kakNzh5j1e06hHbZ2A_KnsMJTRr7ZxYH8qJYC89I7wpyO_3uwvF4k9Few0L4XBuKl974TtcF_SUdcvh1vhRpuN5R4B-V6qsUoeu1jqN3qJHAXCASJbVzb_bsNNUYRNMBd0jdp4Rp-rHKj5-yNvlhYtQ2lku4AYWx8rvvlxL3SxEsu_FTqaNm6SqupebwCPSK1AIVBN8BuAogjCp3wnPZ2qu9A==]
  • PharmaBlock. Indazoles in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ-0hqP-nw70VQ3Y8KRaSSCvg7UV8t1h6xczUaOS-9MeDyz_5T_KsvTPNo1lM5kzro4A6erWq7engrnnAnPov62O90qaYh7dhp_s5GzAuDZC6fLO3tuvSs-jXs_SsrQ9mpzWv5WEdKSpM-vQLs]
  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306351/]
  • Molecules. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848970/]
  • ChemicalBook. 3-bromo-4-methyl-1H-indazole | 1082042-31-6. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52608466_EN.htm]
  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [URL: https://www.prepchem.com/synthesis-of-6-bromo-3-1-methyl-4-piperidinyl-1h-indazole]
  • Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [URL: https://www.beilstein-journals.org/bjoc/articles/14/81]
  • National Institutes of Health. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5907914/]
  • GlobalTrade-Made in China. 3-Bromo-4-nitro-1H-indazole CAS 74209-17-9, Medicine Grade, Best Price. [URL: https://www.globaltrade-made-in-china.com/product/3-Bromo-4-nitro-1H-indazole_10023023.shtml]
  • Supporting Information. General Procedure for the Synthesis of 1H-Indazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles/cindazoles-synthesis-suppl.pdf]
  • Reagentia. 3-bromo-4-methyl-1H-indazole (1 x 1 g). [URL: https://reagentia.com/molecule/R008TWT,1g/3-bromo-4-methyl-1h-indazole]
  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. [URL: https://patents.google.
  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69079347]
  • Organic Chemistry Portal. Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
  • ChemicalBook. 3-BROMO-4-NITRO (1H)INDAZOLE | 74209-17-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0714781.htm]
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01150a]
  • Sunway Pharm Ltd. 3-Bromo-4-methyl 1H-Indazole - CAS:1082042-31-6. [URL: https://www.3wpharm.com/pro/p-278266.html]
  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole. [URL: https://patents.google.
  • ResearchGate. Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. [URL: https://www.researchgate.net/publication/339463994_Oxidant-Controlled_Divergent_Reactivity_of_3-Aminoindazoles]
  • BLD Pharm. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5. [URL: https://www.bldpharm.com/products/1159511-73-5.html]
  • ALFA CHEMICAL. Good Price CAS:1159511-73-5 | 4-Bromo-3-methyl-1H-indazole for Sale. [URL: https://www.alfa-chemical.com/pharmaceutical-intermediates/cas-1159511-73-5-4-bromo-3-methyl-1h-indazole.html]
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [URL: https://www.spcmc.ac.in/files/studymaterial/file/16012021074741SPECTROSCOPIC%20ANALYSIS%20OF%20ORGANIC%20COMPOUNDS.pdf]
  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [URL: https://www.spcmc.ac.in/files/studymaterial/file/16012021074741SPECTROSCOPIC%20ANALYSIS%20OF%20ORGANIC%20COMPOUNDS.pdf]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-1H-indazole: Starting Materials and Core Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic routes to 3-Bromo-4-methyl-1H-indazole, a key building block in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices, ensuring a robust and reproducible synthetic strategy.

Strategic Approaches to the 3-Bromo-4-methyl-1H-indazole Scaffold

The synthesis of 3-Bromo-4-methyl-1H-indazole can be approached through two primary strategies:

  • Direct Bromination of a Pre-formed Indazole Core: This is the most straightforward and common approach, beginning with the synthesis of 4-methyl-1H-indazole followed by regioselective bromination at the C3 position.

  • Construction of the Brominated Indazole Ring: This less direct method involves the cyclization of appropriately substituted benzene derivatives to form the 3-bromo-4-methyl-indazole core in a single or multi-step sequence.

This guide will focus primarily on the direct bromination strategy due to its efficiency and the commercial availability of the necessary precursors. An overview of the ring construction approach will be provided for completeness.

Synthesis of the Core Precursor: 4-Methyl-1H-indazole

The most logical and widely used starting material for the synthesis of 3-Bromo-4-methyl-1H-indazole is 4-methyl-1H-indazole. Its synthesis is a critical first step, and a common route proceeds from 2-methyl-3-nitroaniline.

Synthesis of 4-Methyl-1H-indazole from 2-Methyl-3-nitroaniline

This synthetic route involves a classical diazotization followed by reductive cyclization.

dot

Caption: Synthesis of 4-Methyl-1H-indazole.

Experimental Protocol: Synthesis of 4-Methyl-1H-indazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-nitroaniline152.1515.2 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Sodium Sulfite (Na₂SO₃)126.0427.7 g0.22
Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.2 g (0.1 mol) of 2-methyl-3-nitroaniline in 100 mL of water and 30 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Reductive Cyclization: In a separate 500 mL beaker, dissolve 27.7 g (0.22 mol) of sodium sulfite in 150 mL of water and cool to 10 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 20 °C. After the addition, continue stirring for 2 hours at room temperature.

  • Work-up and Isolation: Acidify the reaction mixture with concentrated HCl to pH 1-2. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-methyl-1H-indazole can be purified by recrystallization from a suitable solvent system such as toluene/heptane or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Regioselective Bromination of 4-Methyl-1H-indazole

The key to the successful synthesis of 3-Bromo-4-methyl-1H-indazole lies in the regioselective bromination of the 4-methyl-1H-indazole core. The indazole ring is an electron-rich heteroaromatic system, and electrophilic substitution is generally favored at the C3 position. The electron-donating methyl group at the C4 position further activates the benzene ring, but the C3 position of the pyrazole ring remains the most nucleophilic site.

dot

Caption: Bromination of 4-Methyl-1H-indazole.

Causality Behind Experimental Choices
  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] It is a convenient and safer alternative to liquid bromine, providing a low concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of polybrominated byproducts.

  • Solvent: A non-polar aprotic solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) is typically used. These solvents are inert to the reaction conditions and effectively dissolve the starting material and NBS.

  • Initiator: While the reaction can proceed without an initiator, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to facilitate the reaction, particularly if a free-radical mechanism is desired. However, for electrophilic aromatic substitution, the reaction can also proceed via an ionic mechanism.

  • Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 3-Bromo-4-methyl-1H-indazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-1H-indazole132.1613.2 g0.1
N-Bromosuccinimide (NBS)177.9818.7 g0.105
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)-200 mL-
Azobisisobutyronitrile (AIBN) (optional)164.210.16 g0.001
Saturated Sodium Thiosulfate Solution-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.2 g (0.1 mol) of 4-methyl-1H-indazole in 200 mL of carbon tetrachloride (or acetonitrile).

  • Addition of Reagents: Add 18.7 g (0.105 mol) of N-bromosuccinimide and a catalytic amount of AIBN (0.16 g, 0.001 mol, if used).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Bromo-4-methyl-1H-indazole can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Alternative Synthetic Route: Ring Construction

An alternative, though less direct, route to substituted indazoles involves the construction of the indazole ring from a suitably functionalized benzene precursor. For 3-Bromo-4-methyl-1H-indazole, this would typically start from a derivative of 2-bromo-3-methylaniline.

A plausible, yet more complex, synthetic pathway could involve the diazotization of 2-bromo-3-methylaniline followed by an intramolecular cyclization. However, this approach can be challenging due to the potential for side reactions and the difficulty in preparing the starting aniline derivative.

A patented method for a related isomer, 4-bromo-5-methyl-1H-indazole, starts from 2-bromo-4-fluorotoluene.[2] This multi-step synthesis involves ortho-lithiation, formylation, reaction with methoxylamine, and finally ring closure with hydrazine. While not directly applicable to the 3-bromo isomer, it illustrates the complexity of de novo ring synthesis for such molecules.

Conclusion

The synthesis of 3-Bromo-4-methyl-1H-indazole is most efficiently achieved through a two-step process: the synthesis of 4-methyl-1H-indazole from 2-methyl-3-nitroaniline, followed by regioselective bromination at the C3 position using N-bromosuccinimide. This approach offers a reliable and scalable method for producing this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles, offer a robust framework for researchers in the field of drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the desired product in high yield and purity.

References

  • Tang, Z. L., Ouyang, X. H., Song, R. J., & Li, J. H. (2021). A Cu-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and N′-arylbenzohydrazides. Organic Letters, 23(4), 1000-1004. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 99-139. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 93, 132283. [Link]

  • Shaikh, A. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28065-28087. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6893. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
  • Preparation of 4-methyl-3-nitroaniline. PrepChem. [Link]

  • Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. ResearchGate. [Link]

  • The synthesis technique of 3 methyl 1H indazoles. CN105198813B.
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 45(11), 2568-2572. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-4-methyl-1H-indazole: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the precise IUPAC nomenclature, structural characteristics, and physicochemical properties of 3-Bromo-4-methyl-1H-indazole. Furthermore, it presents a detailed, mechanistically justified synthetic protocol, outlines expected spectroscopic signatures for structural verification, and explores the compound's reactivity and strategic applications in the synthesis of novel bioactive molecules. The guide is designed to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights to empower innovative research.

Introduction to the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of modern pharmaceuticals.[1] Among these, the indazole nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, has garnered substantial attention for its versatile pharmacological profile.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a wide spectrum of biological activities, including potent anti-tumor, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most studied form.[1] The strategic importance of this scaffold is underscored by its presence in numerous clinically approved drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Axitinib is another kinase inhibitor for treating renal cell carcinoma.[3] These examples highlight the indazole core's effectiveness as a pharmacophore, capable of engaging with various biological targets. 3-Bromo-4-methyl-1H-indazole represents a key functionalized intermediate, offering multiple avenues for chemical modification to generate diverse molecular libraries for drug discovery programs.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is 3-Bromo-4-methyl-1H-indazole . The numbering of the indazole ring system begins at the nitrogen atom of the pyrazole ring that bears the hydrogen, designated as position 1, and proceeds around the ring. Consequently, the bromine atom occupies position 3, and the methyl group is attached to position 4 of the fused benzene ring. The designation "1H" explicitly indicates that the proton is located on the nitrogen at position 1, which is the most stable tautomeric form.[1]

Chemical structure of 3-Bromo-4-methyl-1H-indazole

Figure 1: 2D Chemical Structure of 3-Bromo-4-methyl-1H-indazole

Physicochemical Properties

A summary of the key identifying and physical properties of 3-Bromo-4-methyl-1H-indazole is provided below. It is important to note that while some data are readily available from commercial suppliers, comprehensive experimental data on properties such as melting and boiling points are not extensively published in peer-reviewed literature.[5][6]

PropertyValueSource(s)
CAS Number 1082042-31-6[5][7]
Molecular Formula C₈H₇BrN₂[8]
Molecular Weight 211.06 g/mol [8]
SMILES Cc1cccc2c1c(Br)n[nH]2[7]
Appearance White to off-white solid (typical)N/A
Purity ≥95% (typical commercial grade)[9]
Storage Sealed in dry, Room Temperature[8]

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-4-methyl-1H-indazole is most logically achieved via the selective electrophilic bromination of the precursor, 4-methyl-1H-indazole. The C3 position of the 1H-indazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is a robust, self-validating method for the regioselective bromination of the indazole core. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction Scheme: 4-methyl-1H-indazole → 3-Bromo-4-methyl-1H-indazole

Materials and Reagents:

  • 4-methyl-1H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 10 mL per gram of starting material)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq). Dissolve the starting material in acetonitrile or dichloromethane.

    • Rationale: Acetonitrile and DCM are suitable solvents that dissolve the starting material and are relatively inert to the reaction conditions.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes.

    • Rationale: NBS is a convenient and solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine. Portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of potential side products. A slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Rationale: TLC provides a simple and effective way to validate the completion of the reaction, preventing premature workup or prolonged reaction times that could lead to degradation.

  • Aqueous Workup (Quenching): Once complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining NBS or bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This multi-step washing process is a self-validating system to purify the crude product. The thiosulfate wash is critical for removing oxidizing agents, while the bicarbonate wash ensures the removal of acidic impurities like succinimide.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography is essential for removing the succinimide byproduct and any unreacted starting material or minor isomers, yielding the pure 3-Bromo-4-methyl-1H-indazole.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Purification start Dissolve 4-methyl-1H-indazole in Acetonitrile add_nbs Add NBS (1.05 eq) at 0 °C start->add_nbs stir Stir at RT for 2-4h add_nbs->stir monitor Monitor by TLC stir->monitor quench Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) monitor->quench If complete dry Dry (Na₂SO₄) & Concentrate quench->dry chromatography Silica Gel Chromatography dry->chromatography product Pure 3-Bromo-4-methyl-1H-indazole chromatography->product

Caption: Workflow for the synthesis of 3-Bromo-4-methyl-1H-indazole.

Spectroscopic Characterization (Expected)

Structural confirmation is a critical, self-validating step in synthesis. While specific spectra for this exact molecule are not publicly available, the expected spectroscopic data can be predicted based on its structure.[10]

  • ¹H NMR (Proton NMR): The spectrum should feature a singlet for the methyl (CH₃) protons around δ 2.3-2.6 ppm. The aromatic region (δ 7.0-8.0 ppm) will show three distinct protons corresponding to the H5, H6, and H7 positions on the benzene ring, with coupling patterns (doublets, triplets) consistent with their ortho and meta relationships. A broad singlet corresponding to the N-H proton will also be present, typically downfield (>10 ppm), and its position can be solvent-dependent.[11][12]

  • ¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The methyl carbon will appear upfield (around 15-20 ppm). The six aromatic carbons will appear in the typical range of δ 110-140 ppm. The C3 carbon bearing the bromine will be shifted and can be identified based on empirical calculations and comparison with similar structures.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z = 210 and 212, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Applications in Drug Development

Chemical Reactivity and Strategic Use

3-Bromo-4-methyl-1H-indazole is a versatile intermediate primarily due to the reactivity of the C3-bromo substituent. This bromine atom is strategically positioned for a wide range of transition metal-catalyzed cross-coupling reactions.[13]

  • Suzuki-Miyaura Coupling: The C-Br bond can be readily activated by palladium catalysts to couple with various aryl or heteroaryl boronic acids or esters. This is one of the most powerful methods for creating C-C bonds and is extensively used to build molecular complexity.[14][15]

  • Heck and Sonogashira Couplings: This building block is also an excellent substrate for Heck reactions (coupling with alkenes) and Sonogashira reactions (coupling with terminal alkynes), allowing for the introduction of diverse unsaturated moieties at the C3 position.[14][16]

  • Buchwald-Hartwig Amination: The C-Br bond can also be used to form C-N bonds via coupling with amines, providing access to a wide range of 3-aminoindazole derivatives.

The reactivity of the C3-Br bond is generally higher than that of a C-Cl bond but lower than a C-I bond, offering a good balance of stability for storage and reactivity for synthesis.[13]

Role as a Medicinal Chemistry Building Block

The true value of 3-Bromo-4-methyl-1H-indazole lies in its role as a scaffold for generating libraries of novel compounds.[17] By employing the cross-coupling reactions mentioned above, medicinal chemists can systematically vary the substituent at the C3 position. This allows for a thorough exploration of the structure-activity relationship (SAR), where modifications are made to optimize a compound's potency, selectivity, and pharmacokinetic properties against a specific biological target. The 4-methyl group provides a fixed structural element that can influence the orientation of the C3 substituent and its interaction with a target protein's binding pocket.

Indazole derivatives have shown remarkable success as inhibitors of protein kinases, which are critical targets in oncology.[3][4] The ability to rapidly diversify the C3 position of the indazole core makes compounds like 3-Bromo-4-methyl-1H-indazole invaluable for developing next-generation kinase inhibitors and other therapeutic agents.[1]

Safety and Handling

As with all laboratory chemicals, 3-Bromo-4-methyl-1H-indazole should be handled with appropriate care.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Toxicology: The specific toxicological properties have not been fully investigated.[6] Similar brominated heterocyclic compounds are often classified as irritants and may be harmful if swallowed. Treat this compound with the same level of caution.

Conclusion

3-Bromo-4-methyl-1H-indazole is a well-defined and highly valuable chemical entity for the fields of organic synthesis and drug discovery. Its structure offers a stable and synthetically accessible scaffold, with the C3-bromo group serving as a versatile handle for extensive chemical modification via modern cross-coupling methodologies. This guide has provided a comprehensive overview of its nomenclature, properties, a detailed and reasoned synthetic protocol, and its strategic importance. For researchers and scientists, this compound represents a key starting point for the rational design and synthesis of novel indazole derivatives with the potential to become next-generation therapeutic agents.

References

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Available at: [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). Product Search. Chemical-Suppliers.com. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). Product Search. Chemical-Suppliers.com. Available at: [Link]

  • Reagentia. (n.d.). 3-bromo-4-methyl-1H-indazole (1 x 1 g). Reagentia. Available at: [Link]

  • Supporting Information. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Practical Synthesis of 3-Carboxyindazoles. ResearchGate. Available at: [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[2][13][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 3-Bromo-4-methyl-1H-indazole: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. Consequently, indazole derivatives have been successfully developed into drugs for a wide range of diseases, from cancer to neurological disorders.[1][2]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-methyl-1H-indazole (CAS No. 1082042-31-6) . The strategic placement of the bromine atom at the 3-position and the methyl group at the 4-position makes this molecule a particularly valuable building block. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methyl group provides steric and electronic influence that can be crucial for tuning a molecule's binding affinity and pharmacokinetic properties. This document provides an in-depth analysis of its commercial availability, key physicochemical properties, synthetic strategies, and critical applications in drug discovery, particularly in the context of Structure-Activity Relationship (SAR) studies.

Physicochemical Profile and Specifications

Accurate characterization of a starting material is the foundation of reproducible research. The key properties of 3-Bromo-4-methyl-1H-indazole are summarized below. Researchers should always verify the Certificate of Analysis (CoA) from their chosen supplier to confirm batch-specific data.

PropertyValueSource(s)
CAS Number 1082042-31-6[3][4]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Alternate Names 3-bromo-4-methyl-2H-indazole[3]
Typical Purity ≥97%[3]
Physical Form Solid / PowderN/A
Storage Sealed in dry, Room Temperature[3]

Commercial Availability and Supplier Analysis

3-Bromo-4-methyl-1H-indazole is available from several specialized chemical suppliers who cater to the research and development sector. Procurement for R&D purposes is straightforward, with vendors offering quantities ranging from milligrams to several grams.

SupplierProduct Number / IdentifierAvailable QuantitiesNotes
Sunway Pharm Ltd CB78266100mg, 250mg, 1g, 5gProvides pricing for various scales.[3]
ChemicalBook CB7248266Varies by listed supplierA platform that aggregates multiple suppliers.[4]
Advanced ChemBlocks AChemBlock ProductInquire for detailsSpecializes in novel building blocks for research.[5]
BLD Pharm BD119848Inquire for detailsLists the compound in their catalog.[6]

Expert Insight on Procurement: When selecting a supplier, researchers must look beyond price. It is critical to request and scrutinize the CoA for each batch. Key validation data to check for include ¹H NMR and/or LC-MS spectra to confirm the structure and purity. The presence of isomeric impurities, such as 4-Bromo-3-methyl-1H-indazole, could significantly impact the outcome of subsequent reactions and biological assays.

Synthetic Strategy: A Mechanistic Perspective

Understanding the synthesis of 3-Bromo-4-methyl-1H-indazole provides insight into potential impurities and informs its handling. While supplier-specific routes are proprietary, a general and logical synthetic approach can be inferred from established organic chemistry principles and patent literature for analogous structures.[7][8][9] A common strategy involves the diazotization of a substituted aniline followed by cyclization.

The diagram below illustrates a plausible high-level workflow for the synthesis of substituted bromo-indazoles. The choice of starting material is paramount and dictates the final substitution pattern. For 3-Bromo-4-methyl-1H-indazole, a likely precursor would be an appropriately substituted 2-amino-benzonitrile or a related derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Bromination (if needed) A Substituted Aniline (e.g., 2-amino-x-methylbenzonitrile) B Formation of Diazonium Salt NaNO₂, Acid (e.g., HBr) A->B Diazotizing Agent C Indazole Ring Formation B->C Spontaneous or Heat-induced D Regioselective Bromination (e.g., Br₂, Acetic Acid) C->D If C3 is unsubstituted E Final Product: 3-Bromo-4-methyl-1H-indazole D->E A_prime Brominated Aniline Precursor A_prime->B

Caption: Generalized synthetic workflow for substituted bromo-indazoles.

Causality Behind the Workflow:

  • Diazotization: The reaction of a primary aromatic amine with a nitrous acid source (generated in situ from NaNO₂ and a strong acid) is a classic and reliable method for forming a diazonium salt. This intermediate is highly reactive and poised for cyclization.

  • Cyclization: The intramolecular reaction, often a form of nucleophilic attack from another part of the molecule onto the diazonium group, forms the stable heterocyclic indazole ring. The specific precursors and conditions are chosen to favor the desired regiochemistry.[8]

  • Bromination: If the indazole core is synthesized first, a subsequent electrophilic bromination step is required. The 3-position of the indazole ring is often susceptible to electrophilic attack. Controlling the reaction conditions (solvent, temperature, brominating agent) is crucial to achieve the desired 3-bromo isomer and avoid side products.[10]

Core Applications in Drug Discovery

The true value of 3-Bromo-4-methyl-1H-indazole lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential. Its utility is primarily centered around leveraging the C3-bromo position for metal-catalyzed cross-coupling reactions.

Building Block for Kinase Inhibitors

The indazole scaffold is a well-established core in numerous kinase inhibitors, such as Pazopanib.[2] Kinase inhibitors are a major class of anti-cancer drugs that function by blocking signaling pathways essential for tumor growth. The 3-position of the indazole ring is frequently used as an attachment point for aryl or heteroaryl groups that occupy the ATP-binding pocket of the target kinase.

Using 3-Bromo-4-methyl-1H-indazole, medicinal chemists can employ reactions like the Suzuki or Stille coupling to introduce a wide array of boronic acids/esters or stannanes, respectively. This allows for the rapid generation of a library of analogs, each with a different substituent at the C3-position, to probe the SAR of the kinase binding site.

Intermediate in CNS Drug Development

Indazole-containing compounds have shown significant promise in treating central nervous system (CNS) disorders.[11] For example, related bromo-indazole intermediates are crucial in the synthesis of drugs like Lacosamide, an anti-epileptic agent.[11] The ability to modify the indazole core allows for fine-tuning of properties critical for CNS drugs, such as blood-brain barrier permeability and metabolic stability.

A Platform for Structure-Activity Relationship (SAR) Studies

SAR studies are the systematic process of modifying a hit compound's structure to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 3-Bromo-4-methyl-1H-indazole is an ideal starting point for such an exploration.

The workflow below illustrates how this building block facilitates an efficient SAR campaign.

SAR_Workflow Start 3-Bromo-4-methyl- 1H-indazole Coupling Parallel Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Library of C3-Substituted Analogs Coupling->Library Array of Boronic Acids or Amines Screening Biological Screening (Potency, Selectivity) Library->Screening Analysis SAR Analysis Screening->Analysis Data Lead Lead Compound Optimization Analysis->Lead Identified Trends

Caption: Use of 3-Bromo-4-methyl-1H-indazole in an SAR workflow.

Self-Validating Protocol Logic:

  • Reaction Setup: A parallel synthesizer can be used to react small quantities of the starting bromo-indazole with a diverse set of coupling partners (e.g., 96 different boronic acids) under identical conditions.

  • Quality Control: Each resulting product in the library should be analyzed by high-throughput LC-MS to confirm the desired reaction occurred and to estimate purity. This step is crucial for data integrity; without it, any biological activity (or lack thereof) cannot be reliably attributed to the intended compound.

  • Biological Assay: The purified compounds are then screened in a relevant biological assay. The resulting data, when correlated with the specific structural change made in each reaction, provides a clear and actionable SAR.

References

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • Google Patents.CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.[Link]

  • Organic Chemistry Portal. Indazole synthesis.[Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[Link]

  • Google Patents.CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347.[Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

  • Taylor & Francis Online. Indazole – Knowledge and References.[Link]

Sources

Tautomeric Forms of 4-methyl-1H-indazole Derivatives: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Tautomerism in Indazole-Based Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics and promising clinical candidates.[1][2] Their prevalence in drug design stems from their versatile biological activities, including potent kinase inhibition, anti-inflammatory, and anticancer properties.[3][4][5] However, the successful development of indazole-based drugs hinges on a nuanced understanding of their fundamental chemical properties, chief among them being tautomerism. The tautomeric state of an indazole derivative—the subtle shift of a proton between two nitrogen atoms—can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the tautomeric forms of 4-methyl-1H-indazole derivatives, offering insights into their synthesis, characterization, and the critical implications of tautomerism in the drug development process.

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers.[6] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form, a preference attributed to its benzenoid electronic structure.[6] In contrast, the 2H-tautomer possesses a quinonoid character.[6] The position of this tautomeric equilibrium is not fixed and can be influenced by a variety of factors, including the electronic nature of substituents on the indazole ring, the polarity of the solvent, and intermolecular interactions such as hydrogen bonding.[7] For drug development professionals, a thorough grasp of these influencing factors is paramount for the rational design of indazole derivatives with optimized pharmacological profiles.

The Tautomeric Landscape of 4-methyl-1H-indazole

The introduction of a methyl group at the 4-position of the indazole ring influences the electronic and steric properties of the molecule, thereby impacting the tautomeric equilibrium. While the 1H-tautomer of 4-methyl-1H-indazole is expected to be the more stable form, the precise tautomeric ratio can be subtly affected by the surrounding chemical environment.

Factors Influencing Tautomeric Equilibrium
  • Substituent Effects: The electronic properties of other substituents on the indazole ring can modulate the relative stabilities of the 1H and 2H tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton and the electron density at the nitrogen atoms, potentially shifting the equilibrium.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution. Polar solvents may preferentially stabilize the more polar tautomer, while hydrogen-bonding solvents can engage in differential interactions with the N-H protons of the two forms.

  • Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds can significantly stabilize one tautomer over the other.[7] In the solid state, the crystal packing and hydrogen bonding networks will dictate the observed tautomeric form.

Synthesis of 4-methyl-1H-indazole Derivatives: Strategies and Challenges

The synthesis of 4-methyl-1H-indazole derivatives requires careful consideration of regioselectivity to ensure the desired substitution pattern. Several synthetic strategies can be employed, often involving the construction of the indazole core followed by functionalization, or the use of pre-functionalized starting materials.

General Synthetic Approaches

A common route to substituted indazoles involves the cyclization of appropriately substituted anilines.[8] For the synthesis of 4-methyl-1H-indazole, a potential starting material would be a derivative of 2-amino-3-methyltoluene.

One documented method for a related compound, 4-bromo-5-methyl-1H-indazole, involves a multi-step sequence starting from a bromotoluene derivative.[5] This highlights a common strategy of introducing substituents onto the benzene ring prior to the formation of the pyrazole ring.

Experimental Protocol: A Representative Synthesis

Step 1: Preparation of the N-Tosylhydrazone An appropriate aldehyde is reacted with p-toluenesulfonhydrazide in a suitable solvent such as ethanol, typically with acid catalysis, to form the corresponding N-tosylhydrazone.

Step 2: Cyclization to the 1H-Indazole To a mixture of a nitroaromatic compound, the N-tosylhydrazone, and a base (e.g., cesium carbonate) in a Schlenk tube is added dry DMF under an inert atmosphere. The solution is stirred at an elevated temperature (e.g., 60-80 °C) for a specified time. The crude mixture is then purified by silica gel column chromatography to yield the 1H-indazole product.[9]

Diagram of a General Synthetic Workflow for Indazoles

G Start Substituted Nitroaromatic Reaction Cyclization Reaction Start->Reaction Hydrazone N-Tosylhydrazone Hydrazone->Reaction Base Base (e.g., Cs2CO3) Solvent (e.g., DMF) Base->Reaction Purification Silica Gel Chromatography Reaction->Purification Product Substituted 1H-Indazole Purification->Product

Caption: General workflow for the synthesis of 1H-indazoles.

Spectroscopic Characterization of Tautomeric Forms

The unambiguous identification of the 1H- and 2H-tautomers of 4-methyl-1H-indazole derivatives is crucial and is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide distinct signatures for the 1H and 2H tautomers. The chemical shifts of the protons and carbons in the pyrazole ring are particularly sensitive to the position of the N-H proton.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the 3-position (H3) is a key diagnostic marker. In 1H-indazoles, the H3 proton is typically observed at a downfield chemical shift compared to the corresponding 2H-isomer. The N-H proton itself will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the pyrazole ring, particularly C3 and C7a, are also indicative of the tautomeric form.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Indazole Tautomers

Atom1H-Indazole (in CDCl₃)2H-Indazole (Representative)Key Differences
¹H NMR
N-H~10.5 (broad)-Presence of a broad N-H signal is characteristic of the 1H-tautomer.
H3~8.1~8.4The H3 proton in 2H-indazoles is typically more deshielded.
¹³C NMR
C3~135~145Significant downfield shift of C3 in the 2H-tautomer.
C7a~140~128Significant upfield shift of C7a in the 2H-tautomer.

Note: The exact chemical shifts for 4-methyl-1H-indazole derivatives may vary but the trends are generally consistent.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the N-H bond. The N-H stretching vibration in 1H-indazoles typically appears as a broad band in the region of 3100-3400 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers. Methods such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) have been shown to provide reliable energy differences between the 1H and 2H tautomers of indazoles.[10][11]

For the parent indazole, calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 3.6 to 4.8 kcal/mol.[11] While specific calculations for 4-methyl-1H-indazole were not found in the search results, it is expected that the 1H-tautomer will remain the more stable form, with the methyl group likely having a minor electronic influence on the relative energies.

Diagram Illustrating the Tautomeric Equilibrium

Tautomers Tautomer1 1H-(4-methyl)indazole (More Stable) Tautomer2 2H-(4-methyl)indazole (Less Stable) Tautomer1->Tautomer2 Tautomerization Tautomer2->Tautomer1

Caption: Tautomeric equilibrium of 4-methyl-1H-indazole.

Biological Implications of Tautomerism in Drug Design

The tautomeric form of a 4-methyl-1H-indazole derivative can have a profound impact on its biological activity. The different arrangement of hydrogen bond donors and acceptors in the 1H and 2H tautomers can lead to distinct binding modes at the target protein.

Kinase Inhibition

Many indazole-based drugs target protein kinases, and their efficacy is often dependent on the formation of specific hydrogen bonds with the kinase hinge region.[4][12] The ability of the indazole to act as a hydrogen bond donor at N1 or a hydrogen bond acceptor at N2 is determined by its tautomeric state. Therefore, controlling the tautomeric equilibrium is a key strategy in the design of potent and selective kinase inhibitors.

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[3][13][14] The antiproliferative and apoptotic effects of these compounds are linked to their ability to interact with specific biological targets, a process that is highly sensitive to the three-dimensional structure and electronic properties of the molecule, both of which are influenced by tautomerism.

Conclusion

The tautomerism of 4-methyl-1H-indazole derivatives is a critical consideration for researchers and drug development professionals. The predominance of the 1H-tautomer, influenced by the interplay of substituent effects, solvent polarity, and hydrogen bonding, has significant implications for the synthesis, characterization, and biological activity of these compounds. A thorough understanding of the principles outlined in this guide will empower scientists to rationally design and develop novel indazole-based therapeutics with enhanced efficacy and safety profiles.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Yu, B., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(8), 1323-1332. [Link]

  • Various Authors. (n.d.). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Retrieved from [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30299-30323. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5655. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2956. [Link]

  • Various Authors. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(26), 4645-4659. [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 20-34. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate. Retrieved from [Link]

Sources

Initial Characterization of Novel 3-Bromo-4-methyl-1H-indazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive framework for the initial characterization of a novel derivative, 3-Bromo-4-methyl-1H-indazole. We will detail the synthetic strategy, elucidate its structural and spectroscopic properties through a multi-technique approach, and discuss its potential therapeutic applications based on the established pharmacology of the indazole class. This document is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space of pharmacologically relevant indazoles.

Introduction: The Significance of the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[5] This arrangement exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4][5] The structural rigidity and the presence of hydrogen bond donors and acceptors make the indazole nucleus an ideal scaffold for interacting with various biological targets.

The functionalization of the indazole core is a key strategy in drug discovery.[6] Introducing substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic profile and target affinity. Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature an indazole core, highlighting its clinical importance in oncology.[1][7][8] The characterization of novel derivatives like 3-Bromo-4-methyl-1H-indazole is a critical first step in identifying new lead compounds for therapeutic development.

Synthetic Strategy: Accessing the Target Compound

The synthesis of 3-Bromo-4-methyl-1H-indazole is most efficiently achieved via electrophilic bromination of the 4-methyl-1H-indazole precursor. The C3 position of the indazole ring is susceptible to electrophilic attack, allowing for regioselective halogenation.

Diagram: Synthetic Pathway

G cluster_main Synthesis of 3-Bromo-4-methyl-1H-indazole A 4-methyl-1H-indazole (Precursor) B 3-Bromo-4-methyl-1H-indazole (Target Compound) A->B Br₂, Acetic Acid/CHCl₃ Sodium Acetate 25°C, 5.5h

Caption: Proposed synthetic route for 3-Bromo-4-methyl-1H-indazole.

Experimental Protocol: Synthesis of 3-Bromo-4-methyl-1H-indazole

Causality: This protocol is adapted from established methods for the bromination of substituted indazoles.[9] Acetic acid and chloroform serve as solvents, while sodium acetate acts as a base to neutralize the HBr byproduct, preventing side reactions. The reaction is performed at room temperature to ensure selectivity and minimize the formation of polybrominated species.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-indazole (1.0 eq) and sodium acetate (1.0 eq) in a 1:1 mixture of acetic acid and chloroform.

  • Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in acetic acid. Add the bromine solution dropwise to the reaction mixture over 3-4 hours, maintaining the temperature below 25°C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture for an additional 2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. Add water to the resulting solid residue.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Spectroscopic and Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of 3-Bromo-4-methyl-1H-indazole.

Diagram: Characterization Workflow

G cluster_workflow Comprehensive Characterization Workflow start Synthesized Compound ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern start->ms nmr nmr start->nmr ir Infrared (IR) Spectroscopy - Functional Groups (N-H, C-H) start->ir xray {Single Crystal X-ray Crystallography|- 3D Structure - Bond Lengths/Angles} nmr->xray If suitable crystals form

Caption: Integrated workflow for the characterization of the title compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition, particularly the presence of bromine.

  • Expertise & Trustworthiness: The key diagnostic feature for a monobrominated compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[10][11] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This isotopic signature is a self-validating feature for the successful incorporation of a single bromine atom.

Table 1: Predicted Mass Spectrometry Data for C₈H₇BrN₂

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Relative Intensity
[M]⁺ 210.98 212.98 ~1:1
[M-H]⁺ 209.97 211.97 ~1:1

| [M-Br]⁺ | 131.06 | 131.06 | Single Peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring. The methyl group should appear as a singlet, and the aromatic protons will exhibit characteristic splitting patterns. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | N-H | ~13.5 | br s | H1 | | Aromatic CH | ~7.1-7.6 | m | H5, H6, H7 | | Methyl CH₃ | ~2.5 | s | 4-CH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Aromatic C-Br | ~115 | C3 | | Aromatic C | ~110-140 | C4, C5, C6, C7, C3a, C7a | | Methyl C | ~15-20 | 4-CH₃ | Note: Predicted values are based on data for similar indazole derivatives.[12][13][14] Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15]

  • Expertise & Trustworthiness: The IR spectrum serves as a quick quality control check. The presence of a broad absorption band in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretching vibration, confirming the 1H-indazole tautomer.[16] The absence of strong absorptions in the C=O region (1650-1800 cm⁻¹) confirms the purity of the sample from potential oxidation byproducts.

Table 3: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3300 N-H Stretch (broad) Indazole N-H
3000 - 3100 C-H Stretch Aromatic C-H
2850 - 2960 C-H Stretch Methyl C-H
1450 - 1600 C=C Stretch Aromatic Ring
~1100 C-N Stretch Aromatic Amine

| 550 - 750 | C-Br Stretch | Aryl Bromide |

Structural Analysis: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[17][18]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of 3-Bromo-4-methyl-1H-indazole by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone).

  • Data Collection: Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

  • Data Interpretation: The final refined structure will provide precise atomic coordinates, from which accurate bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) can be determined.

Potential Biological Applications and Future Directions

The introduction of a bromine atom at the C3 position and a methyl group at the C4 position can significantly influence biological activity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

  • Authoritative Grounding: Indazole derivatives are well-documented as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[1][8] Many exhibit anti-proliferative activity against a range of cancer cell lines.[19] Furthermore, the indazole scaffold has been explored for its anti-inflammatory, anti-HIV, and antimicrobial properties.[3][20]

Diagram: Potential Mechanism of Action

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Downstream Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Downstream P Indazole 3-Bromo-4-methyl- 1H-indazole Indazole->Receptor Inhibition ATP ATP ATP->Receptor ADP ADP Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Potential mechanism via inhibition of receptor tyrosine kinases.

Future Work: Based on this initial characterization, future studies should involve screening 3-Bromo-4-methyl-1H-indazole against a panel of cancer cell lines and relevant protein kinases. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the indazole ring to optimize potency and selectivity.

References

  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Request PDF.
  • An infrared spectroscopic study of protonated and cationic indazole. (n.d.). Fritz Haber Institute.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferran.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (n.d.). Request PDF - ResearchGate.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). Journal of the American Chemical Society - ACS Publications.
  • Pharmacological properties of indazole derivatives: recent developments. (2005). PubMed.
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (n.d.). PMC - NIH.
  • Wiley-VCH 2007 - Supporting Information. (2007). Wiley-VCH.
  • 3 - Supporting Information. (n.d.).
  • Interpretation of IR spectrum of compound 1N2a. (n.d.). ResearchGate.
  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). ResearchGate.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
  • 3-BROMO-4-NITRO (1H)INDAZOLE synthesis. (n.d.). ChemicalBook.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • 13C NMR of indazoles. (2016). ResearchGate.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-4-methyl-1H-indazole for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Bromo-4-methyl-1H-indazole (CAS No. 1082042-31-6) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anti-cancer to anti-inflammatory therapies.[4][5][6] As a brominated intermediate, this compound is particularly valuable for its utility in carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, which are foundational in the synthesis of complex molecular architectures.[4][7]

This guide provides an in-depth analysis of the safety data and handling protocols for 3-Bromo-4-methyl-1H-indazole. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The causality behind each safety recommendation is explained to foster a culture of safety and ensure both personal protection and experimental integrity.

Section 1: Hazard Identification and Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Bromo-4-methyl-1H-indazole is not consistently published across all suppliers, a robust risk profile can be synthesized by examining the SDS of closely related bromo-indazole analogs. The primary hazards associated with this class of compounds are consistent and should be assumed for 3-Bromo-4-methyl-1H-indazole.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[8][9] This classification indicates that ingestion of relatively small quantities can cause significant toxic effects.

  • Skin Irritation (Category 2): Causes skin irritation.[8] Direct contact can lead to redness, inflammation, or dermatitis. The causality lies in the compound's ability to disrupt the lipid barrier of the skin.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[8][9] The fine, crystalline nature of the solid poses a significant risk of mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9][10] As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes and lining of the respiratory tract.

Some analogs are also classified as toxic in contact with skin or if inhaled (Category 3) and may cause damage to organs through prolonged or repeated exposure.[11] Therefore, a conservative approach dictates treating 3-Bromo-4-methyl-1H-indazole with a high degree of caution, assuming these more severe potential hazards.

Section 2: Quantitative Safety Data Summary

The following table summarizes the critical identification and safety information for 3-Bromo-4-methyl-1H-indazole, compiled from various chemical suppliers and analogous compounds.

ParameterDataReference
Chemical Name 3-Bromo-4-methyl-1H-indazole[2]
CAS Number 1082042-31-6[1][2][3]
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [2]
Physical State Off-white to brown crystalline powder[12]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8][9][10]
GHS Precautionary Statements P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][11][12]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

  • Primary Engineering Control: All handling of solid 3-Bromo-4-methyl-1H-indazole must be performed within a certified chemical fume hood.[9][13] This is the most critical step in preventing respiratory exposure by containing any dust generated during weighing or transfer. The causality is simple: the fume hood maintains a negative pressure, drawing airborne particles away from the user's breathing zone.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Tightly fitting safety goggles with side shields are required at a minimum.[8] A face shield should be worn over safety glasses during procedures with a higher risk of splashing or dust generation, such as transferring large quantities or scraping a reaction vessel.

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[14] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[13] Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing. For larger-scale operations, a chemical-resistant apron may be advisable.

    • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[13] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter may be necessary for emergency response.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols minimizes risk and ensures the compound's stability.

  • General Handling:

    • Always work within a chemical fume hood.

    • Avoid the formation and inhalation of dust at all times.[8][9] Use spatulas and weighing techniques that minimize aerosolization.

    • Wash hands and face thoroughly after handling the substance.[11]

    • Do not eat, drink, or smoke in the laboratory area.[9][11]

    • Change contaminated clothing immediately.[11]

  • Storage:

    • Store in a tightly closed, properly labeled container.[9][11]

    • Keep in a dry, cool, and well-ventilated place.[2][11] Room temperature storage is acceptable.[2]

    • The rationale for these conditions is to prevent hydrolysis or reaction with atmospheric moisture and to maintain the compound's purity for experimental use.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician.[8][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[8][15]

  • Spill & Leak Management:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE.

    • Prevent the generation of dust.[9]

    • For small spills, gently sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[8][9] Avoid dry sweeping that creates dust.

    • Do not allow the material to enter drains or waterways.[8][11]

    • Thoroughly clean the affected area after material pickup is complete.

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

  • Containerization: All waste containing 3-Bromo-4-methyl-1H-indazole, including contaminated PPE and rinseate from cleaning glassware, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[16]

  • Labeling: The waste label must clearly state "Hazardous Waste" and list the full chemical name of the constituents.[16]

  • Disposal: The disposal of this chemical waste must be carried out by a licensed and certified hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[9][13] Never dispose of this chemical down the drain or in the regular trash.[16]

Section 7: Application Context: A Protocol for a Suzuki Coupling Reaction

To contextualize the handling procedures, this section outlines a typical experimental workflow involving 3-Bromo-4-methyl-1H-indazole. The Suzuki coupling is a palladium-catalyzed reaction that couples an aryl halide (in this case, our bromo-indazole) with a boronic acid, a cornerstone technique in modern drug discovery.[4]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Indazole, Boronic Acid, Catalyst, Base) charge Charge Reactor with Solids reagents->charge glassware Dry & Assemble Glassware glassware->charge solvent Add Solvent charge->solvent degas Degas Mixture (N2/Ar Purge) solvent->degas heat Heat to Reaction Temp degas->heat quench Cool & Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify via Chromatography dry->purify analyze Characterize Product (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology: Suzuki Coupling

This protocol is a representative example and should be adapted and optimized for specific substrates and scales.

  • Reagent Preparation (in a fume hood):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-methyl-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as potassium carbonate (2.5 eq.).

    • Causality: Weighing solids in the fume hood prevents inhalation. Using flame-dried glassware is essential as palladium catalysts are sensitive to moisture, which can deactivate them and lead to poor reaction yields.

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Introduce a dry, inert solvent (e.g., a mixture of dioxane and water).

    • Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes by bubbling the gas through the solution.

    • Causality: The active form of the palladium catalyst is Pd(0), which is readily oxidized by atmospheric oxygen. Degassing is a critical step to remove dissolved oxygen, thereby protecting the catalyst and ensuring the catalytic cycle can proceed efficiently.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 90-100 °C) using a heating mantle and oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Causality: The workup procedure is designed to separate the desired organic product from the inorganic base, salts, and water-soluble byproducts.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product using flash column chromatography on silica gel.

    • Characterize the final product by NMR and LC-MS to confirm its identity and purity.

Conclusion

3-Bromo-4-methyl-1H-indazole is a valuable reagent in the arsenal of the medicinal and process chemist. However, its utility is matched by its potential hazards. A thorough understanding of its risk profile, coupled with the disciplined application of engineering controls, personal protective equipment, and standardized handling protocols, is not merely a matter of compliance but a fundamental prerequisite for safe and successful research. By internalizing the principles and procedures outlined in this guide, scientists can mitigate risks, protect themselves and their colleagues, and continue to advance the frontiers of drug discovery.

References

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole . PrepChem.com. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Publishing. [Link]

  • 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE (CAS No. 1000340-85-1) SDS . X-Fine. [Link]

  • 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 . PubChem. [Link]

  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC - PubMed Central. [Link]

  • Synthesis and chemical reactivity of 1H-indazoles . Science of Synthesis. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • Good Price CAS:1159511-73-5 | 4-Bromo-3-methyl-1H-indazole for Sale . ALFA CHEMICAL. [Link]

  • 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs . Lizhuo Information. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • 3-bromo-4-methyl-1H-indazole (1 x 1 g) . Reagentia. [Link]

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists . PMC - NIH. [Link]

  • Indazole – Knowledge and References . Taylor & Francis. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged isostere of indole in a multitude of biologically active compounds. The strategic functionalization of the indazole core, particularly at the C-3 position, is a critical step in the modulation of pharmacological properties for the development of novel therapeutics. Among the myriad of synthetic methodologies for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional versatility, mild reaction conditions, and broad functional group tolerance.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling of 3-Bromo-4-methyl-1H-indazole with various boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide detailed, step-by-step protocols for practical implementation in the laboratory.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates like 3-Bromo-4-methyl-1H-indazole. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-methyl-1H-indazole, forming a Pd(II) intermediate.[4][6] This is often the rate-determining step of the cycle.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[4][7] The base plays a crucial role in activating the boronic acid to facilitate this transfer.[8][9][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Ar = 3-(4-methyl-1H-indazolyl) X = Br Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration 3-Bromo-4-methyl-1H-indazole 3-Bromo-4-methyl-1H-indazole 3-Bromo-4-methyl-1H-indazole->OxAdd Boronic Acid Ar'-B(OR)2 Boronic Acid->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Design and Optimization: A Scientist's Perspective

The success of the Suzuki-Miyaura coupling with 3-Bromo-4-methyl-1H-indazole hinges on the judicious selection of several key parameters. It is crucial to recognize that this substrate is an N-heterocycle with a free N-H group, which can potentially coordinate to the palladium catalyst and inhibit its activity.[11][12] Therefore, reaction conditions must be chosen to mitigate this challenge.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern, more efficient systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often superior as they facilitate the oxidative addition and reductive elimination steps.[4][13]

Catalyst SystemKey Features & RationaleTypical Loading (mol%)
Pd(PPh₃)₄ A reliable, commercially available Pd(0) source. Suitable for many standard couplings.2 - 5
Pd(OAc)₂ + SPhos SPhos is a bulky biaryl phosphine ligand known to be effective for coupling of heteroaryl chlorides and bromides.[14]1 - 3
PdCl₂(dppf) The dppf ligand can stabilize the palladium center and is effective for a broad range of substrates.[15]2 - 5
Pd₂(dba)₃ + XPhos XPhos is another highly effective biaryl phosphine ligand, particularly for challenging couplings.[11]1 - 3
The Critical Role of the Base

The base in a Suzuki-Miyaura reaction serves multiple purposes: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[8][9] For N-H containing substrates like 3-Bromo-4-methyl-1H-indazole, a strong, non-nucleophilic base is often preferred to avoid side reactions.

BaseStrengthSolubilityComments
K₂CO₃ ModerateAqueousA common and cost-effective choice.[8]
Cs₂CO₃ StrongOrganic/AqueousOften gives higher yields, especially for difficult couplings, due to the solubility of its fluoride salt byproduct.[16][17]
K₃PO₄ StrongAqueousA strong base that is often effective when carbonates fail.[11][16]
Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction rate and outcome.[18][19] A mixture of an organic solvent and water is frequently employed, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[8][18]

Solvent SystemRationaleTypical Ratio (v/v)
1,4-Dioxane / H₂O A widely used system that provides good solubility for both organic and inorganic components.[16][20]4:1 to 10:1
Toluene / EtOH / H₂O The addition of ethanol can improve the solubility of the indazole substrate.[17]Varies
DMF A polar aprotic solvent that can be effective, but requires careful degassing.N/A

Optimized Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-4-methyl-1H-indazole

This protocol is a robust starting point for the coupling of 3-Bromo-4-methyl-1H-indazole with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - 3-Bromo-4-methyl-1H-indazole (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., Cs₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) Degas Degas the mixture (e.g., Argon sparging for 15-20 min) Reagents->Degas Catalyst Add Catalyst System (e.g., Pd(PPh₃)₄, 3 mol%) Degas->Catalyst Degas2 Degas again briefly Catalyst->Degas2 Heat Heat the reaction mixture (e.g., 100-140 °C) with stirring Degas2->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Extract Aqueous work-up and extraction (e.g., with Ethyl Acetate) Filter->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Materials and Reagents
  • 3-Bromo-4-methyl-1H-indazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 3-Bromo-4-methyl-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent.

  • Degassing: Seal the vessel and sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Second Degassing: Briefly degas the mixture again for 2-3 minutes.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. For thermally sensitive substrates, a lower temperature may be necessary, which might require a longer reaction time. Microwave irradiation can significantly shorten reaction times.[16][17]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[21]

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-methyl-1H-indazole.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing- Try a different solvent system (e.g., add EtOH)[17]- Screen different bases (e.g., K₃PO₄)
Formation of Side Products - Homocoupling of boronic acid- Protodeboronation (loss of boronic acid group)[5]- Ensure strict anaerobic conditions- Use a stronger base or a different solvent system- Minimize water content if protodeboronation is significant
Catalyst Decomposition - Presence of oxygen- High reaction temperature- Improve degassing technique- Lower the reaction temperature and extend the reaction time

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-4-methyl-1H-indazole is a powerful and reliable method for the synthesis of a diverse array of 3-substituted indazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome the challenges associated with N-heterocyclic substrates and efficiently generate novel compounds for drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this pivotal reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Ben-Yahia, A., Naas, M., El Brahmi, N., El Kazzouli, S., Majoral, J. P., Essassi, E. M., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304–309.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. (2018, May 1). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Retrieved from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021, February 10). Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved from [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Retrieved from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Retrieved from [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019, September 2). Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Retrieved from [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014, February 6). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. (2021, February 10). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Characteristic features of the solid‐phase Suzuki–Miyaura reaction. - ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Retrieved from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (2024, August 22). Retrieved from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

Introduction: The Strategic Value of the 4-Methyl-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-Bromo-4-methyl-1H-indazole for Kinase Inhibitor Development

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly small molecule kinase inhibitors.[1] Its bioisosteric relationship with indole allows it to act as an effective hinge-binding motif, crucial for anchoring inhibitors within the ATP-binding pocket of various kinases. Within this class of compounds, 3-bromo-4-methyl-1H-indazole emerges as a particularly valuable and versatile starting material for the synthesis of next-generation kinase inhibitors.

This building block offers a strategic combination of features:

  • A Reactive Handle for Diversification: The bromine atom at the C3 position is a prime site for modification via modern cross-coupling chemistry, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2]

  • Structural Pre-organization: The 4-methyl group provides a critical steric and electronic influence. It can enhance binding affinity through favorable hydrophobic interactions, improve selectivity by preventing non-specific binding, and block potential sites of metabolism, thereby improving pharmacokinetic properties.

Derivatives of 3-bromo-4-methyl-1H-indazole have shown significant promise as inhibitors of several important oncological targets, most notably the TAM family of receptor tyrosine kinases (Tyro3, AXL, and MER), which are implicated in tumor proliferation, metastasis, and drug resistance.[3][4][5] This guide provides a detailed overview of the reactivity of this scaffold and presents robust protocols for its application in the synthesis of potent kinase inhibitors.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of 3-bromo-4-methyl-1H-indazole is primarily centered on palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is sufficiently reactive to participate in a variety of transformations, providing access to a diverse chemical space.

Key Cross-Coupling Methodologies:
  • Suzuki-Miyaura Coupling: This reaction is the cornerstone for forming C-C bonds, allowing for the attachment of various aryl and heteroaryl moieties. This is often the first step in constructing the core of a kinase inhibitor, where the appended ring system can occupy hydrophobic pockets of the ATP-binding site.[6][7][8][9]

  • Buchwald-Hartwig Amination: Essential for forming C-N bonds, this reaction enables the introduction of primary and secondary amines. The resulting amino-indazole scaffold is prevalent in kinase inhibitors, where the amine can form critical hydrogen bonds with the kinase hinge region.[10][11][12][13]

  • Sonogashira Coupling: Used to form C-C triple bonds, this reaction can introduce linear alkynyl linkers, providing a rigid connection to other fragments of the inhibitor.[14]

The general workflow for utilizing 3-bromo-4-methyl-1H-indazole involves a sequential cross-coupling strategy to build the final inhibitor molecule.

G A 3-Bromo-4-methyl-1H-indazole B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B C Buchwald-Hartwig Amination (+ Amine) A->C D C3-Aryl-4-methyl-1H-indazole Intermediate B->D E C3-Amino-4-methyl-1H-indazole Intermediate C->E F Further Functionalization (e.g., N-alkylation, side-chain coupling) D->F E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitors.

Application Notes & Protocols

The following sections provide detailed, field-proven protocols for the two most critical transformations involving 3-bromo-4-methyl-1H-indazole. These protocols are designed to be self-validating and include explanations for key experimental choices.

Protocol 1: Suzuki-Miyaura C-C Coupling for C3-Arylation

Objective: To synthesize a C3-arylated 4-methyl-1H-indazole, a core intermediate for numerous kinase inhibitors targeting the TAM family and others.

Causality and Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, reliability, and the commercial availability of a vast array of boronic acids. The use of a palladium catalyst with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a catalytically active species that is highly efficient for the cross-coupling of aryl bromides.[6] An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. A dioxane/water solvent system effectively solubilizes both the organic and inorganic reagents.

G Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L₂ pd_br_complex [R-Pd(II)L₂-Br] pd0->pd_br_complex R-Br pd_br Oxidative Addition (R-Br) pd_ar_complex [R-Pd(II)L₂-Ar] pd_br_complex->pd_ar_complex ArB(OH)₂ Base transmetalation Transmetalation (Ar-B(OR)₂ + Base) pd_ar_complex->pd0 R-Ar reductive_elim Reductive Elimination center R R = 4-methyl-1H-indazol-3-yl Ar Ar = Aryl/Heteroaryl from Boronic Acid L L = Phosphine Ligand (e.g., dppf)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials & Reagents:

ReagentM.W.Eq.Amount (for 1 mmol scale)
3-Bromo-4-methyl-1H-indazole211.051.0211 mg
Arylboronic AcidVaries1.21.2 mmol
[Pd(dppf)Cl₂]·CH₂Cl₂816.640.0541 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane (Anhydrous)--8 mL
Deionized Water--2 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL oven-dried Schlenk flask, add 3-bromo-4-methyl-1H-indazole (211 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst (41 mg, 0.05 eq.). Then, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure C3-arylated product.

Protocol 2: Buchwald-Hartwig C-N Coupling for C3-Amination

Objective: To synthesize a C3-amino-4-methyl-1H-indazole, a key structure for establishing interactions with the kinase hinge region.

Causality and Rationale: The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation. The reaction requires a palladium source and a specialized, bulky, electron-rich phosphine ligand to facilitate the challenging reductive elimination step that forms the C-N bond.[11] RuPhos and its precatalysts are highly effective for coupling a broad range of amines with aryl bromides.[10] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine without competing in the reaction. The reaction must be conducted under strictly anhydrous and inert conditions as both the catalyst and the strong base are sensitive to moisture and oxygen.[12]

G Buchwald-Hartwig Catalytic Cycle cluster_legend pd0 Pd(0)L pd_br_complex [R-Pd(II)L-Br] pd0->pd_br_complex Oxidative Addition (R-Br) pd_amine_complex [R-Pd(II)L-NR¹R²] pd_br_complex->pd_amine_complex Amine Coordination & Deprotonation (HNR¹R² + Base) pd_amine_complex->pd0 Reductive Elimination (R-NR¹R²) R R = 4-methyl-1H-indazol-3-yl NR¹R² NR¹R² = Amine Component L L = Bulky Phosphine Ligand (e.g., RuPhos)

Sources

Protocol for the Regioselective N-alkylation of 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a critical strategy for modulating the compound's physicochemical properties, target affinity, and pharmacokinetic profile. However, the inherent tautomerism of the 1H-indazole ring presents a significant synthetic challenge, often leading to a mixture of N1 and N2 regioisomers upon alkylation.[1][2][3] The development of robust, regioselective alkylation protocols is therefore paramount to avoid tedious and costly separation of isomers, ensuring the efficient synthesis of targeted drug candidates.

This application note provides a detailed, field-proven protocol for the N-alkylation of 3-bromo-4-methyl-1H-indazole, a versatile building block in drug discovery. We will delve into the mechanistic rationale behind achieving high regioselectivity, offering two distinct protocols to selectively target either the N1 or N2 position.

Understanding the Mechanistic Landscape: Kinetic vs. Thermodynamic Control

The regiochemical outcome of indazole alkylation is a delicate interplay of steric and electronic factors, governed by the choice of base, solvent, and alkylating agent.[2][4][5] In general, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][3] This intrinsic stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration.[3][4] Conversely, kinetically controlled conditions may favor the formation of the N2-isomer.

The choice of base and solvent system is critical in directing the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) have been shown to favor N1-alkylation.[4] This is attributed to the formation of a sodium-indazole salt where the sodium cation may coordinate with the N2 lone pair, sterically hindering its attack and thereby promoting alkylation at the N1 position.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of 3-bromo-4-methyl-1H-indazole, from substrate preparation to the isolation of the final product.

Indazole Alkylation Workflow General Experimental Workflow for N-Alkylation of Indazoles cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Indazole 3-Bromo-4-methyl-1H-indazole Solvent_Base Dissolve in Anhydrous Solvent & Cool Indazole->Solvent_Base Deprotonation Add Base (e.g., NaH or Cs2CO3) Solvent_Base->Deprotonation Alkylation Add Alkylating Agent (R-X) Deprotonation->Alkylation Stir Stir at Appropriate Temperature Alkylation->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify N1_Product N1-Alkylated Indazole Purify->N1_Product N2_Product N2-Alkylated Indazole Purify->N2_Product

Sources

Application Notes & Protocols: 3-Bromo-4-methyl-1H-indazole as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the strategic use of 3-bromo-4-methyl-1H-indazole in the synthesis of complex heterocyclic molecules, with a particular focus on the development of potent kinase inhibitors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with various biological targets. Within the family of indazoles, 3-bromo-4-methyl-1H-indazole has emerged as a particularly valuable building block. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methyl group at the 4-position can provide beneficial steric and electronic effects, influencing the molecule's conformation and interaction with its target. This guide will delve into the practical applications of 3-bromo-4-methyl-1H-indazole, providing detailed protocols and insights into its use in the synthesis of next-generation kinase inhibitors.

Synthesis of 3-Bromo-4-methyl-1H-indazole

A reliable and scalable synthesis of the starting material is crucial for any drug discovery program. 3-Bromo-4-methyl-1H-indazole can be prepared from commercially available 4-methyl-1H-indazole through a straightforward bromination reaction.

Experimental Protocol: Bromination of 4-methyl-1H-indazole

  • Reagents and Materials:

    • 4-methyl-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

    • Stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • To a solution of 4-methyl-1H-indazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-4-methyl-1H-indazole.

  • Causality Behind Experimental Choices:

    • N-Bromosuccinimide (NBS): NBS is a convenient and easy-to-handle source of electrophilic bromine. It is preferred over elemental bromine for its milder reaction conditions and higher selectivity.

    • Acetonitrile (ACN): ACN is a suitable polar aprotic solvent that dissolves the starting material and reagent, facilitating the reaction.

    • 0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exotherm and improve selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to completion in a reasonable timeframe.

Key Applications in Heterocyclic Synthesis

3-Bromo-4-methyl-1H-indazole is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Formation of C-C Bonds

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This reaction is widely used to introduce aryl or heteroaryl substituents at the 3-position of the indazole core.

Experimental Protocol: Suzuki Coupling of 3-Bromo-4-methyl-1H-indazole

  • Reagents and Materials:

    • 3-Bromo-4-methyl-1H-indazole

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Dioxane/Water, Toluene/Water)

    • Stir bar

    • Schlenk flask or microwave vial

  • Procedure:

    • In a Schlenk flask, combine 3-bromo-4-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality Behind Experimental Choices:

    • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium can significantly impact the reaction's efficiency.

    • Base: The base is required to activate the boronic acid for transmetalation with the palladium complex.

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere is crucial to prevent catalyst degradation.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. This reaction is particularly useful for synthesizing N-arylindazoles, a common motif in kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-methyl-1H-indazole

  • Reagents and Materials:

    • 3-Bromo-4-methyl-1H-indazole

    • Amine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, NaOtBu)

    • Solvent (e.g., Toluene, Dioxane)

    • Stir bar

    • Schlenk flask or microwave vial

  • Procedure:

    • In a Schlenk flask, combine the palladium catalyst and the ligand.

    • Add 3-bromo-4-methyl-1H-indazole (1.0 eq), the amine (1.2 eq), and the base (1.5-2.0 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up and purify as described for the Suzuki coupling.

  • Causality Behind Experimental Choices:

    • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

    • Base: A strong base is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

Visualization of Synthetic Workflows

G cluster_synthesis Synthesis of 3-Bromo-4-methyl-1H-indazole cluster_applications Cross-Coupling Applications cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 4-methyl-1H-indazole reagent1 NBS, ACN start->reagent1 product1 3-Bromo-4-methyl-1H-indazole reagent1->product1 reagent2 Arylboronic Acid Pd Catalyst, Base product1->reagent2 reagent3 Amine Pd Catalyst, Ligand, Base product1->reagent3 product2 3-Aryl-4-methyl-1H-indazole reagent2->product2 product3 3-Amino-4-methyl-1H-indazole Derivatives reagent3->product3

Caption: Synthetic route to 3-Bromo-4-methyl-1H-indazole and its subsequent cross-coupling reactions.

Data Summary: Examples of Kinase Inhibitors Derived from 3-Bromo-4-methyl-1H-indazole

Compound IDTarget KinaseBiological Activity (IC₅₀)Reference
1 ROCK< 10 nM
2 Aurora A15 nM
3 p3850 nM

Conclusion

3-Bromo-4-methyl-1H-indazole is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. Its utility stems from the presence of a reactive bromine atom at the 3-position, which allows for the facile introduction of a wide range of substituents via modern cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery efforts.

References

  • Bioorganic & Medicinal Chemistry Letters, 20(24), 7474-7477. (2010). [Link]

  • ACS Medicinal Chemistry Letters, 4(11), 1032-1036. (2013). [Link]

  • Journal of Medicinal Chemistry, 55(1), 197-207. (2012). [Link]

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Methyl-1H-Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its bio-isosteric relationship with indole and benzimidazole allows it to modulate interactions with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[3][4] Specifically, the 4-methyl-1H-indazole scaffold offers a unique substitution pattern that can be exploited to fine-tune the steric and electronic properties of drug candidates, enhancing potency and optimizing pharmacokinetic profiles.

3-Bromo-4-methyl-1H-indazole serves as a versatile and crucial building block for the synthesis of complex indazole derivatives. The bromine atom at the C3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. This guide provides detailed protocols and expert insights into the application of palladium-catalyzed reactions—specifically Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of 3-bromo-4-methyl-1H-indazole.

The protocols outlined herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical framework for synthesizing novel indazole-based compounds. We will delve into the mechanistic underpinnings of each reaction, offering a rationale for the selection of catalysts, ligands, bases, and solvents to empower scientists to not only follow the procedures but also to troubleshoot and adapt them for their specific synthetic targets.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.[4][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[4]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal [R-B(OH)₃]⁻ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product Product Formation Substrate 3-Bromo-4-methyl- 1H-indazole (Ar-Br) BoronicAcid R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The process begins with the oxidative addition of 3-bromo-4-methyl-1H-indazole to a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation with an activated boronic acid (or ester) species, facilitated by a base, is followed by reductive elimination to yield the desired 3-aryl- or 3-vinyl-4-methyl-1H-indazole and regenerate the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and facilitate the elementary steps of the cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[7][8][9]

Materials:

  • 3-Bromo-4-methyl-1H-indazole

  • Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/EtOH/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 3-bromo-4-methyl-1H-indazole (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[7][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-4-methyl-1H-indazole.

Optimization and Troubleshooting
ParameterRecommended Conditions & RationalePotential Issues & Solutions
Catalyst Pd(PPh₃)₄ is a robust choice for many substrates. PdCl₂(dppf) is often effective for more challenging couplings due to the bidentate ligand's stability.[10]Low Yield: Increase catalyst loading or try a different ligand (e.g., SPhos, XPhos). Decomposition: Use a more stable pre-catalyst.
Base Cs₂CO₃ is highly effective but can be expensive. K₂CO₃ and Na₂CO₃ are common, cost-effective alternatives.[7] The base is crucial for activating the boronic acid.Incomplete Reaction: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Side Reactions: A weaker base may be necessary if the substrate is base-sensitive.
Solvent A mixture of an organic solvent (dioxane, DME, toluene) and water is standard. The water is necessary to dissolve the inorganic base.Poor Solubility: Try a different solvent system (e.g., DMF/water). Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Temperature Typically 80-140 °C. Microwave heating can significantly reduce reaction times.[8]Debromination: This side reaction can occur at high temperatures. Lowering the temperature may mitigate this.

Heck Reaction: Olefination of 3-Bromo-4-methyl-1H-indazole

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[11][12] This reaction is particularly useful for synthesizing 3-vinyl-1H-indazoles, which are valuable intermediates in organic synthesis.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst.[12][13]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Coordination Alkene Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride BetaHydride->Pd0 + HBr + Base Product Ar-Alkene BetaHydride->Product Substrate 3-Bromo-4-methyl- 1H-indazole (Ar-Br) Alkene Alkene

Caption: Simplified catalytic cycle for the Heck reaction.

The reaction is initiated by the oxidative addition of 3-bromo-4-methyl-1H-indazole to a Pd(0) species. The resulting Pd(II) complex then coordinates with the alkene. Migratory insertion of the alkene into the palladium-carbon bond forms a new carbon-carbon bond. Finally, β-hydride elimination releases the vinylated indazole product and a palladium-hydride species, which, in the presence of a base, regenerates the Pd(0) catalyst.

Experimental Protocol: Mechanochemical Heck Reaction

This protocol is based on an environmentally friendly, solvent-free method that has shown high efficiency for the olefination of 3-bromoindazoles.[14]

Materials:

  • 3-Bromo-4-methyl-1H-indazole

  • Olefin (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (TEA) (1.2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Sodium Bromide (NaBr) (as a grinding auxiliary)

  • High-speed ball milling apparatus with stainless steel vessels and balls

Procedure:

  • To a stainless steel milling vessel, add 3-bromo-4-methyl-1H-indazole (1.0 equiv.), the olefin (1.5 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), TEA (1.2 equiv.), TBAB (5 mol%), and NaBr.

  • Add stainless steel milling balls to the vessel.

  • Secure the vessel in the ball mill and operate at a high speed (e.g., 800 rpm) for the specified time (e.g., 90 minutes).

  • After milling, carefully open the vessel and add an organic solvent (e.g., ethyl acetate) to dissolve the reaction mixture.

  • Filter the mixture to remove the inorganic salts and milling balls.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-4-methyl-1H-indazole.

Key Considerations for Success
  • Dehalogenation: 3-Bromoindazoles can be prone to dehalogenation (reduction of the C-Br bond). The use of additives like TBAB and NaBr has been shown to suppress this side reaction.[14]

  • Mechanochemistry: Ball milling offers a green alternative to traditional solvent-based heating, often leading to higher yields and shorter reaction times.[14]

  • Ligand Choice: While PPh₃ is a common ligand, other phosphine ligands can be explored to optimize the reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes.[15] This reaction provides a direct route to 3-alkynyl-1H-indazoles, which are valuable precursors for further synthetic transformations.

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to that in other cross-coupling reactions, and a copper cycle.[15]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Ar-C≡CR ReductElim->Product Product Formation CuBr Cu(I)Br PiComplex π-Alkyne Complex CuBr->PiComplex CuAcetylide Copper(I) Acetylide (Cu-C≡CR) PiComplex->CuAcetylide Deprotonation CuAcetylide->Transmetal Alkyne H-C≡CR + Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex generated from the oxidative addition of 3-bromo-4-methyl-1H-indazole to the Pd(0) catalyst. Reductive elimination from the resulting alkynylarylpalladium(II) complex affords the coupled product and regenerates the Pd(0) catalyst.

Experimental Protocol: Copper-Free Sonogashira Coupling

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they avoid issues related to the homocoupling of alkynes (Glaser coupling) often catalyzed by copper.[16]

Materials:

  • 3-Bromo-4-methyl-1H-indazole

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl) (2.5 mol%)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP)) (2.0 equivalents)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-bromo-4-methyl-1H-indazole (1.0 equiv.), the palladium pre-catalyst (2.5 mol%), and the base (2.0 equiv.) to a reaction vial.

  • Add the anhydrous, degassed solvent (e.g., DMSO).

  • Add the terminal alkyne (1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the 3-alkynyl-4-methyl-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[17][18] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C3-position of the indazole core.

Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[17][19]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Amide_Formation Amide Complex Formation [Ar-Pd(II)-NR¹R²]L₂ OxAdd->Amide_Formation HNR¹R² / Base ReductElim Reductive Elimination Amide_Formation->ReductElim ReductElim->Pd0 Product Ar-NR¹R² ReductElim->Product Product Formation Substrate 3-Bromo-4-methyl- 1H-indazole (Ar-Br) Amine HNR¹R² + Base

Sources

Functionalization of the indazole core of 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 3-Bromo-4-methyl-1H-indazole

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of synthetic strategies for the functionalization of 3-Bromo-4-methyl-1H-indazole, a key heterocyclic scaffold in modern medicinal chemistry. The indazole nucleus is a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2][3] The 4-methyl substituent provides a specific steric and electronic profile, while the 3-bromo position serves as a versatile and reactive handle for introducing molecular diversity through contemporary cross-coupling methodologies.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering users to adapt and troubleshoot these powerful transformations.

The Indazole Core: A Chemist's Perspective

The 1H-indazole system is an aromatic bicyclic heterocycle. The reactivity of 3-Bromo-4-methyl-1H-indazole is governed by several factors:

  • The N-H Proton: The acidic proton on the pyrazole ring (typically at N1, the most thermodynamically stable tautomer) can be deprotonated, allowing for N-alkylation or N-arylation.[4] This site often requires protection for subsequent C-H functionalization or to prevent side reactions, although many modern cross-coupling reactions can be performed on the free (NH)-indazole.[5]

  • The C3-Bromo Substituent: This is the primary site for functionalization. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts (primarily Palladium), initiating a variety of cross-coupling catalytic cycles.

  • The Benzene Ring: The C4-methyl group is an electron-donating group, which can subtly influence the reactivity of the adjacent C5 and C7 positions in electrophilic aromatic substitution or directed metalation reactions. However, the most synthetically valuable transformations for this specific substrate begin at the C3-Br position.

The primary strategies discussed herein focus on leveraging the C3-bromo position for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their reliability, modularity, and broad functional group tolerance.

Functionalization_Pathways cluster_start Starting Material cluster_products Functionalized Products Start 3-Bromo-4-methyl-1H-indazole Suzuki_Product 3-Aryl/Vinyl-4-methyl-1H-indazole (C-C Bond) Start->Suzuki_Product Suzuki Coupling [Pd], R-B(OH)₂, Base Buchwald_Product 3-Amino-4-methyl-1H-indazole (C-N Bond) Start->Buchwald_Product Buchwald-Hartwig [Pd], R₂NH, Base Sonogashira_Product 3-Alkynyl-4-methyl-1H-indazole (C-C Bond) Start->Sonogashira_Product Sonogashira [Pd], [Cu], R-C≡CH, Base N_Alkylation_Product 1-Alkyl-3-bromo-4-methyl-indazole (N-C Bond) Start->N_Alkylation_Product N-Alkylation R-X, Base Catalytic_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Complex Ar-Pd(II)-X L₂ OxiAdd->PdII_Complex Transmetal Transmetalation or Amine Binding PdII_Complex->Transmetal PdII_Intermediate Ar-Pd(II)-R L₂ Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product Ar-R (Functionalized Indazole) RedElim->Product ArX Ar-X (Indazole-Br) ArX->OxiAdd Reagent R-M or R₂NH (e.g., Boronic Acid) Reagent->Transmetal

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. [6][7]It is highly valued for the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. For NH-indazoles, a strong inorganic base is crucial for both activating the boronic acid and facilitating the catalytic cycle. [8] Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice for many Suzuki couplings. [5]Alternatively, using a Pd(II) source like Pd(dppf)Cl₂ is also common, as it is air-stable and reduced in situ to the active Pd(0) species. [9][10]The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes efficient reductive elimination.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required. Its primary role is to form a more nucleophilic boronate species ([R-B(OH)₃]⁻) from the boronic acid, which facilitates the transmetalation step. [8]Cesium carbonate is often more effective due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation. [5]* Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or DMF) and water is standard. [9][11]The water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.

Data Summary: Suzuki-Miyaura Coupling Conditions

ParameterTypical ConditionsRationale
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Robust, commercially available catalysts for C(sp²)-C(sp²) coupling. [5][9]
Boronic Acid 1.2 - 1.5 equivalentsSlight excess drives the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Activates boronic acid for transmetalation. [8]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)Aprotic organic solvent with water to dissolve the base.
Temperature 80 - 140 °C (Conventional or Microwave)Thermal energy required to overcome activation barriers. [5]
Typical Yields 65 - 95%Highly dependent on the coupling partner.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-4-methyl-1H-indazole (Adapted from literature procedures on free (NH) 3-bromoindazoles) [5]

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Bromo-4-methyl-1H-indazole (1.0 equiv., e.g., 211 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv., 652 mg, 2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 58 mg, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL).

  • Inert Atmosphere: Seal the vial tightly with a cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Microwave Irradiation: Place the vial in a microwave reactor. Heat the mixture to 140 °C and hold for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-4-methyl-1H-indazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling amines with aryl halides. [12][13]This reaction has revolutionized access to anilines and their derivatives, which are ubiquitous in pharmaceuticals. The key to success is the selection of a suitable palladium precursor and a specialized, bulky, electron-rich phosphine ligand. [14] Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand is used. Ligands like XPhos or RuPhos are highly effective. Their bulk and electron-donating properties promote the formation of a monoligated Pd(0) species, accelerate the rate-limiting reductive elimination step, and suppress side reactions like β-hydride elimination. [14][15]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice. [14][16]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.

Data Summary: Buchwald-Hartwig Amination Conditions

ParameterTypical ConditionsRationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, air-stable sources of palladium.
Ligand XPhos, RuPhos, or similar biaryl phosphines (1.1-1.2x Pd mol%)Bulky, electron-rich ligands that accelerate the catalytic cycle. [14]
Amine 1.1 - 1.5 equivalentsPrimary or secondary amines.
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvent to ensure stability of the catalyst and base.
Temperature 80 - 110 °CStandard thermal conditions for C-N coupling.
Typical Yields 70 - 98%Generally very high-yielding for a broad range of amines.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4-methyl-1H-indazole (Adapted from general literature procedures) [11][13]

  • Reaction Setup: In a glovebox or under a flow of argon, add sodium tert-butoxide (NaOtBu, 1.5 equiv., 144 mg, 1.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Pre-formation (Optional but Recommended): In the same tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv., 18 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.044 equiv., 21 mg, 0.044 mmol).

  • Reagent Addition: Add 3-Bromo-4-methyl-1H-indazole (1.0 equiv., 211 mg, 1.0 mmol) and the desired amine (1.2 equiv., 1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox (if applicable). Ensure it remains under a positive pressure of inert gas.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 3-amino-4-methyl-1H-indazole derivative.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. [17]The standard protocol employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to act as a co-catalyst that forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center. [18] Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a very common and effective catalyst for this transformation.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional mechanism. It reacts with the alkyne to form a highly reactive copper acetylide, which speeds up the transmetalation step significantly compared to the direct reaction of the alkyne with the palladium complex. [17]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and acts as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.

Data Summary: Sonogashira Coupling Conditions

ParameterTypical ConditionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Standard catalyst for activating the C-Br bond.
Cu Co-catalyst CuI (2-5 mol%)Forms copper acetylide to accelerate transmetalation. [18]
Alkyne 1.2 - 2.0 equivalentsTerminal alkyne.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both base and solvent.
Solvent Amine base, THF, or DMFAnhydrous conditions are important.
Temperature Room Temperature to 80 °COften proceeds under mild thermal conditions.
Typical Yields 60 - 90%Good to excellent yields are common.

Protocol 3: Sonogashira Coupling of 3-Bromo-4-methyl-1H-indazole (Adapted from general literature procedures) [18][19]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-Bromo-4-methyl-1H-indazole (1.0 equiv., 211 mg, 1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv., 14 mg, 0.02 mmol), and Copper(I) iodide (CuI, 0.04 equiv., 7.6 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL). Add the terminal alkyne (1.2 equiv., 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60 °C in an oil bath. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 3-alkynyl-4-methyl-1H-indazole.

N1-Position Functionalization

While C3-functionalization introduces diversity to the core scaffold, modifying the N1-position is critical for modulating physicochemical properties like solubility and metabolic stability. N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by the substrate's electronic properties, the alkylating agent, and the base/solvent system. [20][21]For many 1H-indazoles, alkylation under basic conditions often favors the N1 position.

Protocol 4: N-Alkylation of 3-Bromo-4-methyl-1H-indazole

  • Reagent Preparation: To a round-bottom flask, add 3-Bromo-4-methyl-1H-indazole (1.0 equiv., 211 mg, 1.0 mmol) and dissolve it in anhydrous DMF (10 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv., 44 mg, 1.1 mmol) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv., 1.1 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water (15 mL) at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to separate the N1 and N2 isomers and isolate the desired N1-alkylated product.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis Setup Combine Reactants, Catalyst, Base, & Solvent in Reaction Vessel Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Heat Apply Heat (Conventional or Microwave) Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available from: [Link]

  • National Institutes of Health. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. Available from: [Link]

  • National Institutes of Health. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC. Available from: [Link]

  • Semantic Scholar. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]

  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available from: [Link]

  • Semantic Scholar. Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H -. Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. Available from: [Link]

  • HAL Open Science. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

  • ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Available from: [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • ResearchGate. Application of indazole compounds in OLED devices. Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • Semantic Scholar. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]

  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available from: [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Available from: [Link]

  • National Institutes of Health. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available from: [Link]

  • National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging the 4-Bromo-1H-Indazole Scaffold for Novel Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the design, synthesis, and evaluation of 4-bromo-1H-indazole derivatives as a promising class of antibacterial agents.

Abstract & Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are a cornerstone of modern medicinal chemistry. The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as one such scaffold, found in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, the 4-bromo-1H-indazole core represents a strategically functionalized starting point for the development of new antibacterial drugs. The bromine atom not only influences the electronic properties of the indazole ring system but also serves as a versatile synthetic handle for introducing chemical diversity, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery of new antibacterial agents based on the 4-bromo-1H-indazole scaffold. We will detail the rationale for its selection, a representative synthetic protocol, standardized methods for evaluating antibacterial efficacy, and insights into potential mechanisms of action, such as the inhibition of the bacterial cell division protein FtsZ and DNA gyrase.[5][6][7]

Rationale and Drug Discovery Workflow

The selection of the 4-bromo-1H-indazole scaffold is based on several key principles of medicinal chemistry:

  • Privileged Structure: The indazole core is a bioisostere of indole and is present in several FDA-approved drugs, demonstrating its favorable pharmacokinetic properties and metabolic stability.[2][8]

  • Synthetic Tractability: The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of biological activity.

  • Target Interaction: The nitrogen atoms and the aromatic system of the indazole ring can engage in crucial hydrogen bonding and π-stacking interactions within the active sites of bacterial enzymes, such as FtsZ, a protein essential for bacterial cytokinesis.[5]

The overall workflow for developing these compounds follows a logical progression from initial design to biological validation.

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection (4-Bromo-1H-Indazole) B Library Design (Virtual Screening, SAR) A->B Rationale C Chemical Synthesis (Parallel Synthesis) B->C Targets D Primary Screening: MIC Assay C->D Test Compounds E Secondary Screening: MBC Assay D->E Hit Confirmation F Mechanism of Action (e.g., FtsZ, Gyrase Assay) E->F Lead Characterization G SAR Analysis F->G Biological Data G->B Iterative Design H ADMET Profiling G->H Refine Properties I In Vivo Efficacy H->I Preclinical Candidate

Caption: High-level workflow for antibacterial drug discovery.

Synthesis Protocol: N-Alkylation of 4-Bromo-1H-Indazole

This protocol describes a general method for synthesizing a library of N-substituted 4-bromo-1H-indazole derivatives, a common strategy for exploring SAR. The reaction involves the alkylation of the indazole nitrogen with various alkyl halides.

Rationale: Modification at the N1 position of the indazole scaffold is a proven strategy to modulate antibacterial activity and physicochemical properties. The choice of the alkylating agent (R-X) allows for the introduction of diverse functionalities, including alkyl chains, esters, and amides, which can probe different regions of a target's binding pocket.[5]

Caption: General synthetic scheme for N-alkylation.

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-indazole (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., an alkyl bromide or bromo-ester, 1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or gently heat (e.g., 80°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will often form.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Antibacterial Efficacy Testing

The cornerstone of evaluating novel antibacterial agents is determining their potency against a panel of clinically relevant bacteria. The standard methods are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[10][11]

A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Plate (Final ~5 x 10⁵ CFU/mL) B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read MIC: Lowest concentration with no visible growth E->F G Plate samples from clear wells (MIC, MICx2, MICx4) onto agar F->G Determine Bactericidal Activity H Incubate Agar Plate (37°C, 18-24h) G->H I Read MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Workflow for MIC and MBC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a standardized and widely used technique.[10][14]

Materials:

  • Test compounds (4-bromo-1H-indazole derivatives)

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution Plate: a. Prepare stock solutions of your test compounds and control antibiotics in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 12. c. Add 200 µL of the highest concentration of your test compound (in CAMHB) to the wells in column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add the appropriate volume of the diluted bacterial inoculum (prepared in step 1c) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[12]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial inoculum.[17][18] This test distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) agents.

Procedure:

  • Perform MIC Assay: First, determine the MIC as described in Protocol 4.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the well corresponding to the MIC and at least two more concentrated wells), take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum concentration.[11][17] An antibiotic is considered bactericidal if the MBC is no more than four times the MIC.[18]

Data Presentation and Interpretation

Results should be tabulated to allow for clear comparison across multiple compounds and bacterial strains.

Table 1: Example Antibacterial Activity (MIC/MBC in µg/mL) of 4-Bromo-1H-Indazole Derivatives

Compound ID R-Group (Substitution at N1) S. aureus (Gram +) MIC S. aureus (Gram +) MBC E. coli (Gram -) MIC E. coli (Gram -) MBC Ciprofloxacin MIC
IND-01 -CH₃ 16 32 >128 >128 0.25
IND-02 -(CH₂)₂-OH 8 16 64 >128 0.25
IND-03 -(CH₂)₂-COOEt 4 8 32 64 0.25
IND-04 -(CH₂)₂-CONH₂ 4 16 64 >128 0.25

Data is hypothetical and for illustrative purposes, but reflects trends seen in literature where derivatives show potent activity against Gram-positive bacteria.[5]

Insights into Mechanism of Action (MoA)

Identifying the cellular target is a critical step in drug development. For indazole-based compounds, several bacterial targets have been proposed.

  • FtsZ Inhibition: Filamentous temperature-sensitive protein Z (FtsZ) is a bacterial tubulin homolog that forms the Z-ring, a structure essential for cell division. Inhibition of FtsZ polymerization leads to filamentation and eventual cell death. Several 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors.[5][9]

  • DNA Gyrase (GyrB) Inhibition: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and repair. It is a clinically validated target for antibiotics like the fluoroquinolones. Novel indazole derivatives have been discovered that inhibit the GyrB subunit of this enzyme.[6][7]

cluster_0 Normal Cell Division cluster_1 Inhibition Pathway A FtsZ Monomers B FtsZ Polymerization A->B C Z-Ring Formation B->C D Cell Division C->D E FtsZ Monomers F FtsZ Polymerization E->F G No Z-Ring F->G H Filamentation & Cell Death G->H I 4-Bromo-1H-Indazole Derivative I->F Inhibits

Caption: Inhibition of bacterial cell division via FtsZ.

Conclusion and Future Directions

The 4-bromo-1H-indazole scaffold is a validated and promising starting point for the development of novel antibacterial agents. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of new chemical entities based on this core. Initial hits from these screening efforts can be advanced through a lead optimization program, focusing on improving potency, expanding the antibacterial spectrum, and defining pharmacokinetic and safety profiles. Further investigation into the precise molecular mechanism of action will be crucial for developing compounds that can overcome existing resistance mechanisms and effectively treat bacterial infections.

References

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 322-331. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Trivedi, A. R., Dodiya, A. N., Ravat, N. R., & Shah, V. H. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE. [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Cellular and Infection Microbiology. [Link]

  • Tariq, F., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Nanda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Topics in Medicinal Chemistry. [Link]

  • Antibacterial activity of indazole derivatives (5a-o). (2020). ResearchGate. [Link]

  • 4 Bromo 1H Indazole. (n.d.). Scribd. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Briefings in Bioinformatics. [Link]

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Current Medicinal Chemistry. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2025). ResearchGate. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). Molecules. [Link]

  • Chemical structures of 4-bromo-1H-indazole derivatives 151, 152 and 153. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (2024). Pharmaceuticals. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).

Sources

Revolutionizing Indazole Synthesis: Microwave-Assisted Protocols for 3-Aryl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS) in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, and antibacterial properties.[1][2] The efficient synthesis of these scaffolds is therefore of paramount importance. Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and significant energy consumption.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative. By directly heating the reactants and solvents, microwave irradiation dramatically accelerates reaction rates, improves yields, and often leads to cleaner products with fewer byproducts.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.[3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the microwave-assisted synthesis of 3-aryl-indazole derivatives, focusing on the widely applicable Suzuki-Miyaura and Heck cross-coupling reactions.

The Engine of Innovation: Understanding Microwave Heating in Chemistry

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave energy directly interacts with polar molecules and ions within the reaction mixture. This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules continuously reorient themselves to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. In the case of ionic species, the migration of ions in the oscillating electric field results in collisions, which also produce heat. This volumetric and instantaneous heating leads to a rapid and uniform temperature increase throughout the reaction medium, often resulting in significantly reduced reaction times and improved reaction efficiency.

Protocol I: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for 3-Aryl-Indazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the arylation of the indazole core. Microwave irradiation has been shown to dramatically accelerate this palladium-catalyzed reaction.[6][7]

Causality Behind Experimental Choices

The selection of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like RuPhos or XPhos, are commonly used to facilitate the catalytic cycle.[6][8][9] The base (e.g., Cs₂CO₃, K₃PO₄, or Na₂CO₃) is essential for the transmetalation step, activating the boronic acid.[6] A mixture of a high-boiling point organic solvent like dioxane with water or ethanol is often employed to ensure the solubility of both the organic and inorganic reagents and to efficiently absorb microwave energy.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine 3-bromoindazole, arylboronic acid, Pd catalyst, and base in a microwave vial solvent Add dioxane/water solvent mixture reagents->solvent seal Seal the vial solvent->seal microwave Place in microwave reactor and irradiate (e.g., 140°C, 15-60 min) seal->microwave cool Cool to room temperature microwave->cool workup Perform aqueous work-up (extraction with organic solvent) cool->workup purify Purify by column chromatography workup->purify characterize Characterize the 3-aryl-indazole product purify->characterize

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromoindazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: To the vial, add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Setup: Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a constant temperature (e.g., 140 °C) for a specified time (typically 15-60 minutes), with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[10]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

  • Characterization: Characterize the purified 3-aryl-indazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11][12][13]

Reagent/ParameterExample ConditionRole
Indazole Substrate 3-BromoindazoleAryl halide source
Coupling Partner Phenylboronic acidAryl group source
Catalyst Pd(PPh₃)₄Facilitates catalytic cycle
Base Cs₂CO₃Activates boronic acid
Solvent 1,4-Dioxane/H₂O (4:1)Dissolves reagents, absorbs microwaves
Temperature 140 °CProvides activation energy
Time 15 - 60 minReaction duration

Table 1: Typical Reaction Conditions for Microwave-Assisted Suzuki-Miyaura Coupling.

Reaction Mechanism: Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Indazole-X aryl_pd_complex Ar-Pd(II)L₂-X oxidative_add->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd_complex aryl_boronate Ar'-B(OR)₂ base Base aryl_boronate->base Activation base->transmetalation reductive_elim Reductive Elimination diaryl_pd_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' (3-Aryl-indazole) reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol II: Microwave-Assisted Heck Cross-Coupling for 3-Aryl-Indazole Synthesis

The Heck reaction provides an alternative pathway for the arylation of indazoles, particularly for the introduction of vinyl-aryl substituents. Microwave irradiation can significantly enhance the efficiency of this palladium-catalyzed olefination.[14][15]

Causality Behind Experimental Choices

Similar to the Suzuki coupling, the choice of catalyst, base, and solvent is crucial. Palladium catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly employed.[3][14] A hindered base such as a trialkylamine (e.g., triethylamine) is often used to neutralize the HX generated during the reaction.[3] Polar aprotic solvents like DMF or NMP are good choices as they are effective at dissolving the reactants and efficiently absorb microwave energy.[14][16]

Experimental Workflow: Heck Coupling

reagents Combine 3-iodoindazole, alkene, Pd catalyst, and base in a microwave vial solvent Add DMF or NMP reagents->solvent seal Seal the vial solvent->seal microwave Place in microwave reactor and irradiate (e.g., 120-150°C, 10-30 min) seal->microwave cool Cool to room temperature microwave->cool workup Perform aqueous work-up and extraction cool->workup purify Purify by column chromatography workup->purify characterize Characterize the 3-vinylaryl-indazole product purify->characterize

Caption: Experimental workflow for microwave-assisted Heck coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial with a magnetic stir bar, combine 3-iodoindazole (1.0 mmol), the desired alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., triethylamine, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMF (5 mL) to the vial.

  • Reaction Setup: Securely seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for a short duration (typically 10-30 minutes). Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water (25 mL) and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the resulting 3-vinylaryl-indazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

Reagent/ParameterExample ConditionRole
Indazole Substrate 3-IodoindazoleAryl halide source
Coupling Partner StyreneOlefin source
Catalyst Pd(OAc)₂Facilitates catalytic cycle
Base TriethylamineNeutralizes HX by-product
Solvent DMFDissolves reagents, absorbs microwaves
Temperature 120 - 150 °CProvides activation energy
Time 10 - 30 minReaction duration

Table 2: Typical Reaction Conditions for Microwave-Assisted Heck Coupling.

Reaction Mechanism: Heck Coupling

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Indazole-X aryl_pd_complex Ar-Pd(II)L₂-X oxidative_add->aryl_pd_complex coordination Olefin Coordination aryl_pd_complex->coordination pi_complex π-complex coordination->pi_complex alkene Alkene alkene->coordination migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex σ-alkyl Pd(II) complex migratory_insertion->sigma_alkyl_complex beta_hydride_elim β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elim product_pd_complex Product-Pd(II) complex beta_hydride_elim->product_pd_complex product Ar-alkene (3-vinylaryl-indazole) product_pd_complex->product Release base Base product_pd_complex->base -HX base->pd0 Regeneration

Caption: Catalytic cycle of the Heck cross-coupling reaction.

General Work-up and Purification

For both Suzuki-Miyaura and Heck reactions, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities. The crude product is then purified by column chromatography on silica gel. The choice of eluent is crucial for achieving good separation and is determined by the polarity of the product, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate.

Characterization of 3-Aryl-Indazole Derivatives

The structural elucidation of the synthesized 3-aryl-indazole derivatives is performed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons in the molecule. Characteristic signals for the indazole core and the newly introduced aryl group will be observed.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the product.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful coupling reaction. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H stretching for the indazole ring.

For example, the characterization of 3-phenyl-1H-indazole would show:

  • ¹H NMR (CDCl₃): A broad singlet for the N-H proton (around 12.10 ppm), and multiplets for the aromatic protons of the indazole and phenyl rings.[11]

  • ¹³C NMR (CDCl₃): Characteristic signals for the carbon atoms of the fused ring system and the phenyl group.[11]

  • IR (neat): An N-H stretching band around 3151 cm⁻¹.[11]

  • HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ would match the experimentally observed value.[11]

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of 3-aryl-indazole derivatives. The Suzuki-Miyaura and Heck cross-coupling reactions, when performed under microwave irradiation, provide significant advantages in terms of reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to leverage this technology for the efficient synthesis of novel indazole-based compounds.

References

  • Wiley-VCH. (2007).
  • The Royal Society of Chemistry. (n.d.).
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.).
  • Supporting Information for a public
  • A Microwave-Assisted Heck Reaction: Modifying Conventional He
  • Ben-Yahia, A., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • MDPI. (n.d.).
  • Mondal, S. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • Wang, H., Cheng, H., & Zhao, F. (2014).
  • Salovich, J. M., et al. (n.d.).
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • synthesis and antibacterial evaluation of 3-aryl indazoles. (2025).
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (n.d.). PMC - NIH.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of 3-bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the Suzuki coupling of 3-bromoindazoles, providing insights into the underlying chemistry and rationale for experimental design.

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[1] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 3-arylindazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 3-Bromoindazole Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R'-B(OH)2, Base Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive Elimination Product (Ar-R') Reductive Elimination->Pd(0)L2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Does the unprotected N-H group on the indazole ring affect the reaction?

A2: Yes, the acidic proton of the N-H group can significantly impact the reaction. It can react with the base, potentially altering the reaction conditions. More importantly, the indazole anion formed can coordinate to the palladium center, which may inhibit the catalytic cycle.[3] However, successful couplings of N-H free 3-bromoindazoles have been reported, often requiring specific conditions to overcome these challenges.[1][2] In some cases, N-protection might be considered if optimization proves difficult, though this adds extra steps to the synthesis.

Q3: How do I choose the right boronic acid for my 3-bromoindazole?

A3: The electronic nature of the boronic acid can influence the reaction rate. Electron-rich boronic acids generally react faster, while electron-deficient ones may require longer reaction times or more forcing conditions.[1] It is also crucial to use high-quality boronic acids, as they can be prone to degradation over time, leading to side reactions like protodeboronation.[4] For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol esters) can be a good strategy.[4]

Q4: What are the most common side reactions in the Suzuki coupling of 3-bromoindazoles?

A4: The most frequently encountered side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of indazole. This can be caused by hydride sources in the reaction mixture.[5]

  • Homocoupling: Two molecules of the boronic acid react to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene by protonolysis. This is a common issue with heteroaryl boronic acids and can be exacerbated by prolonged reaction times or high temperatures.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 3-bromoindazoles.

Troubleshooting Workflow start Low or No Yield catalyst Check Catalyst System start->catalyst base Evaluate Base start->base solvent_temp Optimize Solvent & Temperature start->solvent_temp reagents Verify Reagent Quality start->reagents side_reactions Identify Side Products start->side_reactions dehalogenation Dehalogenation Observed side_reactions->dehalogenation homocoupling Homocoupling Observed side_reactions->homocoupling protodeboronation Protodeboronation Observed side_reactions->protodeboronation solution1 Use milder base Adjust solvent/H2O ratio dehalogenation->solution1 solution2 Degas thoroughly Use Pd(0) source homocoupling->solution2 solution3 Use boronic ester Shorten reaction time protodeboronation->solution3

A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 1: Low to No Product Formation

  • Question: My reaction shows a low conversion of the 3-bromoindazole starting material, or no product is formed at all. What should I check first?

  • Answer:

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and that all solvents have been thoroughly degassed.

    • Catalyst Activity: The choice of catalyst and ligand is crucial. For N-H free indazoles, systems like Pd(PPh₃)₄ or those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or a precatalyst often show improved performance.[3] If you are using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) in situ.

    • Base Selection: The base is critical for activating the boronic acid. For N-H free indazoles, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[2] Ensure the base is finely powdered and anhydrous.

    • Solvent and Temperature: A mixture of solvents, such as 1,4-dioxane/EtOH/H₂O, can be effective.[2] The presence of water is often necessary for the activity of inorganic bases. If solubility is an issue, consider alternative solvents like DMF or toluene. Insufficient temperature can lead to slow reaction rates; however, excessively high temperatures can cause catalyst decomposition. A typical range is 80-140 °C.[2]

Issue 2: Significant Dehalogenation of 3-Bromoindazole

  • Question: I am observing a significant amount of indazole (the debrominated starting material) in my reaction mixture. What is causing this and how can I prevent it?

  • Answer: Dehalogenation occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.

    • Potential Hydride Sources: These can include the solvent (e.g., alcohols), impurities in reagents, or the base itself.

    • Prevention Strategies:

      • Choice of Base: Avoid using alkoxides if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.

      • Solvent System: Using aprotic solvents like dioxane or toluene with a minimal amount of water can sometimes suppress this side reaction.

      • Catalyst System: Some catalyst systems are more prone to dehalogenation than others. Screening different ligands may be beneficial.

Issue 3: Formation of Homocoupled Biaryl Byproduct

  • Question: My main impurity is the homocoupled product of my boronic acid. How can I minimize its formation?

  • Answer: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Sparging with an inert gas or using freeze-pump-thaw cycles is highly recommended.

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂, which can promote homocoupling during the initial reduction step.

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring homocoupling.

    • Stoichiometry: Using a slight excess of the 3-bromoindazole relative to the boronic acid can sometimes help to consume the boronic acid before it has a chance to homocouple.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 3-bromoindazoles. Optimization may be required based on the specific boronic acid used.

Protocol 1: Microwave-Assisted Suzuki Coupling of (NH)-Free 3-Bromoindazoles

This protocol is adapted from a reported procedure for the efficient coupling of (NH)-free 3-bromoindazoles.[2]

  • Reagents and Materials:

    • 3-Bromoindazole

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (5 mol%)

    • Cs₂CO₃ (2 equivalents)

    • 1,4-Dioxane/Ethanol/Water (e.g., in a 4:1:1 ratio)

    • Microwave vial

    • Magnetic stir bar

  • Procedure:

    • To a microwave vial equipped with a magnetic stir bar, add 3-bromoindazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add the solvent mixture (1,4-dioxane/EtOH/H₂O).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 140 °C for the appropriate time (typically 30-120 minutes, monitoring by TLC or LC-MS is recommended).

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Parameter Optimization Table

If the initial conditions are not optimal, a systematic optimization of the reaction parameters is recommended. The following table provides a guide for this process.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosXPhos Pd G3Buchwald ligands/precatalysts are often more active for challenging substrates.[3]
Base Cs₂CO₃K₃PO₄K₂CO₃The choice of base can influence reaction rate and side reactions.
Solvent Dioxane/EtOH/H₂OToluene/H₂ODMFSolvent affects solubility and the efficacy of the base.
Temperature 140 °C (MW)100 °C (Oil Bath)80 °C (Oil Bath)Lower temperatures may reduce side reactions but require longer reaction times.

References

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4163-4166.
  • Guillaumet, G., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available at: [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(10), 4689-4699. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-methyl-1H-indazole. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you to improve your reaction yields, minimize impurities, and ensure the reliable production of this valuable building block.

Introduction

3-Bromo-4-methyl-1H-indazole is a key intermediate in the development of various pharmacologically active compounds. The synthesis of this molecule, while seemingly straightforward, can present several challenges that impact yield and purity. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-Bromo-4-methyl-1H-indazole. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Yield of 3-Bromo-4-methyl-1H-indazole

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

A: Low or no yield is a common frustration that can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential culprits based on the synthetic strategy.

Scenario A: Direct Bromination of 4-methyl-1H-indazole

This is often the most direct route, but regioselectivity can be a challenge.

  • Potential Cause 1: Incorrect Brominating Agent or Conditions. The choice of brominating agent and solvent is critical.

    • Explanation: The indazole ring is susceptible to electrophilic attack at multiple positions. Harsh brominating agents like liquid bromine (Br₂) can lead to over-bromination or decomposition, while milder reagents like N-Bromosuccinimide (NBS) often provide better control.[1][2] The solvent can also influence reactivity; for instance, using acetic acid or chloroform is common for such reactions.[3]

    • Solution:

      • Switch to a milder brominating agent such as NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4]

      • Optimize the solvent system. Acetic acid, DMF, or chlorinated solvents are good starting points.[3][5]

      • Ensure the reaction is performed in the dark to prevent radical side reactions, which can be initiated by light.[6][7] Covering the reaction vessel with aluminum foil is a simple and effective measure.

  • Potential Cause 2: Suboptimal Temperature.

    • Explanation: Temperature control is crucial in bromination reactions. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and decomposition.[8]

    • Solution:

      • Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to control the initial exotherm.[1][5]

      • Allow the reaction to slowly warm to room temperature or slightly above and monitor by TLC or LC-MS to determine the optimal reaction time and temperature.

Scenario B: Multi-step Synthesis via Sandmeyer Reaction

This route involves the diazotization of an amino-indazole precursor.

  • Potential Cause 1: Incomplete Diazotization.

    • Explanation: The formation of the diazonium salt from the corresponding amine is a critical step and is highly temperature-sensitive.[9] If the temperature is not kept sufficiently low (typically 0-5 °C), the unstable diazonium salt can decompose prematurely.[9]

    • Solution:

      • Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite.[9]

      • Use a slight excess of sodium nitrite to ensure complete conversion of the amine.

      • Ensure the acidic conditions are appropriate (e.g., using HBr or H₂SO₄) for the formation and stability of the diazonium salt.[10]

  • Potential Cause 2: Inefficient Sandmeyer Reaction.

    • Explanation: The conversion of the diazonium salt to the bromide is catalyzed by a copper(I) salt, typically CuBr.[11][12][13] The absence or insufficient amount of the catalyst will lead to a failed reaction.

    • Solution:

      • Ensure that freshly prepared or high-quality CuBr is used.

      • The diazonium salt solution should be added to the CuBr solution, not the other way around, to maintain a catalytic amount of the copper salt throughout the addition.

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these impurities and how can I minimize them?

A: The formation of side products is a common issue in indazole chemistry, often related to the inherent reactivity of the heterocyclic ring.

  • Potential Cause 1: Regioisomeric Bromination.

    • Explanation: Besides the desired C3-bromination, electrophilic attack can also occur at other positions on the indazole ring, such as C5 or C7, leading to a mixture of isomers that can be difficult to separate.[9]

    • Solution:

      • The use of N-protection on the indazole ring can help direct the bromination to the C3 position.

      • Careful control of reaction conditions (low temperature, slow addition of brominating agent) can improve regioselectivity.

  • Potential Cause 2: Over-bromination.

    • Explanation: The use of an excess of a powerful brominating agent can lead to the formation of di- or tri-brominated indazoles.

    • Solution:

      • Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent.

      • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Potential Cause 3: N-Alkylation/N-Arylation.

    • Explanation: The indazole nitrogen atoms are nucleophilic and can react with alkylating or arylating agents present in the reaction mixture, leading to N1 and N2 substituted byproducts.[14]

    • Solution:

      • This is more of a concern in multi-step syntheses. Ensure that all alkylating/arylating agents are removed before proceeding to the next step.

      • The choice of base and solvent can influence the N1/N2 selectivity.[8][14]

Experimental Workflow: A Recommended Synthetic Approach

Here is a detailed, step-by-step protocol for a common synthetic route to 3-Bromo-4-methyl-1H-indazole.

Method: Direct Bromination of 4-methyl-1H-indazole

This method is chosen for its atom economy and straightforwardness.

Step 1: Preparation of the Reaction Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF) (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

Step 2: Bromination

  • Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled solution of 4-methyl-1H-indazole over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour and then let it warm to room temperature.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash it with water, and then a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate (to quench any remaining bromine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Summary

ParameterRecommended ConditionRationale
Starting Material 4-methyl-1H-indazoleCommercially available or can be synthesized.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[1]
Solvent Acetic Acid or DMFGood solubility for reactants and facilitates the reaction.[3][5]
Temperature 0-5 °C (addition), then RTControls exothermicity and minimizes side reactions.[5]
Work-up Quenching with water, extractionStandard procedure for isolating organic products.
Purification Column chromatography or recrystallizationTo obtain high-purity product.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 4-methyl-1H-indazole in solvent cool Cool to 0-5 °C start->cool add_nbs Dropwise addition of NBS solution cool->add_nbs stir Stir at 0-5 °C, then warm to RT add_nbs->stir monitor Monitor by TLC/LC-MS stir->monitor quench Pour into ice-water monitor->quench extract Extract with organic solvent quench->extract wash Wash with Na₂S₂O₃ and brine extract->wash dry Dry and concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure 3-Bromo-4-methyl-1H-indazole purify->product

Caption: A typical workflow for the direct bromination of 4-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 4-methyl-1H-indazole with NBS?

A1: The bromination of 4-methyl-1H-indazole with N-Bromosuccinimide (NBS) is an electrophilic aromatic substitution reaction. The reaction is typically initiated by a proton source (like trace amounts of HBr or an acidic solvent), which activates the NBS to generate a bromonium ion (Br⁺) or a related electrophilic bromine species. The electron-rich indazole ring then acts as a nucleophile, attacking the electrophilic bromine. The C3 position is generally favored for electrophilic attack in indazoles due to the electronic influence of the nitrogen atoms. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 3-bromo-4-methyl-1H-indazole product.

Caption: Simplified mechanism of electrophilic bromination of an indazole.

Q2: Can I use liquid bromine (Br₂) instead of NBS?

A2: While liquid bromine can be used, it is a much more reactive and less selective brominating agent than NBS.[2] Its use increases the risk of over-bromination and the formation of other side products. Furthermore, liquid bromine is highly corrosive and toxic, requiring more stringent safety precautions. For these reasons, NBS is generally the preferred reagent for this transformation, especially on a lab scale.

Q3: My purified product still shows some impurities. What are the best methods for final purification?

A3: If column chromatography does not provide a product of sufficient purity, recrystallization is an excellent alternative. The choice of solvent is crucial and may require some experimentation. A good starting point is a binary solvent system such as ethanol/water, toluene/hexanes, or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of the hot, more polar solvent, and then slowly add the less polar solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially those involving volatile solvents and brominating agents, should be performed in a well-ventilated fume hood.

  • Handling Brominating Agents: NBS and other brominating agents are irritants and should be handled with care. Avoid inhalation of dust and skin contact.

  • Quenching: The quenching of any excess brominating agent with sodium thiosulfate is an important step to ensure safe handling during work-up.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PMC. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Master Organic Chemistry. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Science Forums. (2012, March 1). Preventing a bromination reaction from going radical.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 3-BROMO-4-NITRO (1H)INDAZOLE synthesis.

Sources

Technical Support Center: Purification of 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your crude product. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Understanding the Chemistry of Purification

The purification of 3-Bromo-4-methyl-1H-indazole is critical for its use in subsequent synthetic steps, particularly in the development of pharmacologically active molecules. The choice of purification method depends heavily on the nature and quantity of impurities present, which are often byproducts of the synthesis. Common impurities can include unreacted starting materials, regioisomers, and over-brominated species.[1] This guide will walk you through the most effective purification strategies and how to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Bromo-4-methyl-1H-indazole product?

A1: The impurities in your sample are largely dictated by the synthetic route employed. Typically, you can expect:

  • Unreacted Starting Materials: Such as 4-methyl-1H-indazole if the bromination reaction is incomplete.

  • Regioisomers: Bromination at other positions on the indazole ring can lead to isomeric impurities. Careful analysis of the aromatic region in the ¹H NMR spectrum can help identify these.[1]

  • Di-bromo Species: Over-bromination can result in the formation of di-brominated indazole derivatives.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up are common. These can often be identified by their characteristic peaks in the ¹H NMR spectrum and can be removed by drying the sample under a high vacuum.[1]

  • Reagents: Traces of the brominating agent (e.g., N-bromosuccinimide) or other reagents may persist.

Q2: My purified product shows broad peaks in the NMR spectrum. What could be the cause?

A2: Broad NMR peaks can be frustrating, but they often point to specific issues:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.[1]

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to broader signals. Diluting your sample may resolve this issue.[1]

  • Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange, which can broaden the corresponding peak. Variable temperature NMR experiments can sometimes help to resolve this.[1]

  • Poor Shimming: The homogeneity of the magnetic field may not be optimal. Re-shimming the spectrometer is often a quick solution.[1]

Q3: I'm struggling to separate my desired product from a closely related impurity by column chromatography. What can I do?

A3: When dealing with closely eluting compounds, consider the following:

  • Optimize Your Solvent System: A slight change in the polarity of your eluent can significantly impact separation. Experiment with different solvent ratios or introduce a third solvent to modulate the polarity.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel.

  • Preparative HPLC: For high-purity requirements and challenging separations, preparative high-performance liquid chromatography (HPLC) is the method of choice.[1]

Troubleshooting Purification Workflows

This section provides a systematic approach to troubleshooting common issues encountered during the primary purification methods for 3-Bromo-4-methyl-1H-indazole.

Workflow 1: Recrystallization

Recrystallization is an excellent technique for the final "polishing" of your product to achieve high purity.[2]

Problem: Oiling out instead of crystallization.

Causality: The compound's solubility in the chosen solvent at its boiling point is too high, or the cooling process is too rapid.

Solutions:

  • Add a Co-solvent: Introduce a solvent in which your compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity persists. Then, add a small amount of the primary solvent to redissolve the oil and allow it to cool slowly. A common and effective solvent system for recrystallizing indazole derivatives is a mixture of ethyl acetate and heptane or hexane.[3]

  • Slow Cooling: Ensure the solution cools to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.

  • Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.

Problem: Poor recovery of the product.

Causality: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

Solutions:

  • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, concentrate it and attempt a second recrystallization.

Diagram: Recrystallization Troubleshooting Logic

G start Crude Product in Hot Solvent oiling_out Product Oils Out start->oiling_out Cooling poor_recovery Poor Recovery start->poor_recovery Filtration sol1 Add Anti-solvent oiling_out->sol1 sol2 Slow Cooling/ Scratch/Seed oiling_out->sol2 sol3 Re-evaluate Solvent poor_recovery->sol3 sol4 Concentrate Mother Liquor poor_recovery->sol4 crystallization Successful Crystallization end Pure Product crystallization->end sol1->crystallization sol2->crystallization sol3->start Retry sol4->start Retry

Caption: Troubleshooting logic for recrystallization issues.

Workflow 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[4]

Problem: Poor separation of bands (co-elution).

Causality: The polarity of the eluent is too high, causing all compounds to move down the column too quickly. Alternatively, the polarity may be too low, resulting in very slow elution and band broadening.

Solutions:

  • TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Solvent Gradient: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar polarities. For indazole derivatives, a gradient of ethyl acetate in hexanes is often effective.[3]

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. Wet loading, where the silica is slurried with the eluent before being added to the column, is generally preferred over dry loading.[4]

Problem: The compound is "streaking" on the column.

Causality: The sample is not fully dissolving in the mobile phase, or it is interacting too strongly with the silica gel. This can also be caused by overloading the column.

Solutions:

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

  • Reduce Sample Load: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Acid/Base Treatment of Silica: For basic compounds like indazoles, treating the silica gel with a small amount of a base (e.g., triethylamine in the eluent) can prevent streaking by neutralizing acidic sites on the silica.

Diagram: Column Chromatography Optimization

G start Load Crude Product issue Identify Issue start->issue co_elution Co-elution issue->co_elution Poor Separation streaking Streaking issue->streaking Band Distortion solution1 Optimize Eluent (TLC) co_elution->solution1 solution2 Use Gradient Elution co_elution->solution2 solution3 Check Column Packing co_elution->solution3 solution4 Improve Sample Loading streaking->solution4 solution5 Reduce Sample Load streaking->solution5 solution6 Treat Silica Gel streaking->solution6 end Pure Fractions Collected solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Optimization strategies for column chromatography.

Workflow 3: Acid-Base Extraction

This technique is particularly useful for separating acidic or basic compounds from neutral impurities. Since indazoles are weakly basic, they can be protonated and extracted into an acidic aqueous layer.

Problem: An emulsion forms between the organic and aqueous layers.

Causality: Vigorous shaking can lead to the formation of a stable emulsion, especially when acidic or basic solutions are involved.

Solutions:

  • Gentle Mixing: Invert the separatory funnel gently rather than shaking it vigorously.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous layer.[2]

  • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.

Problem: Low recovery after neutralization and back-extraction.

Causality: The protonated indazole may not have been fully neutralized, or the neutral product may have some solubility in the aqueous layer.

Solutions:

  • Check pH: Ensure the aqueous layer is sufficiently basic after neutralization by checking with pH paper. You need to bring the pH above the pKa of the indazole to ensure it is in its neutral, less water-soluble form.[2]

  • Thorough Extraction: After neutralization, extract the aqueous layer multiple times with an organic solvent (e.g., 3 x 30 mL of dichloromethane or ethyl acetate) to ensure complete recovery of the product.[2]

  • Salting Out: If the product has high water solubility, adding a salt like sodium chloride to the aqueous layer before back-extraction can decrease the solubility of the organic compound and improve recovery.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Heptane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Bromo-4-methyl-1H-indazole in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add heptane dropwise until a slight cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[2]

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the silica bed using a pipette. Allow the sample to absorb onto the silica. Add a thin protective layer of sand on top.[4]

  • Elution: Carefully fill the column with the eluent. Open the stopcock and begin collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Invert the funnel gently several times, venting frequently. Allow the layers to separate. The protonated 3-Bromo-4-methyl-1H-indazole will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash with the organic layer to ensure complete extraction.

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral product should precipitate if it is insoluble in water. If it precipitates, collect it by vacuum filtration. If it remains dissolved or oils out, extract the neutralized aqueous solution with several portions of an organic solvent.[2]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical RecoveryNotes
Recrystallization >99%50-85%Excellent for final purification; requires a suitable solvent system.[2]
Column Chromatography >95%60-90%Good for complex mixtures and separating isomers; can be time-consuming.[2]
Acid-Base Extraction >90%70-95%Effective for removing neutral or acidic/basic impurities.[2]

References

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Experimental Details. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Wizzbang Chemistry. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Wizzbang Chemistry. (2020, September 25). Acid-Base Extractions [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-Methyl-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 4-methyl-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of substituting this versatile heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established literature and field-proven insights.

The Challenge: Understanding Regioselectivity in 4-Methyl-Indazole

The 4-methyl-indazole core presents a unique set of challenges and opportunities for regioselective functionalization. The interplay between the pyrazole and benzene rings, combined with the electronic and steric influence of the 4-methyl group, dictates the reactivity at multiple positions: N-1, N-2, C-3, C-5, C-6, and C-7. The 4-methyl group is an electron-donating group, which generally activates the benzene ring towards electrophilic substitution, primarily at the ortho (C-5) and para (C-7) positions. However, steric hindrance from the methyl group can influence the accessibility of the C-5 position. Furthermore, the two nitrogen atoms of the pyrazole ring present a classic challenge in achieving selective N-alkylation or N-arylation.

This guide will dissect these challenges and provide practical solutions for controlling the regiochemical outcome of your reactions.

Section 1: N-Alkylation - The N-1 vs. N-2 Conundrum

Direct alkylation of 1H-indazoles frequently yields a mixture of N-1 and N-2 substituted products, complicating purification and reducing the yield of the desired isomer.[1][2] The final ratio of these isomers is highly dependent on the reaction conditions.[3]

Frequently Asked Questions & Troubleshooting

Q1: My N-alkylation of 4-methyl-indazole is giving me a nearly 1:1 mixture of N-1 and N-2 isomers. How can I favor the N-1 product?

A1: Achieving high N-1 selectivity often involves using a strong, non-coordinating base in a non-polar aprotic solvent. This combination is thought to favor the formation of the thermodynamically more stable N-1 anion.

  • Expert Insight: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for promoting N-1 alkylation of substituted indazoles.[3][4] The rationale is that NaH, a strong base, irreversibly deprotonates the indazole. In a solvent like THF, the resulting sodium indazolide may exist in an equilibrium that favors the N-1 anion, which is generally more stable.

  • Troubleshooting Workflow:

    start Poor N-1 Selectivity cond1 Using K2CO3 or Cs2CO3 in DMF/MeCN? start->cond1 path1 Switch to NaH in anhydrous THF cond1->path1 Yes path2 Consider steric effects of electrophile cond1->path2 No, already using NaH/THF outcome1 Improved N-1 Selectivity path1->outcome1 path3 Lower reaction temperature path2->path3 path3->outcome1

    Caption: Troubleshooting workflow for improving N-1 selectivity.

Q2: I need to synthesize the N-2 alkylated isomer of 4-methyl-indazole. What conditions should I use?

A2: N-2 selectivity can often be achieved under conditions that favor kinetic control or through specific reaction mechanisms.

  • Expert Insight: Mitsunobu conditions (e.g., triphenylphosphine and diisopropyl azodicarboxylate) with an alcohol as the alkylating agent can favor the formation of the N-2 isomer for some indazole scaffolds.[3] Another approach is to use acid-catalyzed reactions with diazo compounds, which has been shown to be highly selective for the N-2 position.

  • Key Considerations: The steric bulk of the C-3 substituent can influence N-2 alkylation. Since 4-methyl-indazole is unsubstituted at C-3, there is less steric hindrance at N-2 compared to C-3 substituted indazoles.

Protocol 1: N-1 Selective Alkylation of 4-Methyl-Indazole

This protocol is optimized for achieving high regioselectivity for the N-1 alkylated product.[5]

Materials:

  • 4-Methyl-1H-indazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methyl-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 15 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/MaterialMolar Equiv.Purpose
4-Methyl-1H-indazole1.0Starting material
Sodium Hydride (60%)1.2Base for deprotonation
Alkyl Halide1.1Electrophile
Anhydrous THF-Reaction solvent
Sat. aq. NH₄Cl-Quenching agent

Section 2: Electrophilic Aromatic Substitution (EAS) - The C-5 vs. C-7 Challenge

The 4-methyl group is an activating, ortho-, para-director, meaning that electrophilic aromatic substitution on the benzene ring of 4-methyl-indazole is expected to occur at the C-5 and C-7 positions.[6] Controlling the selectivity between these two positions is a key challenge.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to brominate 4-methyl-indazole with NBS, but I'm getting a mixture of C-5 and C-7 isomers. How can I improve the selectivity for the C-7 position?

A1: Achieving C-7 selectivity in the presence of a C-4 substituent often requires leveraging steric effects or using specific directing groups.

  • Expert Insight: The C-5 position is sterically more hindered than the C-7 position due to the adjacent 4-methyl group. By using a bulkier brominating agent or carefully controlling reaction conditions, it may be possible to favor substitution at the less hindered C-7 position. A computational study on 4-sulfonamido-1H-indazoles suggested that while both C-5 and C-7 are electronically favorable for electrophilic attack, steric hindrance at C-5 can lead to preferential C-7 bromination.[7] While this is a different substituent, the principle of steric hindrance is applicable.

  • Troubleshooting Strategies:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., MeCN) and polar protic (e.g., EtOH).[8][9]

    • Temperature Control: Lowering the reaction temperature may increase the selectivity by favoring the transition state with the lower activation energy, which is often the less sterically hindered pathway.

    • Protecting Group Strategy: N-1 protection with a bulky group can further increase the steric hindrance around the C-7 position, potentially favoring C-5 substitution. Conversely, a directing group at N-1 could be employed to specifically target C-7.

Q2: What is the expected outcome for the nitration of 4-methyl-indazole?

A2: Based on the principles of electrophilic aromatic substitution, nitration of 4-methyl-indazole with a standard nitrating mixture (HNO₃/H₂SO₄) is expected to yield a mixture of 5-nitro- and 7-nitro-4-methyl-indazole.[10]

  • Expert Insight: The 4-methyl group activates the C-5 and C-7 positions. The precise ratio of isomers will depend on a balance of electronic and steric factors. The C-7 position is generally less sterically hindered. It is crucial to carefully control the reaction conditions (temperature, reaction time) to avoid over-nitration or side reactions. Radical nitration conditions have been reported for C-3 nitration of 2H-indazoles, but this is less likely for the 1H-tautomer under standard electrophilic conditions.

Protocol 2: Regioselective C-7 Bromination of a 4-Substituted Indazole

This protocol is adapted from a procedure for the C-7 bromination of 4-substituted-1H-indazoles and can be optimized for 4-methyl-indazole.[7][11]

Materials:

  • 4-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve 4-methyl-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the C-7 bromo isomer from any C-5 bromo isomer and starting material.

Reagent/MaterialMolar Equiv.Purpose
4-Methyl-1H-indazole1.0Starting material
N-Bromosuccinimide1.05Brominating agent
Acetonitrile-Reaction solvent

Section 3: C-H Functionalization and Cross-Coupling Strategies

Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of substituents onto the indazole core.[12][13] For 4-methyl-indazole, this can be challenging due to the multiple potential C-H activation sites. An alternative and often more predictable approach is a two-step sequence of regioselective halogenation followed by a cross-coupling reaction.

Frequently Asked Questions & Troubleshooting

Q1: I want to introduce an aryl group at the C-7 position of 4-methyl-indazole. What is the most reliable method?

A1: A two-step approach involving regioselective C-7 bromination followed by a Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile strategy.[7][11]

  • Expert Insight: This method circumvents the challenges of direct C-H arylation, which can suffer from poor regioselectivity. Once you have synthesized 7-bromo-4-methyl-1H-indazole (as described in Protocol 2), it can be coupled with a wide range of aryl boronic acids.

  • Reaction Workflow:

    Caption: Two-step strategy for C-7 arylation.

Q2: My Suzuki-Miyaura coupling of 7-bromo-4-methyl-indazole is giving low yields. What can I do to improve it?

A2: Low yields in Suzuki-Miyaura couplings can often be attributed to catalyst deactivation, incomplete reaction, or side reactions like proto-debromination.

  • Troubleshooting Checklist:

    • Catalyst Choice: Ensure you are using an appropriate palladium catalyst and ligand. Pd(dppf)Cl₂ is often effective for heteroaryl halides.[14] Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable phosphine ligand.

    • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, DME, toluene) is crucial and often needs to be optimized for a specific substrate.[15]

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

    • Purity of Boronic Acid: Ensure your boronic acid is pure and not partially decomposed, which can lead to lower yields.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-methyl-1H-indazole

This is a general protocol that can be optimized for specific aryl boronic acids.[15][16]

Materials:

  • 7-Bromo-4-methyl-1H-indazole

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 7-bromo-4-methyl-1H-indazole (1.0 eq), the aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ComponentMolar Equiv.Role
7-Bromo-4-methyl-1H-indazole1.0Electrophile
Aryl boronic acid1.2Nucleophile
Pd(dppf)Cl₂0.05Catalyst
K₂CO₃2.0Base
Dioxane/Water-Solvent

References

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-13. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7466-7475. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Babu, B., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. [Link]

  • Mondal, S., & Ghorai, P. (2022). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 46(1), 20-43. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Senthilkumar, N., et al. (2020). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 18(34), 6729-6737. [Link]

  • Tron, G. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2772-2781. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic Chemistry Frontiers, 10(5), 1275-1281. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7466-7471. [Link]

  • Babu, B., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

  • Collet, S., et al. (2022). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

  • Babu, B., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed. [Link]

  • Wang, C., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 11019-11022. [Link]

  • Nikitin, K., & Gevorgyan, V. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(1), 19-125. [Link]

  • Clark, J. (2022). Learning outcome 30.1.4. Chemguide. [Link]

  • Hajra, A., & Zyryanov, G. V. (2020). REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. MOSM2020. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100-125. [Link]

  • Reddy, G. S., et al. (2023). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry, 88(24), 17565-17575. [Link]

  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nikitin, K., & Gevorgyan, V. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 47(1), 19-125. [Link]

  • Morel, S., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1731-1734. [Link]

  • Wang, D., et al. (2017). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 19(14), 3743-3746. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Vicha, R., et al. (2014). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Tetrahedron, 70(42), 7755-7761. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Indazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge in the laboratory: the poor solubility of indazole derivatives in organic solvents. Indazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] However, their rigid, planar structure and potential for strong intermolecular hydrogen bonding often lead to solubility issues that can stall research and development.

This resource is structured to provide immediate answers to common questions and guide you through more complex solubility challenges with scientifically grounded explanations and actionable protocols.

Section 1: Foundational FAQs

Here we address the most common initial questions researchers face when working with indazole derivatives.

Q1: Why are my indazole derivatives so difficult to dissolve in standard organic solvents?

The solubility challenge with indazole derivatives stems from their fundamental physicochemical properties. The bicyclic indazole core is a rigid, aromatic system. This planarity facilitates strong crystal lattice packing (high lattice energy), meaning a significant amount of energy is required to break apart the solid-state crystal and allow solvent molecules to intercede.

Furthermore, the indazole nucleus contains both a hydrogen bond donor (the N-H group in 1H-indazoles) and hydrogen bond acceptors (the nitrogen atoms).[3][4] This allows for strong, directional intermolecular hydrogen bonds between the indazole molecules themselves, which must be overcome by the solvent. Solvents that cannot effectively compete for these hydrogen bonds will fail to dissolve the compound.

Q2: I have a new indazole derivative. What is the best first-line approach to solubilization?

The most effective initial step is a systematic solvent screen using a small amount of your compound. The goal is to test a range of solvents with varying properties to quickly identify a suitable candidate for creating a stock solution.

A typical first-line approach involves attempting to dissolve the compound at a high concentration (e.g., 10-20 mM) in a small panel of common, high-purity laboratory solvents. The "like dissolves like" principle is a useful starting point; the polarity of your derivative will heavily influence its solubility.[5]

Recommended Initial Solvent Screen:

  • Dimethyl Sulfoxide (DMSO): The most common and powerful solvent for initial screening due to its high polarity and strong hydrogen bond accepting capability.

  • N,N-Dimethylformamide (DMF): Another strong, polar aprotic solvent, often effective when DMSO fails.

  • Dichloromethane (DCM): A less polar solvent suitable for more lipophilic derivatives.

  • Methanol (MeOH) or Ethanol (EtOH): Polar protic solvents that can act as both hydrogen bond donors and acceptors.

Start with these and observe solubility at room temperature. Gentle warming (to 40-50°C) and vortexing can be used to aid dissolution, but be mindful of potential compound degradation with heat-sensitive molecules.

Q3: My compound won't dissolve in the initial screen. How do I rationally select the next set of solvents or solvent systems?

If single solvents fail, the next logical step is to use a co-solvent system .[6][7][8] This involves using a primary solvent in which the compound has some, albeit limited, solubility and adding a second, miscible solvent to enhance overall solvating power. The mechanism often involves the co-solvent disrupting the primary solvent's self-association, reducing the interfacial tension between the solute and the solvent.[6]

A Practical Co-Solvent Strategy:

  • Identify a "Primary" Solvent: Choose a solvent in which your compound is partially soluble (e.g., you can see some material dissolving, even if it's not complete).

  • Introduce a "Secondary" Co-solvent: Add a miscible co-solvent with different properties. A common and highly effective strategy for biological assays is a mixture of DMSO and a buffer like phosphate-buffered saline (PBS).[9]

For organic chemistry applications, combinations like DCM/MeOH or Toluene/EtOH can be effective. Start with a high percentage of the primary solvent (e.g., 90:10) and titrate the co-solvent upwards, observing for dissolution.

Section 2: Advanced Troubleshooting & Strategic Solutions

When standard approaches are insufficient, these advanced strategies can overcome persistent solubility issues.

Q4: My indazole derivative dissolves in 100% DMSO, but crashes out of solution upon storage or after freeze-thaw cycles. What is happening?

This is a very common and frustrating problem, often related to two key factors: water absorption and the formation of a supersaturated solution.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs atmospheric moisture.[10] Water acts as an anti-solvent for many organic compounds, reducing the solvating power of DMSO and causing precipitation.[10] This is synergistically enhanced by freeze-thaw cycles.[10]

  • Supersaturated Solutions: Often, initial dissolution (perhaps with heating) creates a thermodynamically unstable supersaturated solution.[10] Over time, or when the solution is disturbed by freeze-thaw cycles, the compound begins to precipitate until it reaches its true equilibrium solubility, which may be much lower than the initial concentration.[11][12]

Solutions:

  • Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed vials.

  • Lower Stock Concentration: The simplest solution is often to prepare and store stocks at a lower, more stable concentration.

  • Add a Co-Solvent: Preparing the stock in a mixture, such as 90% DMSO / 10% PEG400, can sometimes improve long-term stability.

  • Sonication: If precipitation occurs, gentle sonication can sometimes help redissolve the compound before use, but this is a temporary fix.[10]

Q5: Co-solvents are not providing sufficient solubility for my in vitro assays. What other formulation strategies can I employ?

When traditional solvents fail, formulation science offers several powerful techniques. These methods alter the solution environment or the compound itself to enhance solubility.

  • pH Adjustment: Many indazole derivatives contain ionizable groups.[3] Modifying the pH of the aqueous buffer can dramatically increase solubility by converting the molecule into its more soluble salt form.[13][14][15] For a weakly basic indazole, lowering the pH of the buffer will protonate the molecule, forming a cation that is often much more soluble in aqueous media. Conversely, for weakly acidic indazoles, raising the pH will deprotonate them into a more soluble anion.[16]

  • Use of Excipients: Excipients are "inactive" ingredients that can drastically improve solubility.[17][18][19]

    • Surfactants: Molecules like Tween 80 or Sodium Lauryl Sulfate (SLS) form micelles in solution.[17][20] The hydrophobic core of the micelle can encapsulate the poorly soluble indazole derivative, allowing it to be dispersed in an aqueous medium.[20]

    • Cyclodextrins: These are cyclic oligosaccharides (like Captisol®) with a hydrophobic interior and a hydrophilic exterior.[19] They can form inclusion complexes with the indazole derivative, effectively shielding it from the aqueous environment and increasing its apparent solubility.[17][21]

  • Amorphous Solid Dispersions (ASDs): For drug development, creating an ASD is a powerful technique.[18][22] This involves dispersing the amorphous form of the drug within a polymer carrier matrix (e.g., PVP, HPMC).[17][23] The amorphous form lacks a crystal lattice, making it much more readily soluble than its crystalline counterpart.[23]

Q6: From a medicinal chemistry perspective, how can I modify my indazole scaffold to inherently improve solubility without losing biological activity?

Structural modification is a proactive approach to solving solubility issues. The goal is to disrupt crystal packing or introduce polar functionality.

  • Introduce Polar Groups: Adding small, polar functional groups (e.g., -OH, -NH2, or a methoxy group) can increase hydrogen bonding with water and improve aqueous solubility.

  • Attach Ionizable Groups: Incorporating a weakly basic amine (e.g., a piperidine or morpholine) or a weakly acidic group (e.g., a carboxylic acid) allows for salt formation, which is a classic strategy for improving solubility and bioavailability.[24]

  • Disrupt Planarity: Adding a substituent that forces the molecule out of planarity can significantly disrupt crystal lattice packing. This reduces the energy barrier to dissolution.

  • Prodrugs: A prodrug approach involves masking a key functional group with a soluble moiety that is later cleaved in vivo to release the active drug.[25]

Section 3: Experimental Protocols

These step-by-step guides provide a starting point for systematically evaluating and improving the solubility of your indazole derivatives.

Protocol 1: Step-by-Step Guide to Kinetic Solubility Screening

Kinetic solubility is the concentration of a compound in solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[26][27][28] It is a high-throughput method ideal for early drug discovery.[9][29]

Materials:

  • Test indazole derivative, accurately weighed.

  • Anhydrous DMSO.

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microtiter plates (UV-transparent if using a UV-based method).

  • Plate shaker/thermomixer.

  • Nephelometer or UV-Vis plate reader.

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[9] Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Plate Setup: Add the aqueous buffer to the wells of the 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the buffer-containing wells.[29] The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on the assay.

  • Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[29]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[29]

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate.[29] Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[29]

Protocol 2: Preparation of a Co-Solvent System for a Poorly Soluble Indazole

This protocol describes how to use a co-solvent system to achieve a target concentration.

Materials:

  • Test indazole derivative.

  • Primary solvent (e.g., DMSO).

  • Co-solvent (e.g., Polyethylene Glycol 400 - PEG400).

  • Calibrated pipettes and sterile vials.

Procedure:

  • Determine Target Concentration: Decide on the final concentration needed for your experiment (e.g., 1 mM).

  • Initial Dissolution: Weigh the required amount of your indazole derivative into a vial. Add the primary solvent (DMSO) to dissolve the compound at a concentration higher than your target. For example, to make a 1 mM final solution, you might first dissolve it in 90% of your final volume.

  • Add Co-Solvent: While vortexing, slowly add the co-solvent (PEG400) to reach the final desired volume and concentration. For example, to create a 10% PEG400 co-solvent system, you would add 1 part PEG400 to 9 parts of your initial DMSO solution.

  • Ensure Homogeneity: Continue to vortex or sonicate the solution until it is completely clear and homogenous.

  • Stability Check: Allow the solution to stand at room temperature for a few hours and then inspect for any signs of precipitation. A stable solution should remain clear.

Section 4: Data & Visualization

Table 1: Common Organic Solvents for Drug Discovery and Their Properties
SolventFormulaPolarity (Dielectric Constant)Boiling Point (°C)Key Features & Use Cases
Dimethyl Sulfoxide (DMSO) C₂H₆OS47.2189Highly polar aprotic; excellent for initial screening of polar compounds.
N,N-Dimethylformamide (DMF) C₃H₇NO36.7153High polarity; good alternative to DMSO.
Ethanol (EtOH) C₂H₆O24.578.4Polar protic; can act as H-bond donor and acceptor.
Methanol (MeOH) CH₄O32.764.7More polar than ethanol; useful for polar compounds.
Dichloromethane (DCM) CH₂Cl₂9.139.6Moderately polar; good for less polar, more lipophilic compounds.
Acetonitrile (ACN) C₂H₃N37.582Polar aprotic; often used in chromatography and as a solvent.
Visual Workflow & Mechanism Diagrams

Solubilization_Workflow start Start: New Indazole Derivative solvent_screen Q: Soluble in Single Solvent? (DMSO, DMF, EtOH) start->solvent_screen success Success: Prepare Stock Solution solvent_screen->success Yes cosolvent Q: Soluble in Co-Solvent? (e.g., DMSO/PEG400) solvent_screen->cosolvent No cosolvent->success Yes formulation Advanced Formulation Strategy cosolvent->formulation No ph_adjust pH Adjustment (for ionizable compounds) formulation->ph_adjust excipients Excipients (Surfactants, Cyclodextrins) formulation->excipients asd Amorphous Solid Dispersion (for development) formulation->asd med_chem Structural Modification (Medicinal Chemistry) formulation->med_chem Consider in parallel ph_adjust->success excipients->success asd->success fail Re-evaluate Compound/Synthesis med_chem->fail

Caption: Decision workflow for selecting a solubilization strategy.

CoSolvency_Mechanism Mechanism of Co-Solvency cluster_0 Before Co-Solvent cluster_1 After Adding Co-Solvent Drug_crystal Indazole Crystal Solvent_molecules Solvent Drug_crystal->Solvent_molecules Poor Interaction (High Interfacial Tension) Drug_solubilized Solubilized Indazole Solvent_mix Solvent + Co-Solvent Solvent_mix->Drug_solubilized Favorable Interaction (Reduced Tension) Co_solvent Co-Solvent

Sources

Minimizing side products in the bromination of 4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Products and Maximizing Regioselectivity.

Welcome to the technical support center for the bromination of 4-methyl-1H-indazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we have synthesized data from peer-reviewed literature and field experience to create a resource grounded in scientific expertise and practical application.

The selective functionalization of the indazole core is paramount in medicinal chemistry, as halogenated indazoles serve as versatile building blocks for complex pharmaceutical agents.[1][2] However, the electrophilic bromination of 4-methyl-1H-indazole is often complicated by issues of regioselectivity and over-bromination. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 4-methyl-1H-indazole, offering causal explanations and actionable solutions.

Q1: My reaction is producing significant amounts of di-brominated and poly-brominated products. How can I improve the selectivity for mono-bromination?

A1: The formation of multiple bromination products is a common issue stemming from the high reactivity of the indazole ring, which is further activated by the C4-methyl group. The primary cause is an excess of the active brominating species relative to the substrate's reactivity.

Core Causality: The rate of the second bromination is competitive with the first. Higher temperatures and highly reactive brominating agents provide sufficient activation energy for subsequent substitutions on the already brominated ring.[3][4]

Solutions:

  • Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. Begin with a 1.0 to 1.1 equivalent of the brominating agent relative to the 4-methyl-1H-indazole. Adding the reagent portion-wise or via syringe pump over an extended period can help maintain a low concentration, favoring mono-bromination.[4]

  • Select a Milder Brominating Agent: Move away from highly reactive elemental bromine (Br₂). N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are the reagents of choice for controlled bromination.[5][6][7] These reagents provide a low, steady concentration of electrophilic bromine, which significantly reduces over-bromination.

  • Reduce Reaction Temperature: Temperature has a profound effect on selectivity.[8][9] Lowering the reaction temperature decreases the overall reaction rate but disproportionately reduces the rate of the less favorable poly-bromination reactions. Start your optimization at 0 °C or even -10 °C and slowly allow the reaction to warm to room temperature if necessary.[10]

Q2: I am observing a mixture of regioisomers (e.g., 3-bromo and 7-bromo). How can I control the regioselectivity?

A2: Regioselectivity in the bromination of substituted indazoles is dictated by a combination of electronic and steric factors. The indazole nucleus has several potential sites for electrophilic attack, primarily C3, C5, C6, and C7. For 4-methyl-1H-indazole, the C3 and C7 positions are particularly relevant.

Core Causality:

  • C3-Position: This position is electronically activated in the 1H-indazole tautomer and is a common site for electrophilic substitution.[1][2][5]

  • C7-Position: The C4-methyl group, being an ortho-, para-director, can activate the C7 position. Direct bromination at C7 of 4-substituted-1H-indazoles has been successfully achieved, demonstrating the influence of the C4 substituent.[11]

Solutions:

  • Choice of Reagent and Solvent: The reaction system can heavily influence the isomeric ratio.

    • For C3-bromination , systems like DBDMH in a polar solvent like ethanol have shown high selectivity.[5][12]

    • For C7-bromination , studies have shown that NBS in DMF can favor substitution at the C7 position for 4-substituted indazoles.[11]

  • Protecting Groups: While more synthetically intensive, the use of an N1-protecting group can alter the electronic distribution of the indazole ring and sterically hinder certain positions, thereby directing the bromination to a specific site.

  • Kinetic vs. Thermodynamic Control: Reaction temperature can sometimes be used to favor one isomer over another. Lower temperatures generally favor the kinetically preferred product, which is often the result of attack at the most electron-rich position.

Q3: The reaction is very slow or gives a low yield, and my starting material remains. How can I improve the conversion rate?

A3: Incomplete conversion often occurs when trying to over-correct for side product formation by making conditions too mild.

Solutions:

  • Moderate Temperature Increase: If the reaction is clean but incomplete at a low temperature, a modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) can be beneficial.[13] Monitor the reaction closely by TLC or LC-MS to ensure side products do not begin to form.

  • Solvent Optimization: Switching to a more polar solvent like DMF or acetonitrile (MeCN) can sometimes accelerate the reaction by better solvating the charged intermediate (the sigma complex) formed during electrophilic attack.[4][12]

  • Use of an Activator/Catalyst: For NBS brominations, a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can increase the electrophilicity of the bromine. However, this must be done with extreme caution as it can also dramatically increase the rate of side reactions. This approach is generally not recommended unless other methods fail.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction?

A1: For selective mono-bromination of an activated substrate like 4-methyl-1H-indazole, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are highly recommended over elemental bromine (Br₂). They are crystalline solids that are safer to handle and provide a controlled release of electrophilic bromine, which is key to preventing over-bromination.[5]

ReagentProsCons
NBS Widely available, highly selective, well-documented.[7][14]Can sometimes lead to radical side reactions if not handled properly (light/initiator).
DBDMH Very stable, safe, excellent selectivity, often faster.[5][12]Less commonly used than NBS, might require initial screening.
Br₂ Inexpensive, highly reactive.Hazardous (volatile, corrosive), low selectivity, often leads to poly-bromination.[4]
Q2: What is the mechanism for the bromination of 4-methyl-1H-indazole?

A2: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. It involves two primary steps:

  • Attack by the Aromatic Ring: The π-electron system of the indazole ring acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ polarized by a solvent or catalyst) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the mixture (e.g., the solvent, or the succinimide anion if using NBS) removes a proton from the carbon atom where the bromine added, restoring the aromaticity of the ring.[15]

Electrophilic Aromatic Substitution Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Indazole 4-Methyl-1H-Indazole SigmaComplex Arenium Ion (Sigma Complex) Indazole->SigmaComplex Step 1: Electrophilic Attack Bromine Electrophile (Br⁺) Bromine->SigmaComplex Product Brominated Indazole SigmaComplex->Product Step 2: Deprotonation Proton H⁺ SigmaComplex->Proton Troubleshooting Workflow Start Start: NBS (1.1 eq), MeCN, 0°C Analyze Analyze Reaction Mixture (TLC / LC-MS) Start->Analyze Problem1 Problem: Poly-bromination Analyze->Problem1 >15% Di-bromo Problem2 Problem: Low Conversion Analyze->Problem2 >20% SM Left Problem3 Problem: Wrong Isomer Analyze->Problem3 >10% Wrong Isomer Success Success: Clean Mono-bromination Analyze->Success Clean Product Solution1a Solution: Lower Temperature (-10°C) Problem1->Solution1a Solution1b Solution: Use DBDMH instead of NBS Problem1->Solution1b Solution2a Solution: Warm to RT or 40°C Problem2->Solution2a Solution2b Solution: Switch to polar solvent (DMF) Problem2->Solution2b Solution3a Solution: Change Solvent (e.g., DMF for C7) Problem3->Solution3a Solution3b Solution: Screen other reagents (DBDMH) Problem3->Solution3b Solution1a->Analyze Re-run Solution1b->Analyze Re-run Solution2a->Analyze Re-run Solution2b->Analyze Re-run Solution3a->Analyze Re-run Solution3b->Analyze Re-run

Caption: Experimental optimization and troubleshooting workflow.

Recommended Starting Protocol

This protocol is designed as a robust starting point for achieving selective mono-bromination, based on methods reported to be effective for indazole systems. [4][10][13] Objective: To synthesize 3-bromo-4-methyl-1H-indazole with minimal side products.

Materials:

  • 4-methyl-1H-indazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyl-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of indazole). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate container, weigh N-Bromosuccinimide (1.05 eq). Add the NBS to the reaction flask in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine/NBS.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the desired pure brominated product.

References
  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585. Available at: [Link]

  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information (PMC). Available at: [Link]

  • RSC Publishing. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available at: [Link]

  • Homework.Study.com. Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?. Available at: [Link]

  • Wang, L., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Boutaghane, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5363-5372. Available at: [Link]

  • Wang, L., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of 3-bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during these critical synthetic transformations. The unique electronic properties of the indazole ring system, particularly the relative inertness of the C3-position, present specific challenges that require careful optimization of catalytic systems.

This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover general principles and a Troubleshooting Guide for addressing specific experimental failures.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for cross-coupling reactions involving 3-bromoindazoles.

Q1: What are the recommended starting catalyst systems for the most common cross-coupling reactions of 3-bromoindazoles?

The choice of catalyst and ligand is paramount for achieving high yields. 3-Bromoindazoles can be challenging substrates due to their potential for N-arylation side reactions and catalyst inhibition. The following table provides empirically validated starting points for various common coupling reactions.

Coupling ReactionPalladium SourceRecommended Ligand(s)Typical Base(s)Solvent System(s)Key Considerations & References
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd(PPh₃)₄dppf, PPh₃, or Buchwald ligands (e.g., SPhos, RuPhos)K₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, DME, TolueneFor NH-free indazoles, Pd(PPh₃)₄ with Cs₂CO₃ has shown good results under microwave irradiation.[1] Pd(dppf)Cl₂ is a robust choice for many aryl-aryl couplings.[2][3]
Heck Pd(OAc)₂PPh₃Et₃N, DIPEADMF, AcetonitrileDebromination is a significant side reaction. The addition of additives like NaBr and tetrabutylammonium bromide (TBAB) can inhibit this process.[4][5]
Sonogashira Pd(PPh₃)₂Cl₂ or Pd(OAc)₂PPh₃Et₃N, PiperidineTHF, DMFA copper(I) co-catalyst (e.g., CuI) is typically required to activate the alkyne, but its presence can promote alkyne homocoupling (Glaser coupling).[6][7] Copper-free conditions are possible but may require more specialized ligands.[8]
Buchwald-Hartwig Pd₂(dba)₃ or G3/G4 PrecatalystsBuchwald ligands (e.g., RuPhos, BrettPhos)NaOtBu, LiHMDS, Cs₂CO₃Toluene, 1,4-DioxaneAryl bromides are generally more reactive than chlorides in this reaction.[9] Using a precatalyst often provides more reproducible results than generating Pd(0) in situ.[10]
Q2: Does the acidic N-H proton on the indazole ring interfere with the reaction, and is N-protection necessary?

Yes, the N-H proton can significantly complicate cross-coupling reactions. Its presence introduces several potential issues:

  • N-Arylation: The indazole anion, formed in the presence of a base, can act as a nucleophile, leading to competitive N-arylation, a reaction often catalyzed by copper contaminants or even the palladium catalyst itself.[11]

  • Catalyst Inhibition: The acidic proton can react with organometallic intermediates in the catalytic cycle or alter the electronic properties of the substrate.

  • Solubility Issues: The free N-H can lead to poor solubility in common aprotic solvents.

Recommendation: While successful couplings on NH-free indazoles are reported[1], protection of the indazole nitrogen is a robust strategy to prevent side reactions and improve reproducibility. Common protecting groups include benzyl (Bn), tert-butoxycarbonyl (Boc), or a simple alkyl group like methyl or ethyl. The choice of protecting group can also influence the regioselectivity of subsequent functionalizations.

Q3: How do I select the optimal base and solvent for my reaction?

The base and solvent are not passive components; they are critical parameters that dictate reaction success.

  • Role of the Base: The base's primary role depends on the specific coupling reaction. In Suzuki-Miyaura couplings, it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[9]

    • Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[12] Cs₂CO₃ is often effective in challenging couplings due to its high solubility in organic solvents.[1] Stronger bases like NaOtBu are standard for Buchwald-Hartwig reactions but are incompatible with base-sensitive functional groups.[10][13]

  • Role of the Solvent: The solvent must solubilize all reagents and, crucially, stabilize the palladium catalytic species.[9]

    • Common Choices: Aprotic solvents like 1,4-dioxane, toluene, and DMF are common. For Suzuki reactions, an aqueous co-solvent is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][3] It is critical to use anhydrous and degassed solvents, as both water (outside of its role as a co-solvent in specific reactions) and oxygen can deactivate the catalyst.[14]

Q4: Can advanced techniques like microwave heating or mechanochemistry improve difficult couplings?

Absolutely. When conventional heating fails to provide satisfactory results, these methods can be powerful alternatives.

  • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. It has been successfully applied to the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles.[1]

  • Mechanochemistry (Ball-Milling): This solvent-free approach can promote reactions that are sluggish in solution. It has been effectively used for the Heck reaction of 3-bromoindazoles, where it also helped to suppress the common side reaction of debromination.[4][5][15]

Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving specific experimental failures.

Issue 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 3-bromoindazole in your crude reaction mixture.

Causality and Diagnostic Workflow

Low conversion is typically due to an inactive catalytic cycle. The most common points of failure are the initial oxidative addition step or catalyst deactivation. Follow this diagnostic workflow to identify the root cause.

start Low Conversion Observed check_inert 1. Verify Inert Atmosphere (Degas solvent? Purged vessel?) start->check_inert Systematic Check check_reagents 2. Assess Reagent Quality (Catalyst, ligand, boronic acid fresh?) check_inert->check_reagents Atmosphere is good check_catalyst 3. Re-evaluate Catalyst System (Ligand electron-rich enough? Precatalyst needed?) check_reagents->check_catalyst Reagents are pure check_conditions 4. Optimize Conditions (Base soluble? Temp high enough?) check_catalyst->check_conditions System is appropriate success Reaction Successful check_conditions->success Optimization works

Caption: A logical workflow for troubleshooting low reaction conversion.

Recommended Actions
  • Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive.[14] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is assembled and run under a positive pressure of an inert gas like argon or nitrogen.

  • Verify Reagent Integrity:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh reagents stored under an inert atmosphere.[14]

    • Boronic Acids (for Suzuki): These reagents can decompose or form inactive trimeric boroxines upon storage.[14] Consider using a fresh bottle or recrystallizing the boronic acid.

  • Re-evaluate the Catalyst System:

    • Ligand Choice: The oxidative addition of palladium into the C-Br bond of 3-bromoindazole can be slow. Switching to a more electron-rich and sterically hindered ligand (e.g., a Buchwald-type biarylphosphine) can accelerate this rate-limiting step.[16]

    • Pre-catalyst vs. In Situ Generation: Generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ can be unreliable.[17] Using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a G3/G4 palladacycle) often provides more consistent and higher activity.[10][18]

  • Optimize Reaction Parameters:

    • Temperature: Many cross-coupling reactions require heating to overcome activation barriers. If the reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-110 °C may improve the rate.[14]

    • Base and Solvent: Ensure the chosen base is sufficiently soluble in the reaction medium.[9] If using a biphasic system like Toluene/H₂O, vigorous stirring is essential to facilitate phase transfer.[14]

Issue 2: Significant Side Product Formation

Your desired product is contaminated with byproducts, complicating purification and reducing yield.

Problem A: Debromination (Hydrodehalogenation)
  • Observation: You detect the corresponding debrominated indazole (e.g., 1-methyl-1H-indazole) as a major byproduct.

  • Causality: This side reaction is particularly prevalent with 3-bromoindazoles, especially under Heck conditions.[4][5] It occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner. Protic sources (like water or alcohols) or the amine/base itself can serve as the hydride source.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[19]

    • Additive Strategy (for Heck): In mechanochemical Heck reactions, the addition of NaBr as a grinding auxiliary and a catalytic amount of TBAB has been shown to dramatically suppress debromination by stabilizing the active Pd(0) species.[4][5][15]

    • Optimize Base: Switch to a milder, non-coordinating base. For Suzuki couplings, bases like CsF or KF can sometimes minimize this side reaction.[19][20]

Problem B: Homocoupling
  • Observation: You observe the formation of a symmetrical biaryl (from boronic acid) or a diyne (from terminal alkyne).

  • Causality: Homocoupling is primarily caused by the presence of oxygen or Pd(II) species in the reaction.[18][21] In Sonogashira reactions, the copper(I) co-catalyst can also promote the oxidative homocoupling of alkynes (Glaser coupling).[8]

  • Solutions:

    • Rigorous Degassing: The most critical step is to eliminate oxygen from the reaction system.[21]

    • Control Palladium Species: Use a Pd(0) catalyst source directly or ensure your Pd(II) precatalyst is fully reduced to Pd(0) before the substrate is consumed.[21][22]

    • Minimize Copper (for Sonogashira): Use the minimum effective amount of CuI co-catalyst, or screen copper-free conditions, which often employ palladium complexes with specialized ligands.[8][21]

Issue 3: Catalyst Deactivation (Formation of Palladium Black)
  • Observation: The reaction mixture turns black with a visible precipitate, and the reaction stalls.

  • Causality: This is the formation of palladium black—inactive, aggregated Pd(0) particles.[23] It signifies that the palladium catalyst has fallen out of the catalytic cycle. This is often caused by:

    • Ligand degradation at high temperatures.

    • An insufficient ligand-to-palladium ratio, leaving the Pd(0) center coordinatively unsaturated and prone to aggregation.[24]

    • High catalyst concentration.[25]

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway L2Pd0 L₂Pd(0) Active Catalyst ArPdBrL2 L₂Pd(II)(Ar)(Br) Oxidative Adduct L2Pd0->ArPdBrL2 Oxidative Addition (+ Ar-Br) PdBlack Pd(0)n Palladium Black Inactive Aggregates L2Pd0:f0->PdBlack:f0 Aggregation (-2L, High Temp/Conc.) ArPdNuL2 L₂Pd(II)(Ar)(Nu) Transmetalation Product ArPdBrL2->ArPdNuL2 Transmetalation (+ 'Nu-M') ArPdNuL2->L2Pd0 ArNu {Ar-Nu | Product} ArPdNuL2->ArNu Reductive Elimination

Caption: The desired catalytic cycle versus the catalyst deactivation pathway.

  • Solutions:

    • Use Robust Ligands: Employ sterically hindered, electron-rich biarylphosphine ligands (e.g., Buchwald ligands). These form more stable complexes with palladium, preventing aggregation and resisting degradation.[25]

    • Optimize Ligand:Palladium Ratio: A ratio of 2:1 (ligand:Pd) is common, but for some systems, a slightly higher ratio may be beneficial.

    • Lower Catalyst Loading: Counterintuitively, very high catalyst concentrations can sometimes promote aggregation. Use the minimum effective catalyst loading (typically 1-5 mol%).[25]

    • Use a Pre-catalyst: Modern palladacycle precatalysts are designed for high stability and controlled release of the active Pd(0) species, minimizing the formation of palladium black.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected 3-Bromoindazole

This protocol provides a reliable starting point for the coupling of a 1-protected-3-bromoindazole with a generic arylboronic acid.

Materials:

  • 1-Protected-3-bromoindazole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the 1-protected-3-bromoindazole, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.

  • Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4–24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-indazole.[3]

References
  • Yu, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of the reaction conditions for the olefination of 3-bromoindazoles. Available at: [Link]

  • Yu, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PubMed. Available at: [Link]

  • Yu, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. Available at: [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Steib, A. K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9644-9658. Available at: [Link]

  • Keller, J., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(10), 1118. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Synfacts. (2018). Access to 2-Substituted-2H-Indazoles via a Copper-Catalyzed Regioselective Cross-Coupling Reaction. Thieme, 14(07), 0735. Available at: [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 23783-23793. Available at: [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Klapars, A., et al. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(1), 168-171. Available at: [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available at: [Link]

  • Ben-Yahia, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7464-7473. Available at: [Link]

  • ResearchGate. (2025). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. Available at: [Link]

  • The Organic Chemistry Channel. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-1 vs. N-2 Selectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The pharmacological profile of N-alkylated indazoles often hinges on the position of the alkyl group, making control over N-1 versus N-2 selectivity a critical parameter in synthesis.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole N-alkylation so challenging?

A1: The challenge arises from the presence of two nucleophilic nitrogen atoms, N-1 and N-2, within the indazole ring.[2][3] Direct alkylation often results in a mixture of N-1 and N-2 substituted regioisomers, which can be difficult to separate and ultimately lowers the yield of the desired product.[4][5] The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[3][4][6][7] The final product ratio is a delicate interplay of kinetic and thermodynamic control, influenced by a multitude of factors including the base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole ring.[1][3][7][8]

Q2: What are the primary factors that influence whether alkylation occurs at the N-1 or N-2 position?

A2: The regiochemical outcome of indazole alkylation is governed by a combination of factors:

  • Base and Solvent System: This is a critical determinant. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) typically favor N-1 alkylation.[2][6][8] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[2]

  • Alkylating Agent: The nature of the electrophile plays a significant role. Bulky alkylating agents may favor the less sterically hindered nitrogen. Mitsunobu conditions, for instance, often show a preference for the N-2 position.[6][7]

  • Substituents on the Indazole Ring: Both steric and electronic effects of substituents are crucial.[8][9] For example, bulky groups at the C-7 position can sterically hinder the N-1 position, favoring N-2 alkylation.[5] Conversely, electron-withdrawing groups at the C-7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N-2 regioselectivity.[6][8][9]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution.

Q3: How can I reliably determine the N-1/N-2 ratio of my product mixture?

A3: The most reliable method for determining the regiochemical outcome is through nuclear magnetic resonance (NMR) spectroscopy, specifically using 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC).[7] For the N-1 isomer, a correlation is typically observed between the protons of the alkyl group's alpha-carbon and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is often seen between the alkyl protons and the C-3 carbon.[7]

Troubleshooting Guide

This section addresses common issues encountered during indazole alkylation and provides actionable solutions based on mechanistic principles.

Problem 1: Poor or no regioselectivity, resulting in a mixture of N-1 and N-2 isomers.

  • Possible Cause: The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. This is common when using base/solvent systems like K2CO3 in DMF.[2]

  • Troubleshooting Steps:

    • For Preferential N-1 Alkylation: Switch to a stronger, non-coordinating base and a less polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N-1 selectivity.[2][6][8]

      • Rationale: In a solvent like THF, the sodium cation from NaH can coordinate with the N-2 nitrogen and a nearby coordinating group (e.g., a C-3 carboxylate), sterically blocking the N-2 position and directing the alkylating agent to N-1.[2][10] This is an example of chelation control.

    • For Preferential N-2 Alkylation: Consider alternative reaction pathways. The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) often favors the N-2 isomer.[6][7] Another strategy is to use acid-catalyzed conditions with specific alkylating agents like diazo compounds, which has been shown to be highly selective for the N-2 position.[11]

    • Investigate Substituent Effects: If your indazole has an electron-withdrawing group at the C-7 position (e.g., -NO2, -CO2Me), this will inherently favor N-2 alkylation.[6][8][9] If N-1 is the desired product, a different synthetic strategy may be necessary.

Problem 2: The reaction is selective, but for the undesired regioisomer.

  • Possible Cause: The inherent electronic and steric properties of your substrate are overriding the directing effects of your chosen conditions.

  • Troubleshooting Steps:

    • Re-evaluate Your Strategy: If your substrate strongly favors one isomer under various conditions, it may be more efficient to alter the synthetic route. For instance, if N-1 is consistently the major product and you desire N-2, explore N-2 selective methods like those mentioned above.

    • Leverage Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is often the thermodynamically more stable product.[3][6][7] If you are obtaining the kinetic N-2 product, running the reaction at a higher temperature for a longer duration might allow for equilibration to the thermodynamic N-1 product, although this is not always feasible or effective.

Problem 3: Low overall yield, even with good selectivity.

  • Possible Cause: Competing side reactions, poor solubility of the indazole salt, or decomposition of starting materials or products.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: If using a strong base like NaH, initial deprotonation at 0 °C before adding the alkylating agent can minimize side reactions. Subsequently, allowing the reaction to proceed at room temperature or slightly elevated temperatures can improve the reaction rate.[2]

    • Check Reagent Quality: Ensure the base (e.g., NaH) is fresh and active. The alkylating agent should be pure.

    • Solvent Choice: Ensure your indazole and its corresponding salt are sufficiently soluble in the chosen solvent. If solubility is an issue, a co-solvent might be necessary, but be mindful that this could affect selectivity.

Data Summary and Key Parameters

The following table summarizes common reaction conditions and their expected outcomes for indazole alkylation:

Desired IsomerBaseSolventAlkylating AgentKey ConsiderationsTypical Selectivity
N-1 NaHTHFAlkyl halide/tosylateEffective for indazoles with C-3 coordinating groups.High to excellent N-1 selectivity (>99:1 in some cases)[6][8][10]
N-1 Cs2CO3DioxaneAlcohol (with PPh3/DIAD for in situ activation)Can provide high N-1 selectivity.[4]High N-1 selectivity
N-2 - (Mitsunobu)THFAlcohol, PPh3, DEAD/DIADGeneral method for favoring N-2.Good N-2 selectivity (e.g., 1:2.5 N-1:N-2)[6][7]
N-2 - (Acid-catalyzed)-Diazo compoundsMetal-free, highly selective for N-2.[11]Excellent N-2 selectivity (>99:1)[11]
Mixture K2CO3DMFAlkyl halideOften results in poor selectivity.[2][4]Variable, often close to 1:1

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Methyl 1H-indazole-3-carboxylate [2]

This protocol is optimized for achieving high N-1 regioselectivity.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction [6][7]

This protocol provides a general method for favoring N-2 alkylation.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from triphenylphosphine oxide and other byproducts.

Visualizing the Selectivity Problem

The choice of reaction conditions dictates the pathway taken, leading to either the N-1 or N-2 product. The following diagram illustrates this fundamental choice in indazole alkylation.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole 1H-Indazole N1_Conditions Condition Set A (e.g., NaH, THF) Indazole->N1_Conditions Deprotonation N2_Conditions Condition Set B (e.g., Mitsunobu) Indazole->N2_Conditions Activation N1_Product N-1 Alkylated Indazole N1_Conditions->N1_Product Alkylation (Thermodynamic/Chelation Control) N2_Product N-2 Alkylated Indazole N2_Conditions->N2_Product Alkylation (Kinetic Control)

Caption: Deciding the path: N-1 vs. N-2 alkylation.

Mechanistic Considerations: A Deeper Dive

The regioselectivity can often be rationalized by considering the stability of the intermediate indazolide anion and the nature of the ion pairing.

G cluster_N1 N-1 Selectivity Pathway (e.g., NaH/THF) cluster_N2 N-2 Selectivity Pathway (e.g., K2CO3/DMF) N1_Start Indazole C3-EWG N1_Intermediate Chelation Complex Na+ coordinated to N-2 and C3-EWG N1_Start->N1_Intermediate + NaH - H2 N1_Product N-1 Alkyl Indazole N1_Intermediate->N1_Product + R-X (Attack at N-1) N2_Start Indazole N2_Intermediate Solvent-Separated Ion Pair More accessible N-2 N2_Start->N2_Intermediate + K2CO3 N2_Product N-2 Alkyl Indazole N2_Intermediate->N2_Product + R-X (Attack at N-2)

Caption: Mechanistic rationale for N-1 vs. N-2 selectivity.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Visible light induced functionalization of indazole and pyrazole: A recent upd
  • BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Synthesis of 2-Alkyl-2H-Indazoles.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry.
  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • BenchChem. (n.d.).
  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.).
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. (n.d.).
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025).
  • Development of a selective and scalable N1-indazole alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Development of a selective and scalable N1-indazole alkyl

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-methyl-1H-indazole for Library Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust synthesis of 3-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up the production of this key intermediate for library synthesis and drug discovery programs. Here, we dissect common challenges, offer practical troubleshooting advice, and provide detailed protocols to ensure a reproducible and efficient scale-up process.

I. Overview of Synthetic Strategy

The synthesis of 3-Bromo-4-methyl-1H-indazole presents unique challenges, primarily centered on achieving regioselective bromination at the C3 position while managing the potential for side reactions and ensuring safety, especially during scale-up. A common and effective strategy involves the initial synthesis of the 4-methyl-1H-indazole core, followed by a direct and selective bromination.

A plausible and scalable synthetic route commences with a Jacobson or related indazole synthesis from 2-amino-3-methylbenzonitrile, followed by direct bromination. This approach is often favored for its atom economy and straightforward execution.

II. Visualizing the Workflow

A clear understanding of the process flow is critical for successful scale-up. The following diagram outlines the key stages in the synthesis of 3-Bromo-4-methyl-1H-indazole.

Synthesis_Workflow cluster_0 Part 1: 4-methyl-1H-indazole Synthesis cluster_1 Part 2: Bromination Start Starting Material (e.g., 2-Amino-3-methylbenzonitrile) Step1 Diazotization & Cyclization (e.g., NaNO2, acid) Start->Step1 Purification1 Work-up & Purification (Extraction, Crystallization) Step1->Purification1 Intermediate 4-methyl-1H-indazole Purification1->Intermediate Step2 Regioselective Bromination (e.g., NBS or Br2 in a suitable solvent) Intermediate->Step2 Purification2 Work-up & Purification (Quenching, Crystallization/Chromatography) Step2->Purification2 Final_Product 3-Bromo-4-methyl-1H-indazole Purification2->Final_Product

Caption: High-level workflow for the two-part synthesis of 3-Bromo-4-methyl-1H-indazole.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Part A: Synthesis of 4-methyl-1H-indazole

Q1: My diazotization and cyclization reaction to form 4-methyl-1H-indazole is giving a low yield. What are the likely causes?

A: Low yields in this step often stem from a few critical parameters:

  • Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. A slight excess of the diazotizing agent can also be beneficial.

  • Decomposition of the Diazonium Salt: The diazonium intermediate is thermally labile. Maintaining a low temperature throughout the diazotization and subsequent cyclization is crucial to prevent its decomposition before the desired reaction occurs.

  • Suboptimal pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt. Ensure the acidic conditions are appropriate for the specific substrate.

Q2: I am observing the formation of significant tar-like byproducts during the cyclization. How can I mitigate this?

A: Tar formation is a common issue in diazonium chemistry, often due to side reactions of the highly reactive diazonium salt.

  • Controlled Addition of Reagents: Add the sodium nitrite solution slowly and sub-surface to ensure rapid and localized reaction, minimizing the accumulation of unreacted diazonium salt.

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain homogeneity and prevent localized temperature spikes.

  • Degassing of Solvents: In some cases, dissolved oxygen can contribute to radical side reactions. Using degassed solvents can be beneficial.

Part B: Bromination of 4-methyl-1H-indazole

Q3: My bromination reaction is not selective and I'm getting a mixture of isomers. How can I improve the regioselectivity for the C3 position?

A: Achieving high regioselectivity is the primary challenge in the bromination of indazoles. The C3 position is generally the most electronically favorable for electrophilic substitution in 1H-indazoles.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[1] Consider using NBS in a suitable solvent like acetonitrile or dichloromethane.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. A solvent screen may be necessary to find the optimal conditions. For instance, hexafluoroisopropanol (HFIP) has been reported to be an efficient solvent for the preparation of 3-halogenoindazoles under mild conditions.

Q4: I am observing the formation of a di-brominated byproduct. How can I prevent this over-bromination?

A: Over-bromination occurs when the desired product reacts further with the brominating agent.

  • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-1.0 equivalents) to ensure the starting material is fully consumed before significant di-bromination occurs.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q5: The work-up of my bromination reaction is problematic, with residual bromine causing issues in downstream processing. What is the best practice for quenching the reaction?

A: Residual bromine is a strong oxidant and can lead to unwanted side reactions and safety hazards.[2]

  • Aqueous Sodium Thiosulfate Quench: The most common and effective method is to quench the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces any remaining Br₂ to bromide ions (Br⁻).

  • Aqueous Sodium Bisulfite Quench: An aqueous solution of sodium bisulfite (NaHSO₃) is also an effective quenching agent.

  • Safety First: Always perform the quench in a well-ventilated fume hood, as the reaction can be exothermic.[3][4]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-indazole

This protocol is a general guideline and may require optimization for specific scales.

  • To a stirred solution of 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic medium (e.g., acetic acid or aqueous HCl) at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate vessel, prepare a solution for the cyclization step (this will vary depending on the specific synthetic route, but could involve a reducing agent like SnCl₂ for a Jacobson-type synthesis).

  • Slowly add the diazonium salt solution to the cyclization mixture, maintaining the appropriate temperature.

  • After the addition is complete, allow the reaction to proceed to completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up, neutralizing the acid and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-methyl-1H-indazole.

Protocol 2: Bromination of 4-methyl-1H-indazole

Safety Precaution: All operations involving bromine or NBS should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.[2][5]

  • Dissolve 4-methyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid) in a reaction vessel.

  • Cool the solution to the desired temperature (e.g., 0 °C to room temperature).

  • Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • If necessary, adjust the pH of the aqueous layer to be neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 3-Bromo-4-methyl-1H-indazole by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

V. Data Presentation

Table 1: Critical Parameters for Scale-Up

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Key Considerations for Scale-Up
Diazotization Temp. 0-5 °C (ice bath)0-5 °C (jacketed reactor with chiller)Efficient heat removal is critical to prevent runaway reactions and decomposition.
Reagent Addition Dropwise via pipette/funnelControlled addition via pumpMaintain consistent addition rate to control exotherm and minimize side reactions.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsure adequate mixing in a larger volume to maintain homogeneity.
Quenching Addition to a beaker of quencherSlow addition of quencher to the reactorControl the exotherm of the quenching process.
Purification Column Chromatography/RecrystallizationRecrystallization/ReslurryingChromatography is generally not feasible for large quantities. Develop a robust crystallization method.

VI. Troubleshooting Decision Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product in Bromination Check_Isomers Isomeric Mixture Observed? Start->Check_Isomers Improve_Selectivity Improve Regioselectivity Check_Isomers->Improve_Selectivity Yes Check_Overbromination Di-brominated Product Observed? Check_Isomers->Check_Overbromination No Improve_Selectivity->Check_Overbromination Actions: - Switch to NBS from Br2 - Lower reaction temperature - Screen solvents Control_Stoichiometry Control Stoichiometry & Addition Rate Check_Overbromination->Control_Stoichiometry Yes Check_Starting_Material Significant Starting Material Remains? Check_Overbromination->Check_Starting_Material No Control_Stoichiometry->Check_Starting_Material Actions: - Use 1.0 eq of NBS - Slow, portion-wise addition - Monitor closely Optimize_Conditions Optimize Reaction Conditions Check_Starting_Material->Optimize_Conditions Yes Final_Check Review Purification Method Check_Starting_Material->Final_Check No Optimize_Conditions->Final_Check Actions: - Increase reaction time/temperature - Check reagent quality

Caption: A decision-making flowchart for troubleshooting common issues in the bromination step.

VII. References

  • Vertex AI Search. (2024). Bromination safety. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from

  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from

Sources

Technical Support Center: Palladium Catalyst Removal from Indazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—in the synthesis of indazole-containing molecules and other active pharmaceutical ingredients (APIs).

The removal of residual palladium is a critical downstream processing challenge. Failure to meet stringent regulatory limits can impede drug development and compromise patient safety.[1][2][3] This resource provides in-depth, field-proven answers to common and complex issues encountered during palladium removal, ensuring your final compound meets the required purity standards.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my indazole-based API?

Residual palladium in an API is a significant concern for three primary reasons:

  • Patient Safety & Regulatory Compliance: Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines.[4][5] These guidelines establish a strict Permitted Daily Exposure (PDE) limit, which for oral administration is 100 µ g/day .[6][7] Exceeding this limit can lead to regulatory rejection of the drug product.

  • Downstream Catalyst Poisoning: Trace amounts of palladium can poison catalysts used in subsequent synthetic steps, leading to failed or incomplete reactions and significant process inefficiencies.[8]

  • Product Stability and Quality: Residual metals can sometimes compromise the stability and quality of the final API.

Q2: What are the primary methods for palladium removal?

The most common methods can be broadly categorized as follows:

  • Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers that bind palladium.[9]

  • Crystallization: Purifying the product through crystallization, which ideally leaves palladium impurities in the mother liquor.[9][10]

  • Chromatography: Separating the compound from the catalyst using techniques like column chromatography.[11]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[11]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[11][12]

The choice of method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the residual palladium.[8]

Q3: My product has a dark, black appearance after work-up. What does this indicate and what's the first step I should take?

A dark or black color typically indicates the presence of palladium black (Pd(0)), often in a colloidal form.[11] These fine particles can be challenging to remove by simple filtration.

Recommended First Step: A simple and effective initial approach is filtration through a pad of Celite®.[11][12] Dilute your reaction mixture with a suitable solvent and pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel. This will trap a significant portion of the insoluble, agglomerated palladium particles.[11][13]

Q4: Can I just use activated carbon? It's inexpensive and readily available.

Yes, activated carbon is a widely used and cost-effective option for palladium removal.[8][14][15] However, its primary drawback is a lack of selectivity. It can non-specifically adsorb your desired indazole product, leading to significant yield loss.[9][16] The efficiency can also be lower compared to specialized scavengers.[9] It is often best used when the product has low affinity for the carbon or in combination with other methods.[8][17]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific problems you may encounter.

Guide 1: Inefficient Removal with Metal Scavengers

Problem: "I treated my reaction mixture with a thiol-functionalized silica scavenger, but my ICP-MS analysis still shows palladium levels above 50 ppm. What went wrong?"

Analysis: This is a common issue that can stem from several factors. The effectiveness of a scavenger is not universal; it is highly dependent on the palladium species present, the solvent system, and the reaction conditions.[8]

  • Wrong Scavenger for the Palladium State: Thiol-based scavengers are highly effective for softer Pd(II) species but may be less efficient at scavenging harder Pd(0) complexes. Conversely, scavengers with amine or phosphine functionalities might be more suitable for different palladium oxidation states or coordination spheres.[8]

  • Strong Product Chelation: Your indazole product itself might be a strong ligand for palladium, especially if it contains other nitrogen or sulfur heterocycles.[9] The scavenger must have a higher affinity for palladium than your product does.

  • Insufficient Equivalents or Time: The kinetics of scavenging can be slow. Insufficient scavenger, reaction time, or temperature can lead to incomplete removal.[18]

  • Solvent Effects: The chosen solvent can influence the accessibility of palladium to the solid-supported scavenger.

Workflow for Scavenger Selection and Optimization

This workflow will help you systematically identify the best scavenger and conditions for your specific indazole synthesis.

Scavenger_Optimization_Workflow cluster_screening Phase 1: Scavenger Screening cluster_optimization Phase 2: Condition Optimization Screening Start: High Pd Content (>10 ppm) Scavenger_Types Screen 3-4 Scavenger Types (e.g., Thiol, Amine, TMT) in parallel small-scale tests. Screening->Scavenger_Types ICP_Analysis1 Analyze supernatant via ICP-MS. Scavenger_Types->ICP_Analysis1 Select_Best Identify most effective scavenger type. ICP_Analysis1->Select_Best Best result? Optimize_Equiv Optimize Scavenger Load (e.g., 2, 5, 10 wt equiv). Select_Best->Optimize_Equiv Optimize_Time_Temp Optimize Time & Temp (e.g., 2h, 8h, 24h at RT, 50°C). Optimize_Equiv->Optimize_Time_Temp ICP_Analysis2 Analyze supernatant via ICP-MS. Optimize_Time_Temp->ICP_Analysis2 ICP_Analysis2->Scavenger_Types Failure? Re-screen Final_Protocol Define Final Protocol (Pd < 10 ppm) ICP_Analysis2->Final_Protocol Success?

Caption: Workflow for selecting and optimizing a palladium scavenger.

Comparative Data for Common Scavenger Types
Scavenger Functional GroupTypical Target Palladium SpeciesAdvantagesConsiderations
Thiol (Mercapto) Pd(II), "soft" speciesHigh affinity, widely effective.[16][19]Can sometimes form new impurities with the API.[8]
Amines (Primary, Secondary) Various Pd speciesGood general-purpose scavengers.Can be less selective than thiols.
Trimercaptotriazine (TMT) Broad range of Pd speciesVery high affinity, effective for both Pd(0) and Pd(II).[8]Can be more expensive.
Thiourea Pd(II)Effective and cost-efficient.[1][10]
Guide 2: Product Loss During Activated Carbon Treatment

Problem: "I used activated carbon to remove palladium, and while the palladium levels dropped, I lost 30% of my indazole product. How can I improve my yield?"

Analysis: This is the classic trade-off when using activated carbon: its high surface area and porous structure, which are excellent for trapping palladium, do not discriminate between the catalyst and your product.[9][14] Product loss is highly dependent on the carbon grade, solvent, and contact time.

Experimental Protocol: Optimizing Activated Carbon Treatment for Minimal Product Loss

This protocol uses a small-scale experiment to find the optimal balance between palladium removal and product recovery.

  • Setup: Prepare four identical vials, each containing a small, measured amount of your crude indazole product dissolved in the process solvent.

  • Carbon Addition:

    • Vial 1: No carbon (Control).

    • Vial 2: 0.1 wt equivalent of activated carbon (e.g., Darco® KB-B).

    • Vial 3: 0.2 wt equivalent of activated carbon.[8]

    • Vial 4: 0.5 wt equivalent of activated carbon.

  • Incubation: Stir all vials at a consistent temperature (e.g., 45°C) for a set time (e.g., 4-6 hours).[8]

  • Analysis:

    • Filter the contents of each vial, ensuring to wash the carbon cake with a small amount of fresh solvent.

    • Combine the filtrate and washings for each sample.

    • Analyze the palladium content of each solution via ICP-MS.

    • Analyze the product concentration in each solution via HPLC or UPLC to determine product loss relative to the control.

  • Evaluation: Plot the palladium removal (%) vs. the product loss (%). Select the lowest amount of activated carbon that achieves your target palladium level (e.g., <10 ppm) without unacceptable product loss.

Carbon_Optimization_Logic Start High Pd, High Product Yield Add_Carbon Treat with Activated Carbon Start->Add_Carbon Result Analyze Pd Level & Product Yield Add_Carbon->Result Outcome1 Outcome A: Pd LOW Yield HIGH Result->Outcome1 Ideal Outcome2 Outcome B: Pd LOW Yield LOW Result->Outcome2 Yield Loss Outcome3 Outcome C: Pd HIGH Yield HIGH Result->Outcome3 Inefficient Action2 Action: Reduce Carbon Amount or Contact Time Outcome2->Action2 Action3 Action: Increase Carbon Amount or Contact Time Outcome3->Action3 Action2->Add_Carbon Action3->Add_Carbon

Caption: Logic diagram for optimizing activated carbon treatment.

Guide 3: Dealing with Inconsistent Batch-to-Batch Results

Problem: "My established palladium removal protocol works perfectly for some batches but fails for others. The palladium levels are unpredictably high in about one-third of my runs."

Analysis: Batch-to-batch inconsistency often points to subtle variations in the reaction work-up that alter the nature of the residual palladium.[9] The speciation of palladium at the end of a reaction can be complex, resulting in a mixture of oxidation states and ligand environments. A protocol optimized for one species may fail if another species dominates in a different batch.

Troubleshooting Strategy: Standardization and Pre-treatment
  • Standardize the Quench and Work-up: Ensure that the reaction quench, phase splits, and any initial filtrations are performed identically for every batch. Small changes in pH, temperature, or atmosphere (air vs. nitrogen) can alter the palladium's form.

  • Consider a Pre-treatment Step: To normalize the palladium species before scavenging, a mild chemical treatment can be highly effective.

    • Mild Oxidation: Bubbling air or adding a very small amount of a mild oxidant can help convert stubborn Pd(0) species to the more easily scavenged Pd(II) form.

    • Ligand Addition: Adding a sacrificial ligand like N-acetylcysteine or thiourea during work-up can form a more consistent, soluble palladium complex that is then more readily adsorbed by a scavenger or removed in a crystallization mother liquor.[10]

  • Employ a Broad-Spectrum Scavenger: If standardization is difficult, switch to a more robust scavenger known to be effective against a wider range of palladium species, such as those based on trimercaptotriazine (TMT).[9]

By implementing these troubleshooting guides and protocols, you can develop a robust, reliable, and scalable process for removing palladium catalysts from your indazole reaction mixtures, ensuring the purity and safety of your final compounds.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • (2015). How can i remove palladium Pd catalyst easily?
  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2).
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Alfa Chemistry. (n.d.). ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.
  • (2011). Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • (2015). ICH Q3D Elemental Impurities.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Onyx Scientific. (n.d.).
  • Arbor Assays. (2017).
  • ECA Academy. (2015). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!
  • Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.).
  • SiliCycle Inc. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-methyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromo-4-methyl-1H-indazole analogs. By examining the impact of chemical modifications on their biological activity, we offer a comparative framework to inform the design of next-generation kinase inhibitors. This document synthesizes data from published literature and provides detailed experimental protocols and visualizations to support researchers in this field.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

Indazole derivatives have demonstrated significant potential as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] The 1H-indazole ring system can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The bromine atom at the 3-position and the methyl group at the 4-position of the indazole ring provide key anchor points for medicinal chemists to explore and optimize potency, selectivity, and pharmacokinetic properties.

The strategic placement of a bromine atom at the C3 position serves as a valuable synthetic handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of different chemical spaces within the kinase active site.[3] The 4-methyl group, on the other hand, can influence the orientation of the molecule within the binding pocket and contribute to hydrophobic interactions.

Comparative Analysis of Biological Activity

To understand the SAR of 3-bromo-4-methyl-1H-indazole analogs, it is essential to compare their biological activity against relevant kinase targets. The following table summarizes the inhibitory activity (IC50 values) of a series of representative indazole analogs against various cancer cell lines and kinases. This data, compiled from multiple sources, provides a benchmark for evaluating the potency of novel derivatives.

Compound IDR1 (at C3)R2 (at N1)R3 (other substitutions)Target/Cell LineIC50 (µM)Reference
A1 BrH4-CH3p38α MAPK~0.1-1Hypothetical based on[4][5]
A2 PhenylH4-CH3p38α MAPK>10Hypothetical based on SAR
B1 BrH5-Br, 4-CH3A549 (Lung Cancer)>40[6]
B2 BrBoc5-Br, 4-CH3PrecursorN/A[6]
C1 IodoH6-BrPLK4<0.02[7]
C2 ArylH6-BrPLK40.043 - >10[7]
D1 HH6-Br, 3-aminoFGFR1<0.0041[8]
E1 ArylHNone4T1 (Breast Cancer)0.23[9][10]
E2 ArylHNoneMCF-7 (Breast Cancer)0.31[9][10]

Structure-Activity Relationship Summary:

  • Substitution at the 3-Position: The nature of the substituent at the C3 position is critical for activity. While a bromine atom serves as an excellent synthetic precursor, its replacement with specific aryl groups can significantly enhance potency against certain kinases. However, the optimal substituent is highly dependent on the specific topology of the target kinase's active site. For instance, in PLK4 inhibitors, specific aryl substitutions at the 3-position of a 6-bromo-indazole core were found to be crucial for high potency.[7]

  • Substitution at the N1-Position: Alkylation or acylation at the N1 position of the indazole ring can modulate the compound's physicochemical properties, such as solubility and cell permeability. N1-substitution can also influence the orientation of the molecule in the kinase hinge region.

  • Substitution on the Benzene Ring: The presence and position of other substituents on the benzene ring of the indazole core, such as the 4-methyl group, play a significant role in fine-tuning the inhibitor's activity and selectivity. The methyl group can occupy a hydrophobic pocket, and its position can influence the overall binding affinity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a key indazole intermediate and for the biological evaluation of the final compounds.

The following protocol is adapted from a patented synthesis and can be modified for the synthesis of 3-bromo-4-methyl-1H-indazole analogs.[8]

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Add N-bromosuccinimide (NBS) while maintaining the temperature between -10°C and 10°C.

  • After the reaction is complete (monitored by TLC), add sodium bisulfite.

  • Extract the product to obtain the brominated intermediate.

Step 2: Ring Closure

  • Dissolve the brominated intermediate in an appropriate solvent.

  • Add a diazotizing agent (e.g., isoamyl nitrite) and a source of acetate (e.g., potassium acetate) at elevated temperature.

  • The reaction will lead to the formation of the indazole ring.

Step 3: Deprotection (if necessary)

  • If a protecting group was used on the indazole nitrogen, it can be removed under appropriate conditions (e.g., acid or base hydrolysis).

Synthesis_Workflow start 3-fluoro-2-methylaniline bromination Bromination (NBS, Acetonitrile) start->bromination intermediate1 Brominated Aniline bromination->intermediate1 ring_closure Ring Closure (Isoamyl nitrite, KOAc) intermediate1->ring_closure intermediate2 Protected Indazole ring_closure->intermediate2 deprotection Deprotection intermediate2->deprotection end 5-Bromo-4-fluoro-1H-indazole deprotection->end

This protocol is used to assess the cytotoxic effects of the synthesized indazole analogs on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-Bromo-4-methyl-1H-indazole analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the indazole analogs to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Compounds compound_prep->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h add_solubilizer Add Solubilization Solution incubate_3_4h->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance

Target Validation and Mechanism of Action

Identifying the specific kinase target and elucidating the mechanism of action are crucial steps in drug development. For many indazole-based inhibitors, the primary mechanism is the inhibition of a specific protein kinase involved in a signaling pathway critical for cancer cell proliferation and survival. A common target for such inhibitors is the p38 MAP kinase.[11][12]

p38_MAPK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis, Proliferation) substrates->response inhibitor 3-Bromo-4-methyl-1H-indazole Analog inhibitor->p38

This diagram illustrates how 3-bromo-4-methyl-1H-indazole analogs can inhibit the p38 MAP kinase, thereby blocking the downstream signaling cascade that leads to cellular responses such as inflammation and proliferation.

To confirm target engagement and the mechanism of action, a Western blot analysis can be performed to measure the phosphorylation status of the target kinase and its downstream substrates in the presence of the inhibitor.[6]

Conclusion and Future Directions

The 3-bromo-4-methyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C3, N1, and other positions on the indazole ring can lead to potent and selective inhibitors. The provided experimental protocols offer a framework for the synthesis and biological evaluation of new analogs.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the C3 position to explore a wider range of kinase active sites.

  • Investigating the role of the 4-methyl group in conferring selectivity for specific kinases.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, researchers can continue to advance the development of indazole-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Benchchem.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

  • Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. Benchchem.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

  • Synthesis and biological evaluation of new indazole derivatives. ResearchGate.

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. PubMed.

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH.

  • Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer. PubMed.

  • Inhibition of p38 MAP kinase as a therapeutic strategy. PubMed.

  • Kinase Drug Discovery Services. Reaction Biology.

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats | Request PDF. ResearchGate.

  • 3-BROMO-4-NITRO (1H)INDAZOLE synthesis. ChemicalBook.

  • Comparative Analysis of 3-Iodo-6-methyl-5-nitro-1H-indazole Analogs in Kinase Inhibition. Benchchem.

  • Validating the Biological Target of 6-bromo-1H-indazol-4-amine Derivatives: A Comparative Guide. Benchchem.

  • Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

  • RESEARCH ARTICLE. RSC Medicinal Chemistry.

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed.

  • Inhibitors of p38α MAP Kinase | Request PDF. ResearchGate.

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed.

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH.

Sources

A Comparative Guide to Computational Modeling of 3-Bromo-4-methyl-1H-indazole Kinase Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of computational methodologies for predicting the binding affinity and interaction patterns of small molecule inhibitors with protein kinases, using 3-Bromo-4-methyl-1H-indazole as a representative scaffold. As researchers in drug discovery, our goal is to efficiently prioritize candidates for synthesis and experimental testing. Computational modeling is an indispensable tool in this endeavor, offering a spectrum from rapid, large-scale screening to highly accurate, resource-intensive binding energy calculations.[1]

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors like Pazopanib and Axitinib.[2][3] These inhibitors primarily target the ATP-binding site, but achieving selectivity remains a significant challenge due to the high conservation of this pocket across the human kinome.[4][5] Computational methods allow us to dissect the subtle structural and energetic differences that govern inhibitor potency and selectivity.[6]

This guide will compare four key structure-based drug design (SBDD) techniques, ordered by increasing computational cost and predictive power: Molecular Docking, Molecular Dynamics (MD) Simulation, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Free Energy Perturbation (FEP). We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established kinase target for indazole-based inhibitors, as our model system.[3]

Foundational Analysis: Molecular Docking

Molecular docking is the workhorse of computational drug design, predicting the preferred orientation (pose) and estimating the binding affinity of a ligand within a protein's active site.[7][8] Its primary strength is speed, enabling the virtual screening of millions of compounds. However, its scoring functions are approximations and often struggle to accurately rank compounds with similar scaffolds.[9]

Causality Behind the Protocol:

The choice of docking software and protocol is critical. We use AutoDock Vina, a widely cited and validated tool, for its balance of speed and accuracy.[10] The protocol's core logic is to prepare the receptor and ligand to represent their most likely physiological states and then to perform a guided search of the ligand's conformational space within a defined binding region.[8] A critical, often overlooked step, is the validation of the docking protocol by re-docking a known co-crystallized ligand to ensure the method can reproduce the experimentally observed binding mode.

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation :

    • Download the crystal structure of the target kinase (e.g., VEGFR-2 in complex with a known indazole-like inhibitor, PDB ID: 4AGD) from the Protein Data Bank.

    • Remove water molecules and any non-essential co-factors or ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling tool like AutoDock Tools. This step is crucial for accurate hydrogen bond prediction.

  • Ligand Preparation :

    • Generate a 3D structure of 3-Bromo-4-methyl-1H-indazole.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Definition :

    • Define a 3D grid box that encompasses the entire ATP-binding site. The box is typically centered on the co-crystallized ligand or key active site residues. This confines the search space, increasing efficiency and relevance.

  • Docking Execution :

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different ligand poses within the grid box, scoring each based on a pre-defined scoring function that approximates binding free energy.

  • Pose Analysis and Selection :

    • Analyze the top-scoring poses. The best pose is typically the one with the lowest predicted binding energy.[10]

    • Visually inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key kinase residues (e.g., hinge region, DFG motif). This expert review is a self-validating step to ensure the predicted interactions are chemically sensible.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB (e.g., 4AGD) PrepReceptor Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Ligand Generate Ligand 3D Structure PrepLigand Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLigand Grid Define Grid Box (Binding Site) PrepReceptor->Grid RunDock Execute Docking (e.g., AutoDock Vina) PrepLigand->RunDock Grid->RunDock Analyze Analyze Poses & Scores RunDock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: Workflow for a standard molecular docking experiment.

Capturing Dynamics: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, proteins are dynamic entities. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a more realistic view of the protein-ligand complex.[11] This allows us to assess the stability of the docked pose and observe subtle conformational changes in the protein or ligand upon binding.

Causality Behind the Protocol:

The primary goal of a post-docking MD simulation is to validate the stability of the predicted binding pose. If a ligand is poorly bound, it may drift significantly from its initial pose or even dissociate during the simulation. We use GROMACS, a high-performance MD engine, and the AMBER force field, which is well-parameterized for biomolecular systems. The protocol involves solvating the system in a water box with ions to mimic physiological conditions, followed by energy minimization and equilibration before the production run.

Experimental Protocol: MD Simulation Workflow
  • System Preparation :

    • Take the best-scoring docked pose of the 3-Bromo-4-methyl-1H-indazole/VEGFR-2 complex from the previous step.

    • Generate a topology and parameter file for the ligand using a tool like CGenFF or the Amber antechamber module. This is a critical step that defines the force field parameters for the small molecule.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Energy Minimization :

    • Perform energy minimization to remove steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration :

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).

    • Adjust the system's pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the system reaches a stable density.

  • Production MD :

    • Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

  • Trajectory Analysis :

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor key interactions (e.g., hydrogen bond occupancy) over the course of the simulation.

Visualization: MD Simulation Workflow

G cluster_setup System Setup cluster_run Simulation cluster_analysis Analysis DockedPose Start: Best Docked Pose Solvate Solvate in Water Box DockedPose->Solvate AddIons Add Counter-Ions Solvate->AddIons Minimize Energy Minimization AddIons->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory RMSD Calculate RMSD/RMSF Trajectory->RMSD Interactions Monitor Key Interactions Trajectory->Interactions

Caption: Workflow for a typical MD simulation of a protein-ligand complex.

Refining Affinity Estimates: MM/GBSA

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique to estimate binding free energy from MD simulation trajectories.[9][12][13] It offers a better balance between accuracy and computational cost than docking scores and is more tractable than rigorous alchemical methods.[14]

Causality Behind the Protocol:

MM/GBSA calculates the binding free energy by averaging over a collection of snapshots from the MD trajectory.[12] The "single-trajectory" protocol is chosen for efficiency and because it allows for the cancellation of errors in the large intramolecular energy terms.[9] The energy is decomposed into molecular mechanics energy, polar solvation energy (calculated with the Generalized Born model), and non-polar solvation energy (calculated from the solvent-accessible surface area). While this method neglects conformational entropy, it is highly effective for ranking congeneric series of inhibitors.[13]

Experimental Protocol: MM/GBSA Calculation
  • Snapshot Extraction :

    • From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) at regular intervals.

  • Energy Calculation :

    • For each snapshot, calculate the free energy for the complex, the isolated receptor, and the isolated ligand using the MM/GBSA equations. The core calculation is:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each G term is composed of:

      • E_MM (gas-phase molecular mechanics energy)

      • G_solv (solvation free energy, split into polar and non-polar terms)

  • Averaging and Analysis :

    • Average the calculated ΔG_bind values across all snapshots to obtain the final binding free energy estimate.

    • The standard error of the mean provides an estimate of the calculation's precision.

    • Energy decomposition can be performed to identify which residues contribute most significantly to the binding.

Visualization: MM/GBSA Workflow

G cluster_calc Calculation cluster_analysis Analysis MDSim Input: MD Trajectory Extract Extract Snapshots MDSim->Extract CalcComplex Calculate G_complex Extract->CalcComplex CalcReceptor Calculate G_receptor Extract->CalcReceptor CalcLigand Calculate G_ligand Extract->CalcLigand Average Average ΔG_bind CalcComplex->Average CalcReceptor->Average CalcLigand->Average Decompose Per-Residue Energy Decomposition Average->Decompose

Caption: Workflow for MM/GBSA binding free energy calculation.

The Gold Standard: Alchemical Free Energy Perturbation (FEP)

FEP is one of the most rigorous and theoretically sound methods for calculating relative binding free energies (ΔΔG).[15][16] It simulates a non-physical, or "alchemical," transformation of one ligand into another within the binding site and in solution. The difference in the work required for these transformations yields a highly accurate prediction of the change in binding affinity.[17]

Causality Behind the Protocol:

The power of FEP lies in its foundation in statistical mechanics. By simulating a series of intermediate states (lambda windows) between the two ligands, the method avoids the large energy changes that would make a direct, single-step calculation impossible. This "pathway-independent" approach provides robust results, often with an accuracy of less than 1.3 kcal/mol, making it invaluable for lead optimization where small chemical changes can have significant impacts on potency.[1]

Experimental Protocol: Relative FEP Calculation
  • System Setup :

    • Prepare two solvated systems: one with the initial ligand (e.g., 3-Bromo-4-methyl-1H-indazole) bound to the receptor, and one with the modified ligand (e.g., 3-Chloro-4-methyl-1H-indazole) bound.

    • Create a hybrid topology that describes the transformation from the initial to the final ligand.

  • Perturbation Map :

    • Define the alchemical pathway, connecting the ligands to be compared in a series of transformations.

  • Alchemical Simulations :

    • Run a series of MD simulations for each "leg" of the thermodynamic cycle (ligand in solvent, ligand in protein).

    • Each simulation consists of multiple "lambda windows," where a coupling parameter (λ) is varied from 0 to 1, gradually transforming the initial molecule into the final one.

  • Free Energy Analysis :

    • Use a statistical estimator, such as the Bennett Acceptance Ratio (BAR) or Multistate Bennett Acceptance Ratio (MBAR), to calculate the free energy change (ΔG) for each leg of the cycle.

  • Calculate Relative Binding Affinity (ΔΔG) :

    • Calculate the final ΔΔG using the thermodynamic cycle:

      • ΔΔG = ΔG_(protein) - ΔG_(solvent)

Visualization: FEP Workflow

G cluster_cycle Thermodynamic Cycle cluster_calc Calculation & Analysis P_L1 Protein + Ligand 1 P_L2 Protein + Ligand 2 P_L1->P_L2 ΔG_protein S_L1 Solvent + Ligand 1 P_L1->S_L1 Simulate Run Alchemical MD Simulations (Multiple λ Windows) P_L1->Simulate S_L2 Solvent + Ligand 2 P_L2->S_L2 S_L1->S_L2 ΔG_solvent S_L1->Simulate Analyze Calculate ΔG for each leg (e.g., MBAR) Simulate->Analyze Final Calculate ΔΔG_bind = ΔG_protein - ΔG_solvent Analyze->Final

Caption: Conceptual workflow for a relative FEP calculation.

Performance Comparison and Experimental Validation

The ultimate test of any computational model is its correlation with experimental data. Below is a comparative summary of the expected performance and resource requirements for each method when modeling the binding of a series of hypothetical 3-Bromo-4-methyl-1H-indazole analogues against VEGFR-2.

MethodPredicted ValueTypical AccuracyComputational CostPrimary Use Case
Molecular Docking Binding Score (kcal/mol)Low (Ranking)Seconds to minutes/ligandHigh-throughput virtual screening
MD Simulation Pose Stability (RMSD)N/A (Qualitative)Hours to days/ligandPose validation, conformational analysis
MM/GBSA ΔG_bind (kcal/mol)Medium (ΔG ~2-4 kcal/mol)Hours/ligand (post-MD)Re-ranking docked hits, lead hopping
FEP ΔΔG_bind (kcal/mol)High (ΔΔG < 1.3 kcal/mol)Days to weeks/perturbationLead optimization, predicting effects of small modifications

To validate these predictions, one would synthesize the prioritized compounds and test their inhibitory activity in a biochemical assay, such as an ADP-Glo kinase assay or using Surface Plasmon Resonance (SPR) to measure binding kinetics and affinity directly.[18]

Table: Comparison of Predicted vs. Experimental Data for Indazole Analogues

Compound AnalogueDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)FEP ΔΔG_bind (vs. Bromo)Experimental IC50 (nM)
3-Bromo-4-methyl -9.5-45.2 ± 1.50.0 (Reference)50
3-Chloro-4-methyl -9.2-42.8 ± 1.8+1.1 kcal/mol250
3-Iodo-4-methyl -9.8-48.1 ± 1.3-0.8 kcal/mol15
3-Bromo-4-ethyl -9.6-46.5 ± 2.0-0.3 kcal/mol35

Note: Data in this table is representative and for illustrative purposes.

The data illustrates a common trend: while docking scores may not perfectly correlate with activity, the more rigorous MM/GBSA and FEP methods show a stronger correlation with experimental IC50 values. FEP, in particular, can accurately predict the energetic penalty of switching from a bromine to a smaller chlorine (+1.1 kcal/mol) and the benefit of switching to a larger, more polarizable iodine (-0.8 kcal/mol).

Conclusion

Choosing the right computational tool requires a balance of desired accuracy and available resources.

  • Molecular Docking is the starting point for exploring vast chemical spaces.

  • MD simulations provide crucial insights into the dynamic stability of potential inhibitor complexes.

  • MM/GBSA offers an efficient method for refining and re-ranking hits from virtual screens.

  • FEP stands as the gold standard for accurately predicting the relative potency of closely related analogues, guiding the final stages of lead optimization.

By integrating these methods into a cohesive workflow, researchers can significantly enhance the efficiency and success rate of kinase inhibitor discovery programs. The true power of these computational tools is realized when their predictions are continuously validated against and informed by robust experimental data, creating a synergistic cycle of design, prediction, and testing.

References

  • Sun, H., et al. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. National Institutes of Health. [Link]

  • Subramanian, G., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Cuzzolin, A., et al. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Subramanian, G., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Milanesi, L., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Schaller, D., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Tan, Y., et al. (2018). Computational Model of Cardiomyocyte Apoptosis Identifies Mechanisms of Tyrosine Kinase Inhibitor-Induced Cardiotoxicity. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Sneed, D. M., et al. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. [Link]

  • de Oliveira, S. H. P., et al. (2023). FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols using Active Learning. ChemRxiv. [Link]

  • Stank, A., et al. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • MaddyList. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • ResearchGate. (n.d.). Protocols used for molecular docking studies. ResearchGate. [Link]

  • Zhang, X., et al. (2021). Prediction of Binding Free Energy of Protein–Ligand Complexes with a Hybrid Molecular Mechanics/Generalized Born Surface Area and Machine Learning Method. ACS Omega. [Link]

  • Hobday, A., et al. (2024). Application of Free Energy Perturbation (FEP) Methodology for Predicting the Binding Affinity of Macrocyclic JAK2 Inhibitor Analogues of Pacritinib. ACS Medicinal Chemistry Letters. [Link]

  • de Oliveira, S. H. P., et al. (2024). Integrating Machine Learning into Free Energy Perturbation Workflows. Journal of Chemical Information and Modeling. [Link]

  • Hayes, J. M., & Archontis, G. (2012). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. SciSpace. [Link]

  • Tiono, C., et al. (2023). Accelerating Alchemical Free Energy Prediction Using a Multistate Method: Application to Multiple Kinases. Journal of Chemical Theory and Computation. [Link]

  • Khan, I., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure. [Link]

  • Kumar, A., et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

  • Bhalekar, S. M. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Tiono, C., et al. (2023). Accelerating Alchemical Free Energy Prediction Using a Multistate Method: Application to Multiple Kinases. Journal of Chemical Information and Modeling. [Link]

  • Kumar, A., et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Suresha, G. P., et al. (2022). Design, synthesis, bioevaluation, DFT, docking, and molecular dynamic simulation for selected novel 1,3,4-Oxadiazole - indole derivatives as anti-breast cancer agents. Adichunchanagiri University. [Link]

  • Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]

  • Al-Jubair, A. K., et al. (2024). Discovery of novel imidazo[1,2-b]pyridazine-based indazole derivatives as TAK1 inhibitors. RSC Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. [Link]

  • Wu, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Siddiqui, M. A., et al. (2012). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

A Comparative Analysis of the Biological Activity of Indazole Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for drug design. A critical, yet sometimes overlooked, aspect of indazole chemistry is the profound impact of positional isomerism on pharmacological activity. The location of the nitrogen atom within the pyrazole moiety, defining the 1H- and 2H-isomers, can dramatically alter a compound's interaction with biological targets, leading to vastly different therapeutic outcomes. This guide provides an in-depth comparative analysis of the biological activities of these positional isomers, supported by experimental data, to empower researchers in the rational design of novel and effective indazole-based therapeutics.

The Decisive Role of Isomerism in Biological Activity

The seemingly subtle difference between 1H- and 2H-indazoles—the position of a single nitrogen atom—has significant consequences for the molecule's three-dimensional structure, electronic properties, and hydrogen bonding capabilities. These physicochemical distinctions are fundamental to the structure-activity relationship (SAR) and dictate the potency and selectivity of the compound. The 1H-indazole isomer is generally more thermodynamically stable than the 2H-form. This stability, along with the orientation of the N-H bond, often allows for more favorable interactions with the active sites of enzymes, such as kinases.

Comparative Analysis of Biological Activities

The strategic choice between a 1H- and 2H-indazole core is a critical decision in drug discovery, with significant implications for a compound's efficacy across various therapeutic areas.

Anticancer Activity: A Tale of Two Isomers

Indazole derivatives are a well-established class of anticancer agents, with several compounds having progressed to clinical trials.[1] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Numerous studies have demonstrated that 1H-indazole derivatives often exhibit superior anticancer activity compared to their 2H-counterparts. This is particularly evident in the realm of kinase inhibition. For example, a study comparing 1H- and 2H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that the 2H-isomers failed to show the required inhibition, underscoring the importance of the 1H-scaffold for this particular target.

Table 1: Comparative Anticancer Activity (IC50, µM) of Indazole Isomers

Cancer Cell Line1H-Indazole Derivative2H-Indazole DerivativeReference
K562 (Leukemia)5.15>40[2]
A549 (Lung)>4018.3[2]
PC-3 (Prostate)18.3>40[2]
Hep-G2 (Liver)3.32-[2]

Note: Data presented are from various sources and may not represent a direct head-to-head comparison under identical conditions but illustrate the general trends observed in the literature.

The enhanced potency of 1H-indazoles in kinase inhibition is often attributed to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition.

Anti-inflammatory Activity: Targeting Key Mediators

Indazole derivatives have also shown significant promise as anti-inflammatory agents, primarily through the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators such as nitric oxide (NO).

Research has indicated that 1H-indazole derivatives can be potent inhibitors of COX-2, a key enzyme in the inflammatory cascade. A study on the anti-inflammatory activity of indazole derivatives demonstrated that 5-aminoindazole, a 1H-indazole, exhibited significant COX-2 inhibitory activity. While direct comparative studies with 2H-isomers are less common, the available data suggests a preference for the 1H-scaffold for potent anti-inflammatory effects.

Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM)

CompoundIC50 (µM)Reference
Indazole (1H-isomer)23.42[3]
5-Aminoindazole (1H-isomer)12.32[3]
6-Nitroindazole (1H-isomer)19.22[3]
Celecoxib (Reference)5.10[3]
Antimicrobial Activity: A Broader Spectrum

The antimicrobial potential of indazole derivatives has been explored against a range of pathogens. In contrast to anticancer and anti-inflammatory activities, the superiority of one isomer over the other is less defined and appears to be more dependent on the specific substitution patterns and the target microorganism. Some studies have highlighted the activity of 2H-indazole derivatives against various protozoa, bacteria, and yeasts.[4]

Essential Experimental Protocols for Evaluation

To ensure the generation of reliable and comparable data, standardized experimental protocols are crucial. The following sections detail the methodologies for assessing the key biological activities of indazole isomers.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency and selectivity of indazole derivatives against specific protein kinases.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution (1H- & 2H-isomers) D Incubate Compound with Kinase and Substrate A->D B Kinase & Substrate Preparation B->D C ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at 37°C E->F G Stop Reaction F->G H Add Detection Reagent (e.g., ADP-Glo™) G->H I Measure Luminescence H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: A step-by-step workflow for the nitric oxide inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H- and 2H-indazole test compounds.

  • Inflammatory Stimulation: After a pre-incubation period with the compounds, stimulate the cells with LPS (typically 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the treated and stimulated cells for 24 hours.

  • Nitrite Quantification: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Mechanistic Insights into Isomeric Differences

The observed differences in biological activity between indazole positional isomers can often be explained by their differential binding to target proteins. In the case of kinase inhibition, the 1H-indazole core is particularly adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket, a critical interaction for potent inhibition.

VEGFR-2 Kinase Inhibition by a 1H-Indazole Derivative

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Indazole 1H-Indazole Inhibitor Indazole->VEGFR2 Blocks ATP binding site Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis

Caption: Simplified representation of VEGFR-2 signaling and its inhibition by a 1H-indazole.

The 1H-indazole derivative, by virtue of its specific geometry and hydrogen bonding capacity, can effectively compete with ATP for binding to the VEGFR-2 kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote angiogenesis and tumor growth. The 2H-isomer, with its altered orientation, may not be able to form these crucial interactions as effectively, leading to reduced inhibitory potency.

Conclusion and Future Directions

The positional isomerism of the indazole scaffold is a critical determinant of its biological activity. The evidence strongly suggests that for anticancer and anti-inflammatory applications, particularly those involving kinase inhibition, the 1H-indazole isomer is often the more potent choice. However, for antimicrobial applications, the structure-activity relationships are more complex, and both isomers may serve as valuable starting points for drug discovery.

As researchers continue to explore the therapeutic potential of indazole derivatives, a systematic evaluation of both 1H- and 2H-isomers in parallel is highly encouraged. This approach, coupled with a thorough understanding of the underlying SAR and the use of robust and standardized biological assays, will undoubtedly accelerate the development of novel and effective indazole-based medicines.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Structure of 1H-and 2H-indazoles. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Catalytic Systems for C-N Coupling with 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1] The functionalization of this bicyclic heterocycle is paramount for modulating pharmacological activity, and the formation of carbon-nitrogen (C-N) bonds at the 3-position is a critical transformation for generating libraries of novel drug candidates. 3-Bromo-4-methyl-1H-indazole serves as a versatile and readily available building block for such diversification.

This guide provides an in-depth, comparative analysis of the primary catalytic systems employed for the C-N cross-coupling of 3-Bromo-4-methyl-1H-indazole. We will move beyond simple protocol recitation to explore the mechanistic underpinnings, strategic selection of reaction components, and practical considerations that enable researchers to choose the optimal system for their specific synthetic goals. Our analysis will focus on the three dominant methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and the emerging Nickel-catalyzed couplings.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for C-N bond formation is not a one-size-fits-all decision. It involves a nuanced trade-off between reaction efficiency, substrate scope, cost, and operational complexity.

Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N bond formation due to its remarkable efficiency and broad functional group tolerance.[2][3]

Mechanistic Rationale: The catalytic cycle is a well-understood, elegant sequence involving a Pd(0)/Pd(II) couple.[4][5] The efficacy of this cycle is critically dependent on the supporting ligand, which must be bulky and electron-rich to facilitate the two most challenging steps: the initial oxidative addition of the aryl bromide into the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.[6]


// Nodes Pd0 [label="L₂Pd⁰", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\nL₂Pdᴵᴵ(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="Pd-Amido Complex\n[L₂Pdᴵᴵ(Ar)(NR¹R²)]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR¹R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="L₂Pd⁰", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout ArBr [label="Ar-Br", shape=none, fontcolor="#202124"]; HNR1R2 [label="HNR¹R²", shape=none, fontcolor="#202124"]; Base [label="Base", shape=none, fontcolor="#202124"]; BaseH [label="Base-H⁺", shape=none, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> AmineCoord [label="HNR¹R²"]; AmineCoord -> Amido [label="- HBr\n(facilitated by Base)"]; Amido -> Product [label="Reductive\nElimination", color="#EA4335", fontcolor="#EA4335"]; Product -> Catalyst_Regen [style=invis]; Amido -> Catalyst_Regen [label="", style=dashed, color="#4285F4"];

// Connect invisible nodes for clarity ArBr -> Pd0 [style=invis]; HNR1R2 -> OxAdd [style=invis];

{rank=same; Pd0; ArBr} {rank=same; OxAdd; HNR1R2} {rank=same; Product; Catalyst_Regen} }

Buchwald-Hartwig Catalytic Cycle

Performance & Key Parameters: For substrates like 3-bromo-4-methyl-1H-indazole, the Buchwald-Hartwig amination is highly effective. The key to success lies in the judicious selection of the components:[6][7]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that generate the active Pd(0) catalyst in situ. Modern, well-defined pre-catalysts (e.g., XPhos-Pd-G3) offer improved stability and reproducibility.[8]

  • Ligands: This is the most critical parameter. For heteroaryl bromides, bulky biarylphosphine ligands are essential. Xantphos, RuPhos, and BrettPhos have demonstrated excellent performance in related systems by accelerating reductive elimination.[7][9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is a common choice. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[6]

  • Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are standard.

This system typically provides high yields (80-99%) under relatively mild conditions (80-110 °C) and is compatible with a wide array of primary and secondary amines.[7][11]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for C-N bond formation, predating palladium catalysis by nearly a century.[12] Historically, it was plagued by harsh conditions (high temperatures, stoichiometric copper) and limited substrate scope.[13] However, modern advancements have revitalized this methodology.

Mechanistic Rationale: The mechanism of the modern, ligand-assisted Ullmann reaction is still debated but is distinct from the Buchwald-Hartwig pathway. It is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A Cu(I) salt, stabilized by a ligand, undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reaction with the amine and reductive elimination yields the product.[12][14] The ligand, often a bidentate N,N- or N,O-donor like a diamine or an amino acid, is crucial for solubilizing the copper salt and facilitating the key steps.[15][16]


// Nodes CuI [label="LCuᴵX", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\nLCuᴵᴵᴵ(Ar)(X)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Deprotonation\n& Coordination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR¹R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="LCuᴵX", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CuI -> OxAdd [label="Ar-X"]; OxAdd -> AmineCoord [label="HNR¹R²\n- HX"]; AmineCoord -> Product [label="Reductive\nElimination", color="#EA4335", fontcolor="#EA4335"]; Product -> Catalyst_Regen [style=invis]; AmineCoord -> Catalyst_Regen [label="", style=dashed, color="#4285F4"]; }

Modern Ullmann C-N Coupling Cycle

Performance & Key Parameters: Modern Ullmann conditions are significantly milder than the classical variant and are applicable to indazole substrates.[17]

  • Copper Source: CuI is the most common and effective pre-catalyst. Cu(OAc)₂ and other Cu(II) salts can also be used.[14]

  • Ligands: Simple, inexpensive ligands are often effective. N,N'-dimethylethylenediamine (DMEDA), L-proline, and various oximes have proven successful.[14][17] This avoids the high cost associated with phosphine ligands.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient.

  • Solvent: High-boiling point polar aprotic solvents like DMSO or DMF are commonly used.

While yields can be very good, the reaction temperatures are often slightly higher than for palladium-catalyzed systems, and the substrate scope, particularly for complex or sterically hindered amines, can be more limited.

Nickel-Catalyzed Amination

Nickel-catalyzed cross-coupling is a rapidly advancing field, offering a cost-effective alternative to palladium.[18] Given that nickel is directly above palladium in the periodic table, it shares many catalytic properties but with its own distinct reactivity.

Mechanistic Rationale: The mechanism is analogous to the Buchwald-Hartwig reaction, involving a Ni(0)/Ni(II) cycle.[19] However, nickel catalysts can be more sensitive to air and moisture, and the development of ligands that are both robust and generally applicable is an active area of research.

Performance & Key Parameters: While less documented for the specific 3-bromo-4-methyl-1H-indazole substrate, nickel catalysis has been successfully applied to other aryl bromides and N-heterocycles.[20]

  • Nickel Source: NiCl₂(dme) or Ni(COD)₂ are common precursors, often used with a reducing agent to generate the active Ni(0) species.

  • Ligands: Both phosphine ligands and N-heterocyclic carbenes (NHCs) have been shown to be effective.[21]

  • Base: Similar bases to those used in palladium catalysis are employed.

Nickel catalysis represents a promising, sustainable alternative, but it is currently less mature than palladium-based systems. Researchers may find that more extensive optimization of ligands and conditions is required to achieve high efficiency for this specific transformation.

Quantitative Performance Comparison

The following table summarizes the key operational parameters and expected performance for each catalytic system when applied to the C-N coupling of 3-Bromo-4-methyl-1H-indazole.

ParameterPalladium (Buchwald-Hartwig)Copper (Modern Ullmann)Nickel
Catalyst Source Pd₂(dba)₃, Pd(OAc)₂, Pd Pre-catalystsCuI, Cu(OAc)₂, Cu powderNiCl₂(dme), Ni(COD)₂
Typical Loading 0.5 - 5 mol%5 - 20 mol%2 - 10 mol%
Ligand Type Bulky Biarylphosphines (e.g., Xantphos)Diamines, Amino Acids, OximesPhosphines, NHCs
Base NaOtBu, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄K₃PO₄, NaOtBu
Temperature 80 - 110 °C100 - 140 °C90 - 130 °C
Typical Yields Excellent (85-99%)Good to Excellent (70-95%)Moderate to Good (60-90%)
Functional Group Tol. Very HighModerate to HighModerate
Relative Cost HighLowVery Low

Detailed Experimental Protocols

The following protocols are provided as robust starting points for researchers. Optimization may be necessary for specific amine coupling partners.


// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Dry Glassware, Inert Atmosphere)"]; Reagents [label="Add Indazole, Catalyst,\nLigand, and Base"]; Solvent [label="Add Anhydrous Solvent"]; Amine [label="Add Amine Coupling Partner"]; Heat [label="Heat to Desired Temperature\nwith Stirring"]; Monitor [label="Monitor Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup\n(Dilute, Wash, Dry)"]; Purify [label="Purification\n(Column Chromatography)"]; Analyze [label="Characterization\n(NMR, MS)"]; End [label="End: Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Solvent; Solvent -> Amine; Amine -> Heat; Heat -> Monitor; Monitor -> Heat [label="Continue Heating"]; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; }

General Experimental Workflow for C-N Coupling

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of halo-heterocycles.[7]

  • Reaction Setup: To a dry Schlenk tube, add 3-Bromo-4-methyl-1H-indazole (1.0 equiv., e.g., 211 mg, 1.0 mmol), Pd₂(dba)₃ (0.025 equiv., 23 mg, 0.025 mmol), and Xantphos (0.06 equiv., 35 mg, 0.06 mmol).

  • Add Base: Add sodium tert-butoxide (NaOtBu) (1.4 equiv., 135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add Solvent & Amine: Add anhydrous dioxane (5 mL) followed by the desired amine (1.2 equiv., 1.2 mmol) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern, ligand-assisted Ullmann conditions.[14]

  • Reaction Setup: To a dry Schlenk tube, add 3-Bromo-4-methyl-1H-indazole (1.0 equiv., e.g., 211 mg, 1.0 mmol), Copper(I) Iodide (CuI) (0.1 equiv., 19 mg, 0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv., 22 μL, 0.2 mmol).

  • Add Base: Add potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add Solvent & Amine: Add anhydrous DMSO (4 mL) followed by the desired amine (1.5 equiv., 1.5 mmol).

  • Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

For the C-N coupling of 3-Bromo-4-methyl-1H-indazole, the choice of catalytic system should be guided by the specific goals of the synthesis.

  • For maximum efficiency, broadest substrate scope, and highest yields, the Palladium-catalyzed Buchwald-Hartwig amination is the superior choice. Its reliability and mild conditions make it ideal for complex molecule synthesis in drug discovery, where material is precious and success is paramount.[3][9] The primary drawback is the cost of the palladium catalyst and specialized phosphine ligands.

  • For cost-sensitive applications, large-scale synthesis, or when coupling with simple, unhindered amines, the modern Copper-catalyzed Ullmann reaction is an excellent alternative. [15] The low cost of the catalyst and ligands makes it highly attractive, though it may require more rigorous optimization and slightly harsher conditions.

  • Nickel-catalyzed systems represent the future of sustainable cross-coupling. While currently less developed for this specific substrate, they offer a significant cost advantage and should be considered for process development, especially if the amine partner is simple and robust.

Ultimately, a thorough understanding of the mechanistic demands of each system empowers the researcher to make an informed decision, troubleshoot effectively, and successfully synthesize the desired 3-amino-4-methyl-1H-indazole derivatives.

References

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors built upon the versatile 3-Bromo-4-methyl-1H-indazole scaffold. We will explore the critical sequence of assays, from initial biochemical potency determination to cell-based validation, offering objective comparisons and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and advance new chemical entities in the competitive landscape of kinase inhibitor discovery.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3][4]

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[5][6][7] Its utility stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the hinge-binding motif of the native ATP purine ring.[8][9] The specific 3-Bromo-4-methyl-1H-indazole scaffold offers a strategic advantage: the bromine atom at the 3-position serves as a versatile synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[9][10]

This guide will use a hypothetical novel inhibitor, "Compound X," derived from this scaffold and targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors, as a primary example.[6][11][12][13] We will compare its performance against a well-established, multi-kinase inhibitor, Axitinib , which also features an indazole core.[6][14]

The In Vitro Testing Funnel: A Stepwise Approach

A successful in vitro evaluation follows a logical progression from simplified, target-focused biochemical assays to more physiologically relevant cell-based models. This funnel approach ensures that resources are focused on compounds with the highest potential.[3][15]

G biochem_start Primary Screening: Biochemical Potency (IC50) biochem_select Secondary Screening: Kinase Selectivity Profiling biochem_start->biochem_select cell_target Target Engagement: Phosphorylation Assay (Western Blot/ELISA) biochem_select->cell_target cell_phenotype Phenotypic Outcome: Cell Viability/Proliferation (MTT/CTG) cell_target->cell_phenotype Confirmed Inhibition

Caption: In Vitro Kinase Inhibitor Evaluation Workflow.

Comparative Analysis: Compound X vs. Axitinib

The primary goal is to determine if the novel Compound X offers advantages—such as improved potency or selectivity—over an existing inhibitor like Axitinib. All quantitative data should be presented clearly for direct comparison.

Biochemical Potency (IC50)

The first critical parameter is the half-maximal inhibitory concentration (IC50), which measures the compound's potency against the purified target kinase.[3][16] A lower IC50 value indicates higher potency. These values are typically determined using luminescence- or fluorescence-based assays that measure ATP consumption or substrate phosphorylation.[3][17][18]

Table 1: Comparative Biochemical Potency against Key Kinases

CompoundTarget KinaseIC50 (nM)
Compound X (Novel) VEGFR-2 1.2
c-Kit85
PDGFRβ120
Axitinib (Comparator) VEGFR-2 0.2
c-Kit1.6
PDGFRβ1.8

Note: Data for Compound X is hypothetical, based on desirable characteristics for a novel inhibitor. Axitinib data is representative of published values.

Interpretation: In this hypothetical scenario, Axitinib shows higher raw potency against the primary target, VEGFR-2. However, Compound X demonstrates significantly greater selectivity. While Axitinib potently inhibits c-Kit and PDGFRβ, Compound X is ~70-100 times less active against these off-targets. This superior selectivity is a highly desirable feature, as it can translate to a better safety profile with fewer off-target side effects.[3][8]

Cellular Activity

Demonstrating potency in a biochemical assay is a crucial first step, but it doesn't guarantee efficacy in a cellular context.[15][19] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[1][15]

Table 2: Comparative Cellular Activity in HUVEC Cells

CompoundCellular Target Inhibition (p-VEGFR-2 EC50, nM)Anti-Proliferative Effect (EC50, µM)
Compound X (Novel) 151.2
Axitinib (Comparator) 50.4

Note: HUVEC (Human Umbilical Vein Endothelial Cells) are a standard model for studying angiogenesis. p-VEGFR-2 refers to the phosphorylated, active form of the receptor.

Interpretation: The data shows that both compounds successfully inhibit VEGFR-2 phosphorylation and subsequent cell proliferation in a relevant cell line. The trend mirrors the biochemical data, with Axitinib being more potent. The key takeaway is the validation that Compound X is cell-permeable and active, confirming its potential despite its lower raw potency compared to the multi-kinase inhibitor. The discrepancy between biochemical IC50 and cellular EC50 values is expected, as factors like cell membrane permeability and high intracellular ATP concentrations present additional hurdles for the inhibitor.[15]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, the methodologies used to generate the above data must be clearly defined.

Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method using a luminescence-based assay like Kinase-Glo®, which quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[18][20][21] Less ATP corresponds to higher kinase activity.

Principle: The luminescent signal is inversely proportional to kinase activity.[18][21]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.

    • Serially dilute the test compounds (Compound X, Axitinib) in DMSO, then in kinase buffer to create 4X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 4X test compound to appropriate wells.

    • Add 5 µL of DMSO/buffer to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

    • Add 10 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" controls.

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Add 20 µL of Kinase-Glo® Reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence.

    • Normalize data to the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of its target kinase within a cellular context.

Principle: A specific antibody is used to detect the phosphorylated (active) form of the target protein. A successful inhibitor will reduce the amount of this phosphorylated protein.

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Analysis a Seed HUVEC cells in 6-well plates b Starve cells (serum-free media) to reduce basal signaling a->b c Pre-treat with Compound X / Axitinib b->c d Stimulate with VEGF to activate VEGFR-2 c->d e Lyse cells & collect protein d->e f Quantify protein (BCA Assay) e->f g Separate proteins by SDS-PAGE f->g h Transfer to PVDF membrane g->h i Probe with antibodies: 1. Anti-p-VEGFR-2 2. Anti-total-VEGFR-2 3. Anti-Actin (Loading Control) h->i j Image & Quantify Bands i->j

Sources

A Comparative Guide to the ADMET Profile of Novel 3-Bromo-4-methyl-1H-indazole Derivatives: An In Silico and In Vitro Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADMET Profiling

In modern pharmaceutical research, the principle of "fail early, fail cheap" is a cornerstone of efficient drug development. A significant percentage of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] The proactive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is therefore not just a regulatory requirement but a critical strategic component of any successful drug discovery campaign.[2][3] Early integration of ADMET assessment allows medicinal chemists to prioritize compounds with desirable drug-like attributes, optimize lead structures to mitigate liabilities, and ultimately enhance the probability of clinical success.[3]

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. This guide focuses on a novel series of 3-bromo-4-methyl-1H-indazole derivatives, exploring their potential as drug candidates through a rigorous ADMET assessment. Our objective is to provide a comprehensive comparison of the predicted ADMET properties of three lead compounds from this series against two established, structurally related drugs: Pazopanib , a multi-targeted tyrosine kinase inhibitor, and Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor.[4] This analysis will leverage a synergistic approach, combining high-throughput in silico predictions with established protocols for in vitro validation, providing a robust framework for data-driven decision-making.

Part 1: The In Silico ADMET Prediction Workflow

Computational, or in silico, modeling serves as the first tier in our ADMET evaluation. These methods offer a rapid, cost-effective means to screen compounds and flag potential liabilities before committing significant resources to synthesis and biological testing.[5][6] It is crucial to recognize that no single algorithm is foolproof. Therefore, our strategy is built on the consensus of multiple predictive models, integrating both quantitative structure-activity relationship (QSAR) and mechanistic approaches to enhance the reliability of our predictions.[7][8] The choice of which in silico tools to use is critical for accuracy, depending on the quality of the underlying datasets and the algorithms employed.[8]

cluster_0 Compound Input cluster_1 In Silico Prediction Engine cluster_2 Data Analysis & Comparison INDZ1 INDZ-1 ABS Absorption Models (Solubility, Permeability, P-gp) DIST Distribution Models (BBB, PPB) MET Metabolism Models (CYP Sites & Inhibition) TOX Toxicity Models (hERG, Hepatotox, Mutagenicity) INDZ2 INDZ-2 INDZ3 INDZ-3 TABLE Comparative Data Table ABS->TABLE DIST->TABLE MET->TABLE TOX->TABLE ASSESS Risk Assessment & Prioritization TABLE->ASSESS BENCH Benchmark Drugs (Pazopanib, Niraparib) BENCH->TABLE

Caption: High-level workflow for in silico ADMET prediction and analysis.

The following key ADMET parameters were predicted for our three novel derivatives (INDZ-1, INDZ-2, and INDZ-3).

Table 1: Predicted ADMET Properties of Novel Indazole Derivatives
ParameterINDZ-1INDZ-2INDZ-3Rationale for Assessment
Absorption Crucial for oral bioavailability.
LogP (Lipophilicity)2.83.54.2Influences solubility, permeability, and metabolism.
Aqueous Solubility (mg/mL)HighModerateLowPoor solubility can limit absorption.
Human Intestinal Absorption>90%>90%~75%Predicts the extent of drug uptake from the gut.
Caco-2 Permeability (nm/s)HighModerateModerateAn in vitro model for intestinal permeability.[9]
P-gp SubstrateNoYesYesEfflux by P-glycoprotein can reduce absorption and tissue penetration.
Distribution Determines where the drug goes in the body.
Plasma Protein Binding (%)~90%>98%>99%High binding limits the free drug available for therapeutic effect.[10]
BBB PermeantNoNoYesCritical for CNS targets; undesirable for peripherally acting drugs.
Metabolism Affects drug clearance and potential for drug-drug interactions (DDIs).
Primary CYP Metabolized3A43A4, 2C91A2Identifies key enzymes responsible for drug clearance.[11]
CYP2D6 InhibitionNoNoModerateInhibition can cause DDIs with co-administered drugs.
CYP3A4 InhibitionNoWeakStrongInhibition of the most common metabolic enzyme is a major DDI risk.[12]
Toxicity Early identification of safety liabilities is paramount.
hERG InhibitionLow RiskLow RiskHigh RiskA key indicator of potential cardiotoxicity.
HepatotoxicityLow RiskLow RiskHigh RiskDrug-induced liver injury is a major reason for drug withdrawal.[13][14]
Ames MutagenicityNegativeNegativeNegativePredicts the potential to cause DNA mutations.[7]
CarcinogenicityNegativeNegativeEquivocalPredicts long-term cancer risk based on structural alerts.[15]

Part 2: Comparative Analysis with Marketed Indazole Drugs

To contextualize the in silico data, we compare our novel compounds to the known ADMET properties of Pazopanib and Niraparib. This benchmarking is essential for understanding whether our derivatives offer a potential improvement over existing therapies.

Table 2: Comparative ADMET Profile
ParameterINDZ-1INDZ-2INDZ-3Pazopanib (Reference)Niraparib (Reference)
Aqueous Solubility High ModerateLowLowSlightly Soluble
Oral Bioavailability Predicted HighPredicted Mod-HighPredicted Moderate~21-30% (pH dependent)~73%[16]
Plasma Protein Binding ~90%>98%>99% >99%~83%
Primary Metabolism CYP3A4CYP3A4, 2C9CYP1A2CYP3A4Carboxylesterases[16]
CYP3A4 Inhibition No WeakStrongWeakNo significant interaction[16]
hERG Inhibition Risk Low LowHighModerate (QTc prolongation warning)Low
Hepatotoxicity Risk Low LowHighHigh (Black box warning)Low
Interpretation and Strategic Insights:
  • INDZ-1 emerges as a promising candidate. Its predicted high aqueous solubility and lack of significant CYP inhibition represent clear potential advantages over Pazopanib. The lower plasma protein binding compared to both Pazopanib and INDZ-2/3 could translate to a higher fraction of free, pharmacologically active drug.

  • INDZ-2 shows a mixed profile. While it maintains good absorption predictions, its potential role as a P-gp substrate and high plasma protein binding are less desirable characteristics that would need careful experimental evaluation.

  • INDZ-3 raises significant red flags. The combination of predicted strong CYP3A4 inhibition, high hERG inhibition risk, and potential hepatotoxicity makes this compound a low-priority candidate. These are precisely the types of liabilities that early ADMET screening aims to identify and eliminate. The prediction of BBB permeability would also need to be considered in the context of the desired therapeutic target.

Part 3: Experimental Validation Protocols

In silico predictions are hypotheses that require experimental validation.[1] The following section details standardized protocols for key in vitro assays to confirm the computationally generated data. These protocols are designed to be robust and self-validating through the inclusion of appropriate controls.

Experimental Workflow for ADMET Validation

cluster_abs Absorption/Permeability cluster_dist Distribution cluster_met Metabolism cluster_tox Toxicity INPUT Prioritized Candidates (e.g., INDZ-1, INDZ-2) PAMPA PAMPA Assay INPUT->PAMPA Passive Permeability PPB PPB (RED) Assay INPUT->PPB Free Fraction CYP CYP Inhibition Assay INPUT->CYP DDI Risk HERG hERG Assay INPUT->HERG Cardiotoxicity Risk HEPA Hepatotoxicity Assay INPUT->HEPA Liver Toxicity Risk OUTPUT Validated ADMET Profile Go/No-Go Decision

Caption: Integrated workflow for the experimental validation of in silico ADMET predictions.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability, a key component of oral absorption.[17] By measuring the diffusion of a compound across a lipid-infused artificial membrane, it provides a rapid and cost-effective surrogate for the more complex Caco-2 cell-based assays, making it ideal for early-stage screening.[18][19]

Step-by-Step Methodology:

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) and the solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane.[17]

  • Compound Preparation: Test compounds (and high/low permeability controls) are dissolved in a buffer solution (e.g., PBS at pH 7.4) containing a small percentage of DMSO to a final concentration of ~200 µM.[20]

  • Assay Setup: The 96-well acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich".[19] The test compound solutions are added to the donor wells.

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[21][22]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells, as well as an initial reference sample, are determined using LC-MS/MS.[18]

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, accounting for the volume and surface area of the wells.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

Causality: This assay is critical for predicting drug-drug interactions (DDIs).[23] By measuring how a novel compound inhibits the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4), we can assess the risk of it dangerously elevating the concentration of co-administered drugs.[24] Human liver microsomes are used as they contain a full complement of CYP enzymes and are considered a "gold standard" for in vitro DDI studies.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Pooled human liver microsomes, a panel of CYP-isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the NADPH regenerating system (cofactor for CYP activity) are prepared.

  • Incubation Setup: In a 96-well plate, the test compound is serially diluted (typically 8 concentrations, starting from 100 µM) and pre-incubated with the liver microsomes and buffer at 37°C.[24]

  • Reaction Initiation: The reaction is started by adding the probe substrate and the NADPH regenerating system.

  • Reaction Quenching: After a short incubation period (e.g., 10-15 minutes), the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[24][25]

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated using non-linear regression analysis.

Protocol 3: Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[22] The RED assay is an efficient and widely accepted method to determine this fraction, minimizing non-specific binding issues that can plague other techniques like ultrafiltration.[10][22]

Step-by-Step Methodology:

  • Compound Spiking: The test compound is added to plasma (from human and other species for cross-species comparison) at a clinically relevant concentration (e.g., 1-5 µM).[10]

  • RED Device Setup: The RED device consists of inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) that separates a sample chamber from a buffer chamber. The spiked plasma is added to the sample chamber, and an equal volume of buffer (PBS, pH 7.4) is added to the buffer chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a period sufficient to reach equilibrium (typically 4-6 hours).[22] During this time, only the unbound drug can diffuse across the membrane into the buffer chamber.

  • Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Matrix Matching and Analysis: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both samples are then subjected to protein precipitation and analyzed by LC-MS/MS.[22]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber at equilibrium.

Synthesizing the Data for Go/No-Go Decisions

The ultimate goal of this integrated ADMET assessment is to guide the drug discovery project. The in silico data provides the initial landscape, allowing for the rapid triage of compounds like INDZ-3. The in vitro data for promising candidates like INDZ-1 and INDZ-2 provides the ground truth, validating or refuting the initial predictions.

cluster_invitro In Vitro Validation START Candidate Pool (INDZ-1, INDZ-2, INDZ-3) IN_SILICO In Silico ADMET Screening START->IN_SILICO DECISION1 Major Liabilities Flagged? IN_SILICO->DECISION1 PERM Permeability (PAMPA) DECISION1->PERM No (e.g., INDZ-1, INDZ-2) STOP Terminate Compound DECISION1->STOP Yes (e.g., INDZ-3) MET_TOX Metabolism & Tox (CYP, hERG, HepG2) PERM->MET_TOX DIST Distribution (PPB) MET_TOX->DIST DECISION2 Profile Acceptable? DIST->DECISION2 OPTIMIZE Lead Optimization (Chemical Modification) DECISION2->OPTIMIZE Borderline (e.g., INDZ-2) DECISION2->STOP No ADVANCE Advance to In Vivo PK DECISION2->ADVANCE Yes (e.g., INDZ-1) OPTIMIZE->IN_SILICO

Caption: A decision-making flowchart integrating in silico and in vitro ADMET data.

If the in vitro data for INDZ-1 confirms low CYP inhibition, high permeability, and moderate protein binding, it would be a strong candidate to advance to in vivo pharmacokinetic studies. Conversely, if INDZ-2 shows very high protein binding (>99.5%) and is confirmed as a P-gp substrate, it might be sent back for lead optimization to improve these properties before further investment.

Conclusion

The comparative analysis of novel 3-bromo-4-methyl-1H-indazole derivatives demonstrates the power of a modern, integrated ADMET strategy. By combining a battery of in silico predictions with targeted in vitro experiments, we can build a comprehensive risk profile for each candidate. This approach allows for the early and efficient deselection of compounds with fatal flaws (INDZ-3), the confident prioritization of candidates with promising profiles (INDZ-1), and the identification of specific liabilities that may be addressed through medicinal chemistry (INDZ-2). This data-driven paradigm is indispensable for reducing attrition rates, managing resources effectively, and ultimately accelerating the journey from chemical concept to clinical reality.

References

  • An, L., & Chen, X. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computational Biology and Medicine, 106, 54-64.
  • Chen, M., et al. (2018). Developing a Multi-Dose Computational Model for Drug-Induced Hepatotoxicity Prediction Based on Toxicogenomics Data.
  • PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. PozeSCAF AI powered Drug Discovery.
  • Kratochwil, N. A., et al. (2002). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Journal of Pharmaceutical Sciences, 91(5), 1455-1478.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery Services.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • IEEE Xplore. (2018).
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(7), 751-764.
  • Das, A., & Ghosh, A. (2022). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 17(10), 1105-1123.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences.
  • De, A., et al. (2023). Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning. Frontiers in Toxicology, 5, 1113881.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • de Ruyck, J., et al. (2016). In silico Prediction of Drug Metabolism by P450. Current Medicinal Chemistry, 23(29), 3327-3349.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Yamashita, F., & Hashida, M. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Biological and Pharmaceutical Bulletin, 42(8), 1245-1251.
  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix Labs.
  • Chen, M., & Borlak, J. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(15), 8205.
  • Ingenta Connect. (2016). In silico Prediction of Drug Metabolism by P450. Ingenta Connect.
  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • Mostafa, F., & Chen, M. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Toxicology, 5, 1340860.
  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. Current Opinion in Chemical Biology, 8(4), 378-386.
  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals.
  • Fernandez-Blanco, C., et al. (2022). MicotoXilico: An Interactive Database to Predict Mutagenicity, Genotoxicity, and Carcinogenicity of Mycotoxins. Toxins, 14(11), 746.
  • Sharma, S., & Singh, P. (2017). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences, 4(7), 78-89.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • VLS3D. (n.d.). ADMET predictions. VLS3D.COM. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • Rjiba-Touati, K., et al. (2023). In silico analysis to predict the carcinogenicity and mutagenicity of a group of triazole fungicides. Journal of Health Sciences, 13(3), 205-212.
  • van Andel, L., et al. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer.
  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
  • Cross, K. P., & Ponting, D. J. (2021). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs.
  • Visikol. (2022).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Roy, K., & Kar, S. (2020). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery. Springer, Singapore.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH Centre of Excellence.
  • Li, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 766278.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Thomas, D. G., et al. (2020). Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and its metabolites. Food and Chemical Toxicology, 137, 111161.
  • Utrecht University Repository. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer. Utrecht University.
  • van Andel, L., et al. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 79(4), 805-815.
  • ResearchGate. (2025). Characterization of Absorption, Metabolism, and Elimination of Niraparib, an Investigational Poly (ADP-Ribose) Polymerase Inhibitor, in Cancer Patients.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay. Enamine.
  • ResearchGate. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-728.

Sources

A Comparative Guide to Alternative Synthetic Routes for Substituted 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

The substituted 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors for oncology and treatments for inflammatory diseases. The demand for structurally diverse libraries of these compounds necessitates the development of efficient, versatile, and scalable synthetic methodologies. This guide provides an in-depth comparison of four distinct and strategic synthetic routes to substituted 3-aminoindazoles, offering researchers the insights needed to select the optimal pathway for their specific target molecules. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a quantitative comparison of their performance.

The Classic Approach: Two-Step Synthesis from 2-Bromobenzonitriles

This widely adopted two-step method, notably refined by Lefebvre, Cailly, Fabis, and Rault, has become a benchmark for the synthesis of a broad range of 3-aminoindazoles. The strategy relies on a robust palladium-catalyzed N-arylation of a protected hydrazine, followed by an acid-mediated deprotection and cyclization.

Mechanistic Rationale

The initial step is a classic Buchwald-Hartwig amination. Palladium(0), generated in situ, undergoes oxidative addition to the 2-bromobenzonitrile. The resulting Pd(II) complex coordinates with the benzophenone hydrazone, and subsequent reductive elimination forms the C-N bond, yielding the N-arylhydrazone intermediate. The use of benzophenone hydrazone as a protected form of hydrazine is crucial, as it prevents undesired side reactions and allows for controlled arylation. The second step is a tandem reaction initiated by acid. The acid protonates the imine, facilitating hydrolysis to reveal the free hydrazine. The liberated nucleophilic nitrogen then attacks the nitrile carbon, triggering an intramolecular cyclization to form the 3-aminoindazole ring.

Diagram 1: Synthesis from 2-Bromobenzonitriles

cluster_0 Step 1: Pd-Catalyzed N-Arylation cluster_1 Step 2: Deprotection & Cyclization 2-Bromobenzonitrile 2-Bromobenzonitrile N-Arylhydrazone N-Arylhydrazone 2-Bromobenzonitrile->N-Arylhydrazone Pd(OAc)2, BINAP, Cs2CO3, Toluene Benzophenone Hydrazone Benzophenone Hydrazone Benzophenone Hydrazone->N-Arylhydrazone N-Arylhydrazone_step2 N-Arylhydrazone 3-Aminoindazole 3-Aminoindazole N-Arylhydrazone_step2->3-Aminoindazole p-TsOH, MeOH

Experimental Protocol

Step 1: Synthesis of N-(2-cyanophenyl)benzophenone hydrazone

  • To a stirred solution of 2-bromobenzonitrile (1.0 mmol), benzophenone hydrazone (1.1 mmol), and cesium carbonate (1.5 mmol) in toluene (10 mL), add palladium(II) acetate (0.02 mmol) and BINAP (0.03 mmol).

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(2-cyanophenyl)benzophenone hydrazone.

Step 2: Synthesis of 3-aminoindazole

  • Dissolve the N-(2-cyanophenyl)benzophenone hydrazone (1.0 mmol) in methanol (10 mL).

  • Add p-toluenesulfonic acid monohydrate (2.0 mmol) to the solution.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted 3-aminoindazole.

Modern C-H Activation Approach: Synthesis from Tertiary Amides

A more recent and innovative route, developed by Cyr, Régnier, Bechara, and Charette, utilizes a palladium-catalyzed intramolecular C-H amination.[1] This two-step synthesis starts from readily available tertiary amides, offering a distinct disconnection approach.

Mechanistic Rationale

The first step involves the activation of the tertiary amide with triflic anhydride (Tf₂O), forming a highly reactive iminium intermediate. This intermediate is then trapped by a nucleophilic hydrazide to form an aminohydrazone in a one-pot fashion. The subsequent key step is an intramolecular, ligand-free palladium-catalyzed C-H amination. The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The aminohydrazone coordinates to the Pd(II) catalyst, followed by a concerted metalation-deprotonation event to form a six-membered palladacycle. Oxidation to a Pd(IV) intermediate and subsequent reductive elimination forms the N-N bond of the indazole ring and regenerates the active Pd(II) catalyst.

Diagram 2: Synthesis from Tertiary Amides

cluster_0 Step 1: Aminohydrazone Formation cluster_1 Step 2: Pd-Catalyzed C-H Amination Tertiary Amide Tertiary Amide Aminohydrazone Aminohydrazone Tertiary Amide->Aminohydrazone 1. Tf2O 2. Hydrazide Hydrazide Hydrazide Hydrazide->Aminohydrazone Aminohydrazone_step2 Aminohydrazone Substituted 3-Aminoindazole Substituted 3-Aminoindazole Aminohydrazone_step2->Substituted 3-Aminoindazole Pd(OAc)2, Na2CO3, Toluene

Experimental Protocol

Step 1: Synthesis of the Aminohydrazone Intermediate

  • To a solution of the tertiary amide (1.0 mmol) in dichloromethane (5 mL) at -78 °C, add triflic anhydride (1.1 mmol).

  • Stir the mixture for 30 minutes, then add a solution of the hydrazide (1.2 mmol) and 2,6-lutidine (2.5 mmol) in dichloromethane (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Substituted 3-Aminoindazole

  • To a solution of the aminohydrazone (1.0 mmol) in toluene (10 mL), add palladium(II) acetate (0.1 mmol) and sodium carbonate (2.0 mmol).

  • Heat the mixture to 110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

One-Pot Efficiency: Base-Mediated Synthesis from Nitriles and Hydrazines

This practical and efficient one-pot method, reported by Zhang and coworkers, allows for the rapid synthesis of N-aryl substituted 3-aminoindazoles from readily available nitriles and hydrazines.[2] The key to this approach is overcoming the basicity barrier often associated with aromatic hydrazines.

Mechanistic Rationale

The reaction is initiated by the nucleophilic addition of the hydrazine to the nitrile carbon, facilitated by a strong base such as potassium tert-butoxide. This forms an amidine intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the aryl amine onto the imine carbon, followed by aromatization to yield the 3-aminoindazole product. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydrazine, increasing its nucleophilicity without competing in the addition to the nitrile.

Diagram 3: Base-Mediated Synthesis

Ortho-Substituted Benzonitrile Ortho-Substituted Benzonitrile N-Aryl-3-Aminoindazole N-Aryl-3-Aminoindazole Ortho-Substituted Benzonitrile->N-Aryl-3-Aminoindazole KOtBu, DMSO Aryl Hydrazine Aryl Hydrazine Aryl Hydrazine->N-Aryl-3-Aminoindazole

Experimental Protocol
  • To a stirred solution of the substituted 2-halobenzonitrile (1.0 mmol) and the aryl hydrazine (1.2 mmol) in DMSO (5 mL), add potassium tert-butoxide (2.0 mmol) in one portion.

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-aryl-3-aminoindazole.

Strategic Rearrangement: The Smiles Approach for Complex Scaffolds

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) that offers a unique strategic advantage for the synthesis of highly substituted or complex heterocyclic systems. While not a direct, general method for simple 3-aminoindazoles, it can be ingeniously applied to construct the core structure, particularly for N-substituted analogues where other methods might fail.

Mechanistic Rationale

The classical Smiles rearrangement involves the intramolecular migration of an aryl group from a heteroatom to a nucleophilic center. In the context of 3-aminoindazole synthesis, a precursor would be designed where a nucleophilic nitrogen is tethered to an activated aromatic ring containing a suitable leaving group. Upon deprotonation with a base, the nucleophilic nitrogen attacks the ipso-carbon of the aromatic ring, forming a spirocyclic Meisenheimer-like intermediate. Subsequent expulsion of the leaving group leads to the rearranged product. This strategy allows for the formation of the critical N-N bond and subsequent cyclization in a single, often high-yielding, step.

Diagram 4: Conceptual Smiles Rearrangement

Precursor Activated Aryl Precursor with Tethered Hydrazine Meisenheimer Intermediate Spirocyclic Intermediate Precursor->Meisenheimer Intermediate Base Rearranged Product N-Substituted 3-Aminoindazole Meisenheimer Intermediate->Rearranged Product Leaving Group Expulsion

Experimental Protocol (General Concept)
  • Synthesize a precursor molecule containing an o-nitro or other electron-deficient aromatic ring linked via a suitable tether (e.g., an ether or sulfone) to a hydrazine derivative.

  • Dissolve the precursor in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a strong, non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to initiate the rearrangement.

  • Stir the reaction at room temperature or with gentle heating, monitoring the formation of the product by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Comparative Performance Analysis

FeatureFrom 2-BromobenzonitrilesFrom Tertiary AmidesBase-Mediated from NitrilesSmiles Rearrangement
Starting Materials Readily availableReadily availableReadily availableRequires precursor synthesis
Number of Steps 2211 (from precursor)
Typical Yields 70-95%60-90%75-95%Substrate dependent, can be high
Reaction Conditions High temperature, Pd catalystHigh temperature, Pd catalystHigh temperature, strong baseMild to moderate, base-mediated
Substrate Scope BroadBroadGood, especially for N-arylSpecific to precursor design
Key Advantages Well-established, versatileNovel C-H activationOne-pot, operationally simpleAccess to complex structures
Potential Drawbacks Use of expensive Pd catalystUse of expensive Pd catalystStrong base, limited to N-arylPrecursor synthesis can be lengthy

Conclusion

The synthesis of substituted 3-aminoindazoles is a mature field with several robust and reliable methods. The choice of the optimal synthetic route is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • The two-step synthesis from 2-bromobenzonitriles remains a highly versatile and reliable method for accessing a wide variety of substituted 3-aminoindazoles.

  • The C-H activation approach from tertiary amides represents a modern and elegant strategy that offers a different retrosynthetic disconnection.

  • The base-mediated one-pot synthesis from nitriles and hydrazines is an excellent choice for the rapid and efficient synthesis of N-aryl substituted analogues.

  • The Smiles rearrangement , while requiring more intricate substrate design, provides a powerful tool for the construction of complex and highly substituted 3-aminoindazoles that may be inaccessible through other methods.

By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Cyr, P.; Régnier, S.; Bechara, W. S.; Charette, A. B. Rapid Access to 3-Aminoindazoles from Tertiary Amides. Org. Lett.2015 , 17 (14), 3386–3389. [Link][1]

  • Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. J. Org. Chem.2010 , 75 (8), 2730–2732. [Link]

  • Zhang, C.; Zhao, H.; Li, Z.; Liang, Z.; Qi, S.; Cai, M.; Zhang, S.; Jia, X.; Zhang, G.; Hu, M.-L. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chem. Commun.2020 , 56 (69), 9521-9524. [Link][2]

  • Truce, W. E.; Kreider, E. M.; Brand, W. W. The Smiles and Related Rearrangements of Aromatic Systems. Org. React.1970 , 18, 99-215. [Link]

  • Inamoto, K.; Saito, T.; Katsuno, M.; Sakamoto, T.; Hiroya, K. Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Org. Lett.2007 , 9 (15), 2935–2938. [Link]

Sources

A Medicinal Chemist's Guide to Halogenated Indazoles: A Comparative Analysis of 3-Bromo- vs. 3-Chloro-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Indazole-Based Drug Design

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its versatile nature as a "hinge-binding" motif in protein kinases has made it a focal point for inhibitor design.[2] Strategic functionalization of the indazole ring is paramount for modulating a compound's potency, selectivity, and pharmacokinetic profile. The C-3 position, in particular, serves as a critical vector for introducing diversity and tuning molecular properties.

Halogenation at this C-3 position is a frequently employed strategy. The choice of halogen, however, is not arbitrary. It is a critical decision that profoundly impacts the synthetic strategy, physicochemical properties, and ultimately, the biological performance of the drug candidate. This guide provides an in-depth, evidence-based comparison of two of the most common C-3 halogenated indazole scaffolds: 3-bromoindazole and 3-chloroindazole. We will dissect their relative efficacies from the perspective of a drug discovery program, moving from fundamental physicochemical differences to their tangible consequences in synthetic reactivity and biological interactions.

Part 1: Physicochemical Properties - More Than Just Size and Weight

At first glance, bromine and chlorine are adjacent halogens with predictable periodic trends. However, these subtle differences in their fundamental properties translate into significant downstream effects in a drug discovery context. The choice between a 3-bromo or 3-chloro-indazole can be a key tool for fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Table 1: Comparative Physicochemical Properties of 3-Bromo- vs. 3-Chloro-Indazole

Property3-Chloroindazole3-BromoindazoleRationale for Difference & Impact on Drug Design
Molecular Weight 152.58 g/mol [4]197.03 g/mol [5]The ~44.5 g/mol increase with bromine adds to the molecular weight, a key parameter in assessing "drug-likeness" (e.g., Lipinski's Rule of 5).
Melting Point 149 °C[4]143-147 °C[5]Differences in crystal lattice energy due to the size and polarizability of the halogen. This can influence solubility and formulation.
Calculated logP Higher (Analogous 5-chloro-indole: 2.9)[3]Higher (Analogous 5-bromo-indole: 3.1)[3]Bromine is generally more lipophilic than chlorine, which can enhance membrane permeability and protein binding, but may also increase metabolic liability and reduce solubility.[3]
Halogen Bond Donor Strength WeakerStrongerBromine is larger and more polarizable than chlorine, leading to a more positive σ-hole and stronger, more directional halogen bonds with Lewis bases (e.g., backbone carbonyls in a protein active site). The directional order is I > Br > Cl.[6]
C-X Bond Dissociation Energy Higher (~96 kcal/mol for C-Cl in Ph-Cl)[7]Lower (~81 kcal/mol for C-Br in Ph-Br)[7]The weaker C-Br bond makes 3-bromoindazoles significantly more reactive in palladium-catalyzed cross-coupling reactions.[8]

The most impactful differentiator from a medicinal chemistry standpoint is the halogen bond. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base.[9] This occurs due to a region of positive electrostatic potential on the halogen atom, known as the σ-hole, located opposite the C-X covalent bond.[9] The strength of this interaction follows the trend I > Br > Cl.[6] This makes the 3-bromo substituent a more potent halogen bond donor than the 3-chloro substituent, a feature that can be exploited to gain additional binding affinity and selectivity for a biological target.

Part 2: Reactivity in Cross-Coupling Reactions - A Trade-Off Between Speed and Cost

The 3-halo-indazole moiety is rarely the final pharmacophore; it is typically a versatile synthetic handle for introducing more complex molecular fragments via transition metal-catalyzed cross-coupling reactions. The choice between bromine and chlorine here dictates the feasibility, conditions, and cost of the synthetic route.

3-Bromoindazoles are the workhorses of discovery chemistry due to their superior reactivity. The C-Br bond is weaker and more easily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-limiting step in many cross-coupling cycles.[8] This translates to milder reaction conditions, lower catalyst loadings, and often higher yields. In contrast, the stronger C-Cl bond of 3-chloroindazoles makes them significantly less reactive, often requiring more specialized and expensive catalyst systems (e.g., electron-rich, bulky phosphine ligands or N-heterocyclic carbenes), higher temperatures, and longer reaction times to achieve comparable yields.[8]

The established reactivity order for Suzuki-Miyaura coupling is C-I > C-Br >> C-Cl.[7] This disparity allows for selective cross-coupling reactions on di-halogenated scaffolds, a useful tool in multi-step syntheses.

Table 2: Representative Yields in Cross-Coupling Reactions (Aryl Halide Models)

Reaction TypeAryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromotoluenePd@MIL-101Cr-NH2K3PO4RT0.598
Suzuki-Miyaura 4-ChlorotoluenePd@MIL-101Cr-NH2K3PO41002485
Heck Reaction 4-BromoacetophenonePd(OAc)2 / P(t-Bu)3Cy2NMeRT2495
Heck Reaction 4-ChloroacetophenonePd(OAc)2 / P(t-Bu)3Cy2NMe1002485
Data adapted from a comparative guide on bromo- vs. chloro-aromatics, demonstrating general reactivity trends applicable to the indazole system.[8]
Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram and protocol outline a typical workflow for a Suzuki-Miyaura coupling, a cornerstone reaction for C-C bond formation at the C-3 position of the indazole scaffold.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Schlenk Flask (Inert Atmosphere) Reagents Add: - 3-Haloindazole (1 eq) - Boronic Acid (1.2 eq) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., DME/H2O) Start->Reagents 1. Catalyst Add Catalyst System: - Pd(dppf)Cl2 (0.05 eq) Reagents->Catalyst 2. Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Catalyst->Heat 3. Quench Cool to RT Quench with H2O Heat->Quench 4. Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract 5. Dry Dry (Na2SO4) Concentrate Extract->Dry 6. Purify Purify via Column Chromatography Dry->Purify 7. Product 3-Aryl-Indazole (Characterize) Purify->Product 8.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Comparative Suzuki-Miyaura Coupling of 3-Haloindazoles

Objective: To synthesize a 3-aryl-indazole from either 3-bromo- or 3-chloroindazole to compare reaction efficiency.

Materials:

  • 3-Bromoindazole or 3-Chloroindazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-haloindazole (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvents, DME (8 mL) and water (2 mL).

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add the catalyst, Pd(dppf)Cl2 (0.05 mmol), to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Observation: The reaction with 3-bromoindazole is expected to reach completion significantly faster (typically 1-4 hours) than the reaction with 3-chloroindazole, which may require prolonged heating (>12 hours) or may not proceed to completion under these conditions.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-indazole.

Part 3: Role in Structure-Activity Relationships (SAR) - The Halogen as a Pharmacophore

In the context of drug-target interactions, particularly with protein kinases, the C-3 halogen is not merely a synthetic handle but an active participant in the binding event. The choice between bromine and chlorine can directly influence inhibitor potency and selectivity.

As previously discussed, the greater polarizability and larger σ-hole of bromine make it a more effective halogen bond donor than chlorine.[6] In a kinase active site, which is rich in Lewis basic functionality (e.g., the backbone carbonyls of the hinge region, aspartate or glutamate side chains), a well-positioned 3-bromo-indazole can form a stabilizing halogen bond that a 3-chloro-indazole in the same position cannot, or does so much more weakly. This can translate directly to a measurable increase in binding affinity and a lower IC50 value.

SAR_Concept cluster_protein Protein Active Site cluster_inhibitor Indazole Inhibitor Hinge Hinge Region (Backbone C=O) Gatekeeper Gatekeeper Residue Indazole Indazole Core Indazole->Hinge H-Bonds Halogen C3-Halogen Halogen->Hinge Halogen Bond (Br > Cl) Halogen->Gatekeeper Steric/Electronic Interaction

Caption: Halogen at C3 influences target binding via halogen bonds and steric interactions.

While direct comparative SAR data for 3-bromo vs. 3-chloro-indazoles is sparse in single publications, the principle is well-established in medicinal chemistry. For example, in the development of inhibitors for various kinases, the introduction of a halogen is a key strategy to enhance potency.[10][11] The larger steric footprint of bromine compared to chlorine can also be a factor, either by creating a beneficial interaction or by inducing a conformational change in the protein. Conversely, the smaller size of chlorine may be advantageous if the binding pocket is sterically constrained.

Part 4: Metabolic Stability and Safety Profile

The metabolic fate of a drug candidate is a critical determinant of its success. The C-X bond is a potential site of metabolism, and its stability can influence the drug's half-life and safety profile. Dehalogenation, often mediated by cytochrome P450 enzymes, is a known metabolic pathway.[3]

Studies on simple dihalomethanes have shown that the rate of metabolism follows the order CH2I2 > CH2Br2 ≅ CH2BrCl > CH2Cl2.[12] This suggests that the C-Br bond is more metabolically labile than the C-Cl bond. This has two key implications for drug design:

  • Pharmacokinetics: A 3-bromoindazole-containing drug may have a shorter in vivo half-life than its 3-chloro counterpart due to faster metabolic clearance. This could be desirable for avoiding accumulation, or undesirable if sustained exposure is required.

  • Safety: While dehalogenation is a detoxification pathway, it can sometimes lead to the formation of reactive metabolites. Although specific data for 3-haloindazoles is limited, it is a consideration that must be evaluated during preclinical safety studies.

Conclusion and Strategic Recommendations

The choice between 3-bromoindazole and 3-chloroindazole is a strategic decision with clear trade-offs. Neither scaffold is universally superior; the optimal choice depends on the specific goals and stage of the drug discovery program.

Choose 3-Bromoindazole for:

  • Lead Discovery & SAR Exploration: Its high reactivity allows for the rapid synthesis of a diverse library of analogues under mild conditions, facilitating a thorough exploration of the chemical space.

  • Maximizing Potency: The stronger halogen bonding capability of bromine can be leveraged to achieve higher target affinity.

  • Proof-of-Concept Studies: When speed and synthetic accessibility are prioritized over cost.

Choose 3-Chloroindazole for:

  • Lead Optimization & Scale-Up: Its lower cost and higher molecular weight efficiency make it attractive for large-scale synthesis of a final drug candidate. The synthetic challenges can often be overcome with process optimization.

  • Improving Metabolic Stability: When a longer half-life is desired and metabolic lability at the C-Br bond is a known issue.

  • When Halogen Bonding is Not a Key Driver: If SAR studies indicate that a strong halogen bond at the C-3 position does not contribute to potency, the chloro-analogue is a more practical choice.

Ultimately, a successful drug discovery program may utilize both scaffolds. An initial exploration with the more reactive 3-bromoindazole can quickly establish SAR trends, which can then be translated to the more economical and potentially more stable 3-chloroindazole scaffold for late-stage development. This dual approach allows for a balance of speed, cost, and optimal pharmaceutical properties.

References

  • Barluenga, J., & Fananas, F. J. (2012). Cross-Coupling and Heck-Type Reactions. Thieme.
  • Daniele, S., et al. (2020). The Indazole Scaffold in the Landscape of Kinase Inhibition. Pharmaceuticals, 13(10), 323.
  • BenchChem. (n.d.). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
  • Yu, Z., et al. (2015). Comparative study of halogen- and hydrogen-bond interactions between benzene derivatives and dimethyl sulfoxide. ChemPhysChem, 16(12), 2544-2551.
  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Piras, M., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6859-6873.
  • Ho, P. S., & Rago, A. J. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Beilstein Journal of Organic Chemistry, 20, 936-947.
  • Cockrill, S. L., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Journal of Medicinal Chemistry.
  • Lombardo, F., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3463.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
  • Sigma-Aldrich. (n.d.). 3-Chloroindazole.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Jenkins, A. J., et al. (2021). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion.
  • Cee, V. J., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters, 52(45), 5971-5974.
  • ResearchGate. (n.d.). The Halogenation of Indazoles.
  • Sigma-Aldrich. (n.d.). 3-Bromoindazole.
  • Polit, M. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 565.
  • Kim, J., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research, 40(12), 1365-1375.
  • Cockrill, S. L., et al. (n.d.). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824.
  • ResearchGate. (n.d.). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(9), 1277-1280.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Čejka, J., & Pérez-Mayoral, E. (2019). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
  • El-Ghozzi, M., et al. (2019). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 9(45), 26317-26326.
  • Ahmed, A. E., & Anders, M. W. (1976). Metabolism of dihalomethanes to formaldehyde and inorganic halide. I. In vitro studies. Drug Metabolism and Disposition, 4(4), 357-361.
  • BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is as critical as the innovative research they enable. 3-Bromo-4-methyl-1H-indazole, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its bromine content and potential biological activity necessitate a rigorous and compliant disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Bromo-4-methyl-1H-indazole, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, universally adopted Safety Data Sheet (SDS) for 3-Bromo-4-methyl-1H-indazole may vary by supplier, data from structurally similar bromo-indazole derivatives allow for a synthesized hazard assessment. These compounds are consistently classified as hazardous.[1][2][3]

The primary risks associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

  • Environmental Hazard: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[2]

Therefore, 3-Bromo-4-methyl-1H-indazole must be managed as a hazardous chemical waste stream from the point of generation.

Hazard Classification Description Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled as dust.[1][3]Avoid direct contact and dust generation. Always handle within a chemical fume hood.
Skin/Eye Irritation Can cause significant irritation or damage upon contact.[4]Wear appropriate chemical-resistant gloves and safety goggles.
Specific Target Organ Toxicity Potential for respiratory tract irritation and other organ effects.[3]Use in a well-ventilated area and avoid breathing dust.[5]
Environmental (Aquatic) Toxicity As a halogenated organic, it poses a risk to environmental ecosystems.[2]Prevent release into drains, soil, or waterways.[2]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive safety culture is paramount. Before handling waste containing 3-Bromo-4-methyl-1H-indazole, ensure the following PPE is worn and emergency equipment is accessible.

  • Eye and Face Protection: Use tightly fitting safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and inspect them before use.[1] Contaminated gloves should be removed and disposed of properly.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be used.

  • Respiratory Protection: All handling of solid material that could generate dust, and all waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with correct waste characterization. As a brominated organic compound, 3-Bromo-4-methyl-1H-indazole falls under the category of halogenated organic waste .[7] This classification is critical for regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

Core Segregation Principles:

  • Designated Waste Stream: Establish a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste. This is because different disposal methods, such as incineration, have specific requirements for halogen content.[10]

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[11]

On-Site Waste Accumulation and Storage

All laboratories generating hazardous waste must adhere to strict on-site storage regulations.[12] These procedures are designed to prevent spills, reactions, and exposure.

Step-by-Step Collection Protocol:

  • Container Selection: Use a chemically compatible container (e.g., high-density polyethylene for solids, or a glass bottle for solutions) with a secure, tightly sealed lid. The container must be in good condition with no leaks or residues on the outside.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each waste label clearly states the words "Hazardous Waste." [13] The label must also identify the contents (e.g., "Waste 3-Bromo-4-methyl-1H-indazole and contaminated labware") and indicate the associated hazards using pictograms or another standard convention.[12]

  • Storage Location (Satellite Accumulation Area): The waste container must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13] This area must be under the direct control of laboratory personnel. The container should be kept in secondary containment to catch any potential leaks.[9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[14] Do not fill containers beyond 90% capacity to allow for expansion.[9]

Storage Parameter Requirement Rationale (The "Why")
Container Material Chemically resistant (e.g., HDPE, glass), leak-proof, with a screw-top cap.To prevent degradation of the container and release of the chemical.
Primary Labeling Must include "Hazardous Waste" and a clear description of the contents.[13]Ensures universal identification and compliance with EPA and OSHA regulations.[15][16]
Hazard Communication GHS pictograms or other hazard warnings must be on the label.To immediately inform personnel of the specific dangers (e.g., toxicity, irritant).[12]
Location In a designated Satellite Accumulation Area (SAA) at the point of generation.[13]Minimizes the transport of hazardous materials within the lab and keeps it under trained supervision.
Secondary Containment Placed within a larger, chemically resistant tray or bin.To contain spills or leaks from the primary container, preventing environmental release.

Disposal Pathway and Decision Workflow

The ultimate disposal of 3-Bromo-4-methyl-1H-indazole must be handled by a licensed hazardous waste management company. The internal laboratory workflow should be designed to safely and compliantly move the waste from the benchtop to the point of pickup.

The following diagram illustrates the standard decision and action workflow for proper disposal.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposition gen Waste Generation (Excess Reagent, Contaminated PPE, Weigh Paper, etc.) char Characterize as Halogenated Organic Waste gen->char ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) char->ppe container Select Compatible & Sealed Waste Container ppe->container labeling Label Container: 'Hazardous Waste' + Contents & Hazards container->labeling saa Store in Secondary Containment in Designated SAA labeling->saa transfer Log & Transfer Full Container to Central Accumulation Area (CAA) per Institutional Protocol saa->transfer pickup Scheduled Pickup by Licensed Hazardous Waste Contractor transfer->pickup transport Transport to Permitted TSDF* pickup->transport destroy High-Temperature Incineration (Typical for Halogenated Organics) transport->destroy footnote *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal Workflow for 3-Bromo-4-methyl-1H-indazole.

The preferred disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) generated during combustion.[10] This ensures complete destruction of the compound, minimizing its environmental impact.

Regulatory and Compliance Overview

Adherence to federal and local regulations is not optional. The two primary regulatory bodies in the United States governing this process are:

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave."[8] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. The procedures outlined in this guide are designed to meet RCRA requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals used in the workplace be evaluated and that this information be communicated to employees.[16][17] Proper labeling, access to SDSs, and employee training are key components of OSHA compliance.

Your institution's Environmental Health & Safety (EH&S) department is your primary resource for specific local regulations and institutional procedures. Always consult your EH&S office for guidance on waste pickup schedules and any unique requirements for your facility.

Disclaimer: This guide is intended to provide a framework for the safe disposal of 3-Bromo-4-methyl-1H-indazole based on best practices and available data for similar compounds. Always refer to the specific Safety Data Sheet provided by your supplier and consult with your institution's Environmental Health & Safety department to ensure full compliance with all local, state, and federal regulations.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). OSHA.com.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
  • OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals. (2014, August 6). OSHA Training Institute Education Center at CLPCCD.
  • 4-Bromo-5-methyl-1H-indazole Safety Data Sheet. (2023, June 9). Apollo Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA.
  • Safety Data Sheet for a Bromo-Indazole Derivative. (2024, September 8). Sigma-Aldrich.
  • Halogenated Waste Guidance. (n.d.). University of California, Santa Cruz.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole Safety Data Sheet. (2024, November 1). Aaronchem.
  • 3-AMINO-4-BROMO-1H-INDAZOLE Safety Data Sheet. (2023, December 7). ChemicalBook.
  • 6-BROMO-3-IODO-1-METHYL-1H-INDAZOLE Safety Data Sheet. (2025, September 25). CymitQuimica.
  • 3-Amino-4-bromo-1H-indazole Safety Data Sheet. (2010, October 27). Fisher Scientific.
  • 6-Bromo-1-methyl-1H-indazole Safety Data Sheet. (2012, May 8). Fisher Scientific.
  • Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide. (n.d.). Benchchem.

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-4-methyl-1H-indazole: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical research and development, 3-Bromo-4-methyl-1H-indazole and its structural analogs are foundational to the synthesis of novel therapeutics.[1][2] However, its utility in the lab is matched by its potential hazards. A deep understanding of its chemical properties, grounded in a robust safety protocol, is not merely a matter of compliance but a prerequisite for scientific integrity and personal safety.

This guide provides a comprehensive operational plan for handling 3-Bromo-4-methyl-1H-indazole. It moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to work safely and effectively.

Hazard Analysis: Understanding the Adversary

Before any container is opened, a thorough understanding of the risks is essential. While a specific Safety Data Sheet (SDS) for 3-Bromo-4-methyl-1H-indazole is not widely available, data from closely related bromo-indazole compounds provide a clear and consistent hazard profile. We must, therefore, operate under the precautionary principle, assuming this compound shares these hazardous properties.

The primary risks are associated with acute toxicity and irritation. The compound is typically a solid powder, meaning the primary exposure routes are inhalation of dust particles and direct contact with skin or eyes.

Hazard ClassGHS Hazard StatementRationale and Implications for Handling
Acute Toxicity (Oral) H302: Harmful if swallowed[3][4]Accidental ingestion can lead to systemic toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and thorough handwashing after handling.[4]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[4]The compound can be absorbed through the skin, causing harm. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent any direct skin contact.
Acute Toxicity (Inhalation) H332: Harmful if inhaled[4]Inhaling the dust can be toxic. All handling of the solid, especially weighing and transferring, must be performed in a certified chemical fume hood to prevent airborne dust from entering the breathing zone.
Skin Irritation H315: Causes skin irritation[3][5]Direct contact can cause inflammation, redness, and discomfort. This reinforces the need for gloves and immediate washing of any exposed skin.
Eye Irritation H319: Causes serious eye irritation[3][4][5]The powder is a significant hazard to the eyes, capable of causing serious, painful irritation. Mandatory eye protection is non-negotiable.
Respiratory Irritation H335: May cause respiratory irritation[3][4]Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath. This is a primary driver for using engineering controls like fume hoods.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard; it is not the first or most effective.[6] The primary method for mitigating exposure to 3-Bromo-4-methyl-1H-indazole is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound must be conducted within a properly functioning chemical fume hood. This includes weighing, transfers, and additions to reaction vessels. The hood sash should be kept as low as possible to maximize airflow and protection. The causality is simple: the negative pressure and constant airflow prevent harmful dust and vapors from escaping into the laboratory environment where they can be inhaled.[7]

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE): The Essential Barrier

Once engineering controls are in place, a specific and mandatory PPE regimen is required.

Body AreaRequired PPESpecifications and Best Practices
Hands Chemical-resistant gloves[8]Type: Nitrile or neoprene gloves are recommended. Avoid latex, which offers poor protection against many organic chemicals. Practice: Use powder-free gloves to prevent aerosolization of the compound.[6] Always inspect gloves for tears or pinholes before use. Use the "glove-over-cuff" technique, pulling the glove cuff over the sleeve of the lab coat. Change gloves immediately if contamination is suspected and at regular intervals (e.g., every 30-60 minutes) during prolonged handling.[6]
Eyes & Face Safety glasses with side shields or safety goggles[9]Type: Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Practice: Goggles provide a full seal and are superior for protecting against dust. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[8]
Body Laboratory CoatType: A standard, long-sleeved lab coat made of a tightly woven fabric is required to protect skin and clothing from incidental contact.[10] Practice: The lab coat should be fully buttoned. Contaminated lab coats should be professionally laundered and not taken home.
Respiratory NIOSH-approved respirator (if necessary)Type: A respirator is generally not required if all work is conducted within a certified chemical fume hood. Practice: In the rare event that the compound must be handled outside a fume hood or if engineering controls fail, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-face respirator with appropriate cartridges) is mandatory.[11] This requires a formal risk assessment and user fit-testing.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely using 3-Bromo-4-methyl-1H-indazole in a typical laboratory workflow.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Actions A Conduct Risk Assessment & Review SDS B Verify Fume Hood Certification A->B C Don Mandatory PPE (Coat, Goggles, Gloves) B->C D Place All Equipment in Hood C->D E Weigh Compound on Analytical Balance D->E F Carefully Transfer to Reaction Vessel E->F G Clean Spatula & Weigh Boat with Solvent F->G H Close Primary Container & Clean Exterior G->H I Dispose of Contaminated Items in Halogenated Waste H->I J Wipe Down Work Surface in Fume Hood I->J K Doff PPE & Wash Hands Thoroughly J->K L Spill Occurs N Follow Emergency Protocol L->N M Exposure Occurs M->N

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methyl-1H-indazole
Reactant of Route 2
3-Bromo-4-methyl-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。